molecular formula C7H16N2O3 B1284154 Tert-butyl 2-(aminooxy)ethylcarbamate CAS No. 75051-55-7

Tert-butyl 2-(aminooxy)ethylcarbamate

Cat. No.: B1284154
CAS No.: 75051-55-7
M. Wt: 176.21 g/mol
InChI Key: JRLJOAREDJOYLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2-(aminooxy)ethylcarbamate is a useful research compound. Its molecular formula is C7H16N2O3 and its molecular weight is 176.21 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

tert-butyl N-(2-aminooxyethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H16N2O3/c1-7(2,3)12-6(10)9-4-5-11-8/h4-5,8H2,1-3H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRLJOAREDJOYLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCON
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601237733
Record name 1,1-Dimethylethyl N-[2-(aminooxy)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75051-55-7
Record name 1,1-Dimethylethyl N-[2-(aminooxy)ethyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=75051-55-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[2-(aminooxy)ethyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601237733
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N-[2-(aminooxy)ethyl]carbamate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

A Comprehensive Technical Guide to Tert-butyl 2-(aminooxy)ethylcarbamate: A Key Bifunctional Linker for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth overview of tert-butyl 2-(aminooxy)ethylcarbamate, a critical bifunctional linker molecule for researchers, scientists, and drug development professionals. This document outlines its chemical and physical properties, provides detailed experimental protocols for its synthesis and application, and contextualizes its use in the revolutionary field of targeted protein degradation.

Core Properties and Identification

This compound is a versatile building block in organic synthesis, particularly valued for its bifunctional nature.[1] It possesses a Boc-protected amine and a reactive aminooxy group, enabling sequential and controlled conjugation to other molecules.[1]

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource(s)
CAS Number 75051-55-7[2][3][4][5]
Molecular Formula C₇H₁₆N₂O₃[3][4]
Molecular Weight 176.21 g/mol [2][4]
Appearance Colorless to light yellow liquid[2][6]
Boiling Point 303.0 ± 25.0 °C (Predicted)[2]
Density 1.058 ± 0.06 g/cm³ (Predicted)[2][3]
Flash Point 137 °C[6]
Storage Temperature 2-8°C, under inert gas[2][3][6]
Solubility Information not available[7]

Synthesis of this compound: An Experimental Protocol

While a variety of methods exist for the synthesis of carbamates, the following protocol details a representative procedure for the preparation of this compound. This method is adapted from established procedures for similar compounds.

Experimental Protocol: Synthesis of this compound

Materials:

  • N-Boc-2-aminoethanol

  • Triphenylphosphine (PPh₃)

  • Diisopropyl azodicarboxylate (DIAD) or Diethyl azodicarboxylate (DEAD)

  • N-Hydroxyphthalimide

  • Hydrazine monohydrate

  • Anhydrous tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for elution

Procedure:

  • Mitsunobu Reaction:

    • In a round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), dissolve N-Boc-2-aminoethanol (1.0 equivalent) and N-hydroxyphthalimide (1.2 equivalents) in anhydrous THF.

    • Cool the solution to 0 °C in an ice bath.

    • Add triphenylphosphine (1.5 equivalents) to the solution.

    • Slowly add DIAD or DEAD (1.5 equivalents) dropwise to the reaction mixture.

    • Allow the reaction to slowly warm to room temperature and stir overnight.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, concentrate the reaction mixture under reduced pressure.

    • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield N-Boc-2-(phthalimidooxy)ethylamine.

  • Hydrazinolysis (Phthalimide Deprotection):

    • Dissolve the N-Boc-2-(phthalimidooxy)ethylamine (1.0 equivalent) in dichloromethane (DCM).

    • Add hydrazine monohydrate (1.5 to 2.0 equivalents) to the solution.

    • Stir the reaction mixture at room temperature for 2-4 hours. A white precipitate of phthalhydrazide will form.

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture to remove the precipitate and wash the solid with DCM.

    • Wash the filtrate with water, saturated aqueous sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as a colorless to light yellow oil.

Application in PROTAC Technology

This compound is a valuable linker for the synthesis of Proteolysis-Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.

The aminooxy group of this linker can react with an aldehyde or ketone functionality on a POI-targeting ligand to form a stable oxime bond. The Boc-protected amine can be deprotected to reveal a primary amine, which can then be coupled to an E3 ligase ligand.

PROTAC_Synthesis_Workflow cluster_step1 Step 1: Oxime Bond Formation cluster_step2 Step 2: Boc Deprotection & Amide Coupling POI_ligand POI Ligand (with aldehyde/ketone) Intermediate Boc-Protected POI-Linker Conjugate POI_ligand->Intermediate Reaction with aminooxy group Linker This compound Linker->Intermediate Deprotection Boc Deprotection Intermediate->Deprotection Amine_Intermediate Amine-Functionalized POI-Linker Deprotection->Amine_Intermediate PROTAC Final PROTAC Molecule Amine_Intermediate->PROTAC Amide bond formation E3_Ligand E3 Ligase Ligand (with carboxylic acid) E3_Ligand->PROTAC

PROTAC Synthesis Workflow using the Aminooxy Linker.

Experimental Protocol: PROTAC Synthesis via Oxime Ligation and Amide Coupling

Materials:

  • Protein of Interest (POI) ligand containing an aldehyde or ketone group

  • This compound

  • E3 ligase ligand containing a carboxylic acid group (e.g., a derivative of pomalidomide or VHL ligand)

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or a similar peptide coupling reagent

  • N,N-Diisopropylethylamine (DIPEA)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Preparative HPLC for purification

Procedure:

  • Oxime Ligation:

    • Dissolve the POI ligand (1.0 equivalent) and this compound (1.2 equivalents) in a suitable solvent such as a mixture of ethanol and pyridine.

    • Stir the reaction at room temperature and monitor its progress by Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Upon completion, remove the solvent under reduced pressure and purify the crude product by silica gel column chromatography to obtain the Boc-protected POI-linker conjugate.

  • Boc Deprotection:

    • Dissolve the Boc-protected POI-linker conjugate in DCM and cool to 0 °C.

    • Add TFA to the solution (typically 20-50% v/v) and stir at 0 °C for 30 minutes, then warm to room temperature for 1-2 hours.

    • Monitor the deprotection by LC-MS.

    • Once complete, concentrate the solution under reduced pressure and co-evaporate with toluene to remove residual TFA. The resulting amine salt is used directly in the next step.

  • Amide Coupling:

    • Dissolve the E3 ligase ligand (1.0 equivalent) and HATU (1.1 equivalents) in anhydrous DMF.

    • Add DIPEA (3.0 equivalents) and stir for 5 minutes at room temperature.

    • Add a solution of the deprotected POI-linker amine salt in anhydrous DMF to the activated E3 ligase ligand solution.

    • Stir the reaction mixture at room temperature for 4-12 hours under an inert atmosphere.

    • Monitor the reaction progress by LC-MS.

    • Upon completion, quench the reaction with water and purify the final PROTAC molecule by preparative HPLC.

Mechanism of Action: The Ubiquitin-Proteasome System

PROTACs synthesized using linkers like this compound function by hijacking the cell's natural protein disposal system, the ubiquitin-proteasome system (UPS).

UPS_Pathway cluster_ternary Ternary Complex Formation cluster_ubiquitination Ubiquitination cluster_degradation Degradation POI Protein of Interest (POI) PROTAC PROTAC POI->PROTAC E3_Ligase E3 Ubiquitin Ligase PROTAC->E3_Ligase E2_Ub E2~Ub E3_Ligase->E2_Ub recruits Ub_POI Polyubiquitinated POI E2_Ub->Ub_POI Ubiquitin Transfer Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation PROTAC_release PROTAC (recycled) Proteasome->PROTAC_release Release

References

The Versatility of Tert-butyl 2-(aminooxy)ethylcarbamate in Biochemical Research: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern biochemistry and drug discovery, the ability to selectively and efficiently conjugate molecules is paramount. Tert-butyl 2-(aminooxy)ethylcarbamate has emerged as a critical building block, offering a unique combination of a protected amine and a reactive aminooxy group. This technical guide provides an in-depth exploration of its applications, supported by quantitative data, detailed experimental protocols, and visual workflows to empower researchers in their scientific endeavors.

Core Principles: A Bifunctional Linker for Bioconjugation

This compound is a heterobifunctional linker. Its utility is rooted in the orthogonal reactivity of its two key functional groups:

  • The Aminooxy Group (-O-NH₂): This nucleophilic group reacts specifically with aldehydes and ketones to form stable oxime bonds.[1] This highly chemoselective reaction, known as oxime ligation, is a cornerstone of "click chemistry" due to its high efficiency, mild reaction conditions, and biocompatibility.[2][3] The stability of the resulting oxime linkage is a significant advantage over imines and hydrazones.[2]

  • The Boc-Protected Amine (-NH-Boc): The tert-butyloxycarbonyl (Boc) group serves as a temporary protecting group for the primary amine.[4] It is stable under a variety of reaction conditions but can be readily removed under mild acidic conditions, typically using trifluoroacetic acid (TFA), to reveal the free amine for subsequent conjugation reactions.[5][6]

This dual functionality allows for a controlled, stepwise approach to the synthesis of complex biomolecules.

Quantitative Data on Oxime Ligation

The efficiency of oxime ligation is influenced by several factors, including pH, the nature of the carbonyl compound, and the presence of catalysts.

ReactantsCatalyst (Concentration)pHSecond-Order Rate Constant (k, M⁻¹s⁻¹)Yield (%)Reaction Time (h)Reference(s)
Aminooxyacetyl-peptide + BenzaldehydeAniline (100 mM)7.08.2 ± 1.0>95<1[4]
Aldehyde-labeled GFP + Dansyl-aminooxym-Phenylenediamine (750 mM)7.0N/A>950.025[7]
Aldehyde-labeled GFP + Dansyl-aminooxyAniline (100 mM)7.0N/A<70.025[7]
2-Pentanone + Aminooxy-dansylAniline (100 mM)7.30.082N/AN/A[8]
Citral + Aminooxy-dansylAniline (50 mM)7.348.6N/AN/A[8]

Table 1: Quantitative data for selected oxime ligation reactions. N/A indicates data not available in the cited sources.

ConditionRelative Rate Increase (vs. uncatalyzed at neutral pH)Reference(s)
Aniline (100 mM), pH 4.5~400-fold[9]
Aniline (100 mM), pH 7.0~40-fold[9]
p-Phenylenediamine (10 mM), pH 7.0~120-fold[9]

Table 2: Effect of pH and catalyst on the rate of oxime ligation.

Key Applications in Biochemistry and Drug Discovery

The unique properties of this compound make it a valuable tool in several areas of biochemical research.

Bioconjugation and Labeling of Biomolecules

The primary application is the covalent attachment of molecules (e.g., fluorescent dyes, biotin, polyethylene glycol (PEG)) to proteins, peptides, and other biomolecules.[10][11] The aminooxy group allows for site-specific labeling of biomolecules containing or engineered to contain an aldehyde or ketone group.[12]

Synthesis of Antibody-Drug Conjugates (ADCs)

In the development of ADCs, linkers play a crucial role in connecting a cytotoxic drug to an antibody. This compound can be incorporated into ADC linkers, with the aminooxy group reacting with a carbonyl group on the drug or antibody, and the deprotected amine forming a stable bond with another component.

Development of PROteolysis TArgeting Chimeras (PROTACs)

PROTACs are heterobifunctional molecules that induce the degradation of target proteins.[13][14] They consist of a ligand for the target protein and a ligand for an E3 ubiquitin ligase, connected by a linker.[15] this compound is a versatile component for constructing these linkers, enabling the modular and efficient synthesis of PROTAC libraries for screening and optimization.[2][3]

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to yield the free amine.

Materials:

  • This compound

  • Dichloromethane (DCM)

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Separatory funnel

Procedure:

  • Dissolve this compound in DCM (e.g., 10 mL per 1 g of starting material).

  • Add an equal volume of TFA to the solution at room temperature.[5]

  • Stir the reaction mixture for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS.[3]

  • Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[3]

  • Dissolve the residue in DCM and wash sequentially with saturated aqueous NaHCO₃ solution and brine to neutralize any remaining acid.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the deprotected product, 2-(aminooxy)ethan-1-amine.

Boc_Deprotection_Workflow start Start: Boc-protected aminooxy compound in DCM add_tfa Add Trifluoroacetic Acid (TFA) start->add_tfa stir Stir at Room Temperature (1-2 hours) add_tfa->stir monitor Monitor Reaction (TLC or LC-MS) stir->monitor evaporate Remove Solvent and excess TFA in vacuo monitor->evaporate Reaction Complete workup Aqueous Workup (NaHCO3, Brine) evaporate->workup dry Dry Organic Layer (Na2SO4) workup->dry concentrate Concentrate in vacuo dry->concentrate end End: Deprotected aminooxy compound concentrate->end

Workflow for Boc deprotection using TFA.
Protocol 2: Labeling of an Aldehyde-Containing Protein

This protocol outlines the general procedure for conjugating a deprotected aminooxy linker to a protein containing an aldehyde group.

Materials:

  • Aldehyde-containing protein (e.g., oxidized glycoprotein) in a suitable buffer (e.g., 100 mM phosphate buffer, pH 6.5-7.5)[10]

  • Deprotected 2-(aminooxy)ethan-1-amine (or a derivative)

  • Aniline (optional catalyst)

  • Desalting column

Procedure:

  • Prepare a stock solution of the deprotected aminooxy compound in the reaction buffer.

  • Add a 10- to 50-fold molar excess of the aminooxy compound to the protein solution.[16]

  • (Optional) For catalysis, add aniline to a final concentration of 10-100 mM.[16]

  • Incubate the reaction mixture for 2-16 hours at room temperature or 4°C with gentle agitation.[16]

  • Monitor the reaction progress using SDS-PAGE or mass spectrometry.

  • Purify the protein conjugate by passing the reaction mixture through a desalting column to remove unreacted linker and catalyst.[16]

Protein_Labeling_Workflow start Start: Aldehyde-containing protein in buffer add_linker Add excess deprotected aminooxy linker start->add_linker add_catalyst Add Aniline (optional) add_linker->add_catalyst incubate Incubate (2-16 h) add_catalyst->incubate monitor Monitor Reaction (SDS-PAGE, MS) incubate->monitor purify Purify Conjugate (Desalting Column) monitor->purify Reaction Complete end End: Labeled Protein Conjugate purify->end Oxime_Ligation_Pathway aminooxy R1-O-NH2 (Aminooxy Compound) oxime R1-O-N=C(R2)-R3 (Stable Oxime Bond) aminooxy->oxime carbonyl R2-C(=O)-R3 (Aldehyde or Ketone) carbonyl->oxime water H2O catalyst Aniline Catalyst (optional, pH ~7) catalyst->oxime conditions Slightly Acidic (pH 4.5-6.5) conditions->oxime PROTAC_Synthesis_Logic cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amide Coupling linker This compound ligand1 Target Protein Ligand (with Aldehyde/Ketone) linker->ligand1 Reacts with intermediate1 Boc-protected Linker-Ligand 1 Conjugate ligand1->intermediate1 deprotection TFA Treatment intermediate1->deprotection intermediate2 Amine-Linker-Ligand 1 Conjugate deprotection->intermediate2 ligand2 E3 Ligase Ligand (with Carboxylic Acid) intermediate2->ligand2 Reacts with protac Final PROTAC Molecule ligand2->protac

References

A Technical Guide to Oxime Ligation Using Tert-butyl 2-(aminooxy)ethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the mechanism of action for tert-butyl 2-(aminooxy)ethylcarbamate in oxime ligation, a cornerstone of modern bioconjugation. The document details the reaction mechanism, kinetic parameters, and experimental protocols relevant to drug development and scientific research.

Core Principle: A Two-Stage Approach to Bioconjugation

This compound is not directly reactive in oxime ligation. It is a stable precursor where the highly reactive aminooxy moiety is protected by a tert-butyloxycarbonyl (Boc) group.[1] This protecting group strategy is advantageous as it allows for the stable storage and handling of the aminooxy reagent.[1] The overall process involves two distinct stages: the deprotection of the Boc group to reveal the reactive nucleophile, followed by the oxime ligation itself.[2][3]

The workflow begins with the acid-labile removal of the Boc group, typically using trifluoroacetic acid (TFA), which yields the free aminooxy compound.[2][4] This now-active molecule can then react with an aldehyde or ketone on a target molecule to form a highly stable oxime bond.[1]

G cluster_0 Stage 1: Deprotection cluster_1 Stage 2: Oxime Ligation reagent This compound (Boc-Protected Precursor) acid TFA in DCM reagent->acid deprotected Reactive Aminooxy Intermediate (TFA Salt) acid->deprotected Boc Removal deprotected->deprotected_2 To Ligation target Aldehyde / Ketone on Target Molecule catalyst Catalyst (e.g., Aniline, pPDA) target->catalyst product Stable Oxime Conjugate catalyst->product Ligation

Fig. 1: Experimental workflow for oxime ligation using a Boc-protected aminooxy reagent.

Mechanism of Action in Oxime Ligation

The formation of an oxime bond is a condensation reaction between the deprotected aminooxy group (a potent α-effect nucleophile) and a carbonyl group (an aldehyde or ketone).[1] The reaction proceeds via a tetrahedral hemiaminal intermediate, which then undergoes a rate-limiting dehydration to form the final, stable C=N-O linkage.[5][6]

The Critical Role of pH

The rate of oxime ligation is highly pH-dependent.[6] The optimal pH for the reaction is typically around 4.5.[5][7] This reflects a crucial balance: the dehydration step of the mechanism is acid-catalyzed, but at lower pH values (below 4), the aminooxy nucleophile becomes increasingly protonated, rendering it unreactive.[5][6] While many bioconjugation applications require physiological pH (~7.4), the uncatalyzed reaction is significantly slower under these conditions.[7]

Nucleophilic Catalysis

To overcome the slow reaction kinetics at neutral pH, nucleophilic catalysts are employed.[7] Aniline and its derivatives are classic catalysts that dramatically accelerate the reaction.[1][8] The mechanism involves the catalyst (e.g., aniline) first attacking the carbonyl group to form a transient tetrahedral intermediate, which then dehydrates to a protonated Schiff base (an iminium ion).[6][7] This Schiff base is significantly more electrophilic and reactive towards the aminooxy nucleophile than the original carbonyl group.[6][8] The subsequent attack by the aminooxy compound and displacement of the aniline catalyst regenerates the catalyst and yields the oxime product.[7]

G Carbonyl Aldehyde or Ketone (R-C(=O)-R') SchiffBase Protonated Schiff Base (More Reactive Intermediate) Carbonyl->SchiffBase + Catalyst - H₂O Catalyst Aniline Catalyst Aminooxy Aminooxy Compound (R''-ONH₂) Intermediate Tetrahedral Intermediate SchiffBase->Intermediate + Aminooxy Product Oxime Product (R-C(=NOR'')-R') Intermediate->Product - Catalyst (Regenerated)

Fig. 2: Aniline-catalyzed mechanism for oxime bond formation.

Factors Influencing Reaction Kinetics

The efficiency and rate of oxime ligation are governed by several key factors. Optimizing these parameters is crucial for achieving high yields in a timely manner, especially when working with sensitive biomolecules at low concentrations.

  • Carbonyl Substrate: Aldehydes are intrinsically more reactive electrophiles than ketones in oxime ligation, primarily due to reduced steric hindrance.[5] Reactions involving ketones are often orders of magnitude slower and may require more effective catalysts or harsher conditions to proceed efficiently.[9]

  • pH: As discussed, the reaction rate is maximal at a weakly acidic pH of ~4.5.[5] At neutral pH, the rate decreases significantly, necessitating the use of a catalyst.[7]

  • Catalyst Choice: While aniline is a traditional catalyst, newer derivatives have shown superior performance.[5] m-Phenylenediamine (mPDA) and p-phenylenediamine (pPDA) are significantly more effective, especially at neutral pH.[10][11] Studies have shown pPDA can increase reaction rates up to 19-fold compared to aniline at pH 7.[11][12] The higher aqueous solubility of catalysts like mPDA also allows their use at greater concentrations, further enhancing reaction rates.[13]

G Rate Oxime Ligation Rate pH Reaction pH Rate->pH Substrate Carbonyl Substrate Rate->Substrate Catalyst Catalyst Efficiency Rate->Catalyst pH_detail Optimal ~4.5 Slower at pH 7.4 pH->pH_detail Substrate_detail Aldehydes >> Ketones Substrate->Substrate_detail Catalyst_detail pPDA > mPDA > Aniline Catalyst->Catalyst_detail

Fig. 3: Key factors influencing the rate of oxime ligation.

Quantitative Kinetic Data

The selection of an appropriate catalyst and reaction conditions is informed by quantitative kinetic data. The second-order rate constant (kobs) is a critical parameter for comparing the efficiency of different ligation systems.

Aldehyde / KetoneAminooxy CompoundCatalyst (Concentration)pHSolventkobs (M⁻¹s⁻¹)Citation(s)
BenzaldehydeAminooxyacetyl-peptideAniline (100 mM)7.00.3 M Na Phosphate8.2[14]
CitralAminooxy-dansylAniline (50 mM)7.3Phosphate Buffer10.3[9][15]
CitralAminooxy-dansylm-Phenylenediamine (50 mM)7.3Phosphate Buffer27.0[9][15]
2-PentanoneAminooxy-dansylAniline (100 mM)7.5Tris-HCl Buffer0.082[9]
ProteinAminooxy-PEGNone7.0N/A(Baseline)[11][12]
ProteinAminooxy-PEGAniline7.0N/A~6.3x Baseline[11][12]
ProteinAminooxy-PEGp-Phenylenediamine7.0N/A~120x Baseline[11][12]

Experimental Protocols

Successful application of this compound requires careful execution of the deprotection and ligation steps.

Protocol 1: Boc Deprotection

This protocol describes the removal of the Boc protecting group to generate the reactive aminooxy functionality.[2][3]

  • Dissolution: Dissolve the this compound reagent in anhydrous dichloromethane (DCM).

  • Acidification: Add an excess of trifluoroacetic acid (TFA) to the solution (e.g., a 25-50% v/v solution of TFA in DCM).[4]

  • Reaction: Stir the mixture at room temperature for 30-60 minutes. Monitor the reaction by TLC or mass spectrometry to confirm the removal of the Boc group (mass decrease of 100.12 g/mol ).[3]

  • Solvent Removal: Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene.[3]

  • Final Product: The resulting deprotected aminooxy compound (as a TFA salt) should be stored under an inert atmosphere at -20°C and used promptly for the subsequent ligation step.[3][4]

Protocol 2: General Oxime Ligation

This protocol outlines the reaction of the deprotected aminooxy compound with a target aldehyde or ketone.

  • Substrate Preparation: Dissolve the aldehyde- or ketone-containing molecule (e.g., protein, peptide, or small molecule) in an appropriate reaction buffer (e.g., 0.1 M sodium phosphate, pH 6.0-7.0).[4]

  • Reagent Preparation: Dissolve the deprotected aminooxy compound from Protocol 1 in the same reaction buffer.

  • Mixing: Add the aminooxy solution to the substrate solution. A molar excess of the aminooxy reagent (typically 1.5 to 10 equivalents) is recommended to drive the reaction to completion.[3][4]

  • Catalysis: Add the catalyst (e.g., aniline or p-phenylenediamine) to the reaction mixture to a final concentration of 10-100 mM.[4]

  • Incubation: Allow the reaction to proceed at room temperature or 37°C. Reaction times can vary from minutes to several hours, depending on the reactivity of the carbonyl, reactant concentrations, and the catalyst used.[2]

  • Monitoring & Purification: Monitor the reaction progress by a suitable analytical method (e.g., RP-HPLC, LC-MS, or SDS-PAGE for protein conjugates).[2] Once complete, purify the conjugate using an appropriate chromatographic technique.

References

An In-depth Technical Guide to Aminooxy-Functionalized Linkers for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides a comprehensive technical overview of aminooxy-functionalized linkers, a cornerstone of modern bioconjugation strategy. We will explore the underlying chemistry of oxime ligation, present quantitative data on reaction kinetics and stability, and provide detailed experimental protocols for practical application.

Introduction: The Rise of Aminooxy Linkers

In the pursuit of creating precisely engineered biomolecules for therapeutics, diagnostics, and research, the choice of conjugation chemistry is paramount.[1] Aminooxy-functionalized linkers have emerged as a powerful tool due to their ability to react chemoselectively with aldehydes and ketones to form stable oxime bonds.[2][3] This reaction, known as oxime ligation, is highly valued for its bioorthogonality, proceeding under mild, aqueous conditions without interfering with native biological processes.[3][4]

The resulting oxime linkage is significantly more stable than analogous imine or hydrazone bonds, a critical feature for bioconjugates intended for in vivo applications where long-term stability is essential.[2][5][6][7] These linkers often incorporate polyethylene glycol (PEG) spacers, which enhance the solubility and biocompatibility of the final conjugate.[8] This guide will delve into the core principles, quantitative performance, and practical application of these versatile molecules.

Core Chemistry: The Oxime Ligation Reaction

The fundamental reaction is a condensation between an aminooxy group (-O-NH₂) and a carbonyl group (an aldehyde or ketone) to form a C=N-O oxime linkage.[3][6] The reaction is reversible and proceeds through a two-step mechanism involving nucleophilic attack followed by dehydration.[3]

Reaction Mechanism

The formation of the oxime bond is highly influenced by pH.[3][6] A mildly acidic environment (pH 4-5) is optimal for the uncatalyzed reaction, as it requires protonation of the carbonyl group to enhance its electrophilicity while leaving the aminooxy group sufficiently nucleophilic.[3]

Caption: Uncatalyzed mechanism of oxime bond formation.

Catalysis of Oxime Ligation

At neutral pH, where many bioconjugation reactions are performed, the uncatalyzed reaction is often slow.[3] Nucleophilic catalysts, most commonly aniline and its derivatives, are used to significantly accelerate the reaction rate.[9][10] The catalyst forms a highly reactive protonated Schiff base (iminium ion) intermediate with the carbonyl compound, which is then readily attacked by the aminooxy group.[3][10]

Catalyzed_Oxime_Ligation Carbonyl Aldehyde / Ketone (R-C=O) SchiffBase Protonated Schiff Base (More Electrophilic) Carbonyl->SchiffBase + Aniline - H2O Aniline Aniline (Catalyst) TetraIntermediate Tetrahedral Intermediate SchiffBase->TetraIntermediate + Aminooxy Linker Aminooxy Aminooxy Linker (R'-ONH2) Oxime Oxime Product (R-C=N-O-R') TetraIntermediate->Oxime - Aniline (Regenerated) - H+

Caption: Aniline-catalyzed pathway for oxime ligation.

Quantitative Data and Performance Metrics

The selection of a linker technology often involves a trade-off between reaction kinetics and bond stability.[1] The following tables summarize key quantitative data for aminooxy-based conjugation.

Stability: Oxime vs. Hydrazone Linkages

A key advantage of the oxime linkage is its superior hydrolytic stability compared to the hydrazone linkage, particularly at physiological and acidic pH.[2][5] This stability is attributed to the higher electronegativity of the oxygen atom in the oxime (C=N-O) compared to the nitrogen in the hydrazone (C=N-NH), which reduces the susceptibility of the C=N bond to hydrolysis.[5][7]

Table 1: Comparative Hydrolytic Stability of Oxime vs. Hydrazone Linkages | Linkage Type | pD 7.0 | pD 5.0 | | :--- | :--- | :--- | | Relative Rate of Hydrolysis (krel) | | Methylhydrazone | 600 | 1000 | | Acetylhydrazone | 300 | 200 | | Semicarbazone | 160 | 100 | | Oxime | 1 | 1 | | Half-Life (t1/2) | | Methylhydrazone | ~2 hours | - | | Oxime | ~50 days | - | Data compiled from studies comparing isostructural conjugates.[5][7]

Reaction Kinetics and Catalysis

The rate of oxime formation is highly dependent on pH and the presence of a catalyst. While uncatalyzed reactions are fastest at pH 4.5, aniline catalysis provides a significant rate enhancement, enabling efficient conjugation at neutral pH.[11]

Table 2: Effect of pH and Catalysis on Oxime Ligation Rate

pH Catalyst Catalyst Concentration Relative Rate Increase*
7.0 None - 1x (baseline)
7.0 Aniline 100 mM ~40-fold
4.5 Aniline 100 mM ~400-fold

*Relative rate increase compared to the uncatalyzed reaction at neutral pH. Data compiled from Dawson and co-workers.[11]

Further studies have identified catalysts that are even more efficient than aniline. At identical concentrations, m-phenylenediamine (mPDA) is a more effective catalyst, and its higher water solubility allows for its use at greater concentrations, leading to dramatic rate accelerations.[9]

Table 3: Comparison of Second-Order Rate Constants (kobs) for Various Ligations

Reaction Type Reactants Conditions Rate Constant (M-1s-1)
Oxime Ligation Peptide-Aoa + Benzaldehyde pH 7, 100 mM Aniline 10 - 30
Oxime Ligation Aldehyde-GFP + Dansyl-Aoa pH 7, 100 mM Aniline Minimal Conversion
Oxime Ligation Aldehyde-GFP + Dansyl-Aoa pH 7, 750 mM mPDA Completed in 90s
Hydrazone Ligation Peptide-HYNIC + Benzaldehyde pH 7, 100 mM Aniline 101 - 103
SPAAC (Click) Azide + DBCO Neutral pH ~1
Maleimide-Thiol Maleimide + Thiol pH 7.2 102 - 103

Data compiled from multiple sources.[4][9][12][13][14]

Applications in Bioconjugation

The robust and specific nature of aminooxy chemistry makes it suitable for a wide array of applications.

  • Antibody-Drug Conjugates (ADCs): Aminooxy linkers are used to attach potent cytotoxic drugs to antibodies.[15][16][17] Site-specific introduction of a carbonyl group onto the antibody allows for the creation of homogeneous ADCs with a defined drug-to-antibody ratio (DAR).[18]

  • Protein and Peptide Labeling: The chemoselectivity of the reaction allows for the labeling of proteins and peptides with probes (e.g., fluorescent dyes, biotin) at specific sites, even in complex biological mixtures.[12][19]

  • Hydrogel Formation: Bifunctional or multifunctional aminooxy linkers can be used to crosslink aldehyde-modified polymers, such as hyaluronan, to form biocompatible hydrogels for drug delivery and tissue engineering.[20][21]

  • Surface Immobilization: Biomolecules can be tethered to surfaces functionalized with either aminooxy or carbonyl groups for applications in biosensors and microarrays.[2]

Experimental Protocols

A successful bioconjugation experiment depends on a well-defined protocol.[13] The following are generalized methodologies for common applications.

General Workflow for ADC Synthesis via Glycan Oxidation

This workflow outlines the key steps for producing an ADC by first generating aldehyde groups on the antibody's carbohydrate domains, followed by conjugation with an aminooxy-functionalized drug-linker.[8]

ADC_Workflow cluster_0 Step 1: Antibody Preparation cluster_1 Step 2: Conjugation cluster_2 Step 3: Purification & Characterization Ab Monoclonal Antibody (mAb) Oxidation Periodate Oxidation (e.g., NaIO4) Ab->Oxidation Aldehyde_Ab Aldehyde-Tagged mAb Oxidation->Aldehyde_Ab Purify1 Purification (e.g., SEC) Aldehyde_Ab->Purify1 Ligation Oxime Ligation (pH 6.5-7.5, Aniline catalyst) Purify1->Ligation DrugLinker Aminooxy-Linker-Drug DrugLinker->Ligation ADC_Crude Crude ADC Ligation->ADC_Crude Purify2 Purification (e.g., SEC, TFF) ADC_Crude->Purify2 Analysis Characterization (MS, HPLC, SDS-PAGE) Purify2->Analysis Final_ADC Final ADC Product Analysis->Final_ADC

Caption: General workflow for Antibody-Drug Conjugate (ADC) synthesis.

Protocol: Site-Specific Protein Labeling via Oxime Ligation

This protocol provides a general method for labeling an aldehyde-functionalized protein with a probe containing an aminooxy group.[3]

Materials:

  • Aldehyde-functionalized protein in a suitable buffer (e.g., 100 mM phosphate buffer, pH 7.0).

  • Aminooxy-functionalized probe (e.g., Aminooxy-PEG-Biotin), dissolved in DMSO or DMF.

  • Catalyst stock solution: 1 M Aniline in DMSO or water (prepare fresh).

  • Quenching reagent (optional): Acetone or a small molecule with a carbonyl group.

  • Purification column (e.g., Size-Exclusion Chromatography - SEC).

Methodology:

  • Protein Preparation: Ensure the aldehyde-functionalized protein is buffer-exchanged into the desired reaction buffer (pH 6.5-7.5). The concentration should typically be in the range of 1-10 mg/mL.

  • Reagent Preparation: Prepare a stock solution of the aminooxy probe at a high concentration (e.g., 10-50 mM) in an appropriate organic solvent.

  • Catalyst Addition: Add the aniline catalyst stock solution to the protein solution to a final concentration of 10-100 mM.[1] Mix gently.

  • Ligation Reaction: Add the aminooxy probe to the protein-catalyst mixture. A molar excess of 5- to 20-fold of the probe over the protein is a typical starting point.[1]

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.[1] The reaction progress can be monitored by techniques like SDS-PAGE or Mass Spectrometry.

  • Quenching (Optional): To consume any unreacted aminooxy probe, a small amount of acetone can be added to the reaction mixture.

  • Purification: Remove the excess probe, catalyst, and byproducts from the conjugated protein using a suitable method such as SEC, dialysis, or tangential flow filtration (TFF).[1]

  • Characterization: Analyze the purified conjugate to confirm successful labeling and determine the degree of labeling using methods like Mass Spectrometry, HPLC, and functional assays.[1]

Protocol: Monitoring Oxime Bond Hydrolysis via ¹H NMR

This protocol provides a method to quantitatively assess the stability of an oxime-linked conjugate.[5][6]

Materials:

  • Purified oxime-linked bioconjugate.

  • Deuterated buffers (e.g., pD 5.0, 7.0, 9.0).

  • NMR spectrometer.

  • Internal standard (optional).

Methodology:

  • Sample Preparation: Dissolve a known concentration of the purified oxime conjugate in a deuterated buffer of the desired pD.

  • Initial Spectrum: Acquire a ¹H NMR spectrum at time zero (t=0).[6] Identify and integrate signals corresponding to a specific proton on the intact bioconjugate and, if possible, a proton on the expected hydrolysis product (e.g., the aldehyde proton of the released carbonyl compound).[5]

  • Incubation: Incubate the NMR tube at a controlled temperature (e.g., 25°C or 37°C).[6]

  • Time-Course Monitoring: Acquire subsequent ¹H NMR spectra at regular time intervals (e.g., every few hours for less stable conjugates, or every few days for highly stable ones).[5][6]

  • Data Analysis:

    • For each time point, integrate the signal for the intact conjugate and the hydrolysis product.[5]

    • Calculate the concentration of the intact bioconjugate over time.

    • Plot the natural logarithm of the concentration of the intact bioconjugate (ln[conjugate]) versus time.[5]

    • The slope of this line will be the negative of the first-order rate constant for hydrolysis (-k). The half-life (t1/2) can be calculated as ln(2)/k.

Conclusion

Aminooxy-functionalized linkers provide a superior combination of chemoselectivity, reaction efficiency under biocompatible conditions, and conjugate stability.[1] The formation of a robust oxime bond makes this chemistry an excellent choice for applications requiring long-term stability in a biological environment, such as the development of ADCs and other biotherapeutics.[1] While reaction kinetics at neutral pH are slower than some other ligation chemistries, the use of modern catalysts can dramatically accelerate the process, making it highly competitive.[9] Ultimately, for applications where stability and the generation of homogeneous products are paramount, aminooxy-based bioconjugation presents a compelling and powerful solution.[1]

References

An In-depth Technical Guide to the Structure and Reactivity of Tert-butyl 2-(aminooxy)ethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-(aminooxy)ethylcarbamate (CAS No. 75051-55-7) is a heterobifunctional linker of significant interest in contemporary drug discovery and chemical biology.[1] Its unique architecture, featuring a Boc-protected amine and a reactive aminooxy group, positions it as a critical building block in the synthesis of complex molecular architectures, most notably as a linker in Proteolysis Targeting Chimeras (PROTACs).[2] This guide provides a comprehensive technical overview of its structure, reactivity, and applications, with a focus on experimental protocols and quantitative data to support its use in research and development.

Molecular Structure and Properties

This compound is a versatile synthetic intermediate.[3] Its structure combines a stable carbamate protecting group with a highly reactive nucleophilic aminooxy moiety, enabling selective and sequential chemical transformations.

PropertyValueSource(s)
CAS Number 75051-55-7[1]
Molecular Formula C₇H₁₆N₂O₃[1]
Molecular Weight 176.21 g/mol [4]
Appearance Liquid[2]
Density 1.058 g/cm³[1]
SMILES CC(C)(C)OC(=O)NCCON[4]
Storage 2°C - 8°C, sealed container, away from moisture[1][4]

Spectroscopic Data:

While a complete, publicly available dataset is not aggregated in a single source, the expected spectral characteristics can be inferred from the functional groups present.

Spectroscopy Expected Characteristics
¹H NMR Signals corresponding to the tert-butyl protons (singlet, ~1.4 ppm), methylene protons adjacent to the carbamate nitrogen and the aminooxy group, and the NH proton of the carbamate.
¹³C NMR Resonances for the quaternary carbon and methyl carbons of the tert-butyl group, the carbonyl carbon of the carbamate, and the two methylene carbons of the ethyl chain.
FT-IR (cm⁻¹) Strong C=O stretching vibration for the carbamate (~1700 cm⁻¹), N-H stretching and bending vibrations for the carbamate and the aminooxy group, and C-H stretching from the alkyl groups.
Mass Spec (m/z) The protonated molecule [M+H]⁺ is expected at approximately 177.12.

Core Reactivity and Applications

The reactivity of this compound is dictated by its two primary functional groups: the Boc-protected amine and the aminooxy group. This dual functionality allows for a two-stage reaction strategy, making it a valuable tool in the construction of complex molecules.

Role as a PROTAC Linker

The most prominent application of this molecule is as a linker in the synthesis of PROTACs.[2] PROTACs are heterobifunctional molecules that recruit a target protein (Protein of Interest, POI) to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the POI by the proteasome.[5][6]

The aminooxy group of this compound provides a versatile handle for conjugation to a POI or an E3 ligase ligand, typically through the formation of a stable oxime bond with an aldehyde or ketone functionality on the binding ligand.[7] The Boc-protected amine can then be deprotected to reveal a primary amine, which can be coupled to the other binding partner, thus completing the PROTAC structure.

Below is a diagram illustrating the general workflow for utilizing an aminooxy-containing linker in PROTAC synthesis.

PROTAC_Synthesis_Workflow PROTAC Synthesis Workflow with Aminooxy Linker cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: Boc Deprotection cluster_step3 Step 3: Amide Coupling POI_ligand POI Ligand (with Aldehyde/Ketone) Conjugate1 Boc-Protected POI-Linker Conjugate POI_ligand->Conjugate1 Oxime bond formation Linker Tert-butyl 2-(aminooxy)ethylcarbamate Linker->Conjugate1 Deprotected_Conjugate Amine-Deprotected POI-Linker Conjugate Conjugate1->Deprotected_Conjugate Acidic cleavage PROTAC Final PROTAC Molecule Deprotected_Conjugate->PROTAC Amide bond formation E3_Ligand E3 Ligase Ligand (with Carboxylic Acid) E3_Ligand->PROTAC

PROTAC Synthesis Workflow

The ubiquitin-proteasome system is the cellular machinery hijacked by PROTACs to achieve targeted protein degradation. The PROTAC molecule facilitates the formation of a ternary complex between the target protein and an E3 ubiquitin ligase, leading to the ubiquitination of the target protein and its subsequent degradation by the proteasome.

Ubiquitin_Proteasome_Pathway Ubiquitin-Proteasome Signaling Pathway for PROTACs cluster_ubiquitination Ubiquitination Cascade cluster_protac_action PROTAC-Mediated Degradation E1 E1 Ubiquitin-Activating Enzyme E2 E2 Ubiquitin-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ubiquitin Ligase E2->E3 Ub Transfer Ternary_Complex POI-PROTAC-E3 Ternary Complex E3->Ternary_Complex Ub Ubiquitin Ub->E1 ATP-dependent Activation PROTAC PROTAC PROTAC->Ternary_Complex POI Target Protein (POI) POI->Ternary_Complex Poly_Ub_POI Polyubiquitinated POI Ternary_Complex->Poly_Ub_POI Polyubiquitination Proteasome 26S Proteasome Poly_Ub_POI->Proteasome Recognition Degraded_POI Degraded Peptides Proteasome->Degraded_POI Degradation

Ubiquitin-Proteasome Pathway

Experimental Protocols

The following sections provide detailed methodologies for key reactions involving this compound.

Synthesis of this compound

A general method for the synthesis of similar Boc-protected amino compounds involves the reaction of an excess of a diamine with di-tert-butyl dicarbonate.[8]

Materials:

  • Ethylenediamine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Dioxane

  • Water

  • Magnesium oxide

  • Ether

  • Argon atmosphere

Procedure:

  • A mixture of ethylenediamine, dioxane, water, and magnesium oxide is stirred at room temperature under an argon atmosphere.[8]

  • A solution of di-tert-butyl dicarbonate in dioxane is added dropwise over 20 minutes.[8]

  • The reaction mixture is stirred at room temperature for 16 hours.[8]

  • The mixture is then filtered and concentrated under reduced pressure.[8]

  • The resulting residue is refluxed with ether multiple times, decanted, dried, and filtered.[8]

  • The ethereal solution is concentrated, and the resulting oil is distilled under high vacuum to yield tert-butyl (2-aminoethyl)carbamate as a colorless oil.[8]

Note: This is a general procedure for a related compound. Specific modifications would be necessary for the synthesis of the aminooxy analogue.

Oxime Ligation

The aminooxy group readily reacts with aldehydes and ketones to form a stable oxime bond. This reaction is a cornerstone of bioconjugation chemistry.[9]

Materials:

  • Aldehyde- or ketone-containing molecule

  • This compound

  • Ethanol

  • Pyridine

  • Ethyl acetate

  • Deionized water

  • 1 M Hydrochloric acid

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve the aldehyde or ketone and hydroxylamine hydrochloride (or in this case, this compound) in ethanol.[9]

  • Add pyridine to the mixture and reflux for 1-4 hours, monitoring the reaction by TLC.[9]

  • After completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.[9]

  • Add deionized water and extract the product with ethyl acetate.[9]

  • Wash the combined organic layers with 1 M hydrochloric acid to remove pyridine, followed by a wash with deionized water.[9]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude oxime, which can be further purified by recrystallization or column chromatography.[9]

Reaction Conditions for Oxime Ligation:

ParameterConditionNotesSource(s)
pH 4-5 (uncatalyzed), ~7 (catalyzed)Slightly acidic pH is optimal for uncatalyzed reactions. Aniline or its derivatives can catalyze the reaction at neutral pH.[9]
Temperature Room temperature to refluxReaction temperature can be adjusted to control the reaction rate.[9]
Catalyst Aniline, p-PhenylenediamineSignificantly accelerates the reaction rate at neutral pH.[9]
Solvent Ethanol, Aqueous buffers (e.g., PBS)The choice of solvent depends on the solubility of the reactants.[9]
Boc Deprotection

The Boc group is a widely used protecting group for amines due to its stability in many reaction conditions and its facile removal under acidic conditions.[10]

Materials:

  • Boc-protected compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM)

  • Toluene (optional)

Procedure:

  • Dissolve the Boc-protected compound in anhydrous DCM in a round-bottom flask under an inert atmosphere.

  • Cool the solution to 0°C.

  • Slowly add a pre-chilled solution of TFA in DCM (e.g., 20-50% v/v).

  • Stir the reaction at 0°C for 30-60 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, remove the DCM and excess TFA under reduced pressure.

  • To ensure complete removal of residual TFA, co-evaporate the residue with toluene.

Common Conditions for Boc Deprotection:

ReagentSolventConcentrationTemperatureTimeSource(s)
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50% (v/v)0°C to Room Temp.30 min - 2 h[10]
4 M HCl in DioxaneMethanol1:1 mixtureRoom Temp.10-20 min[11]
Oxalyl ChlorideMethanol-Room Temp.1-4 h[10]

The workflow for Boc deprotection is a critical step in a multi-step synthesis.

Boc_Deprotection_Workflow Boc Deprotection Experimental Workflow Start Start: Boc-Protected Compound Dissolve Dissolve in Anhydrous DCM Start->Dissolve Cool Cool to 0°C Dissolve->Cool Add_Acid Slowly Add TFA/DCM Solution Cool->Add_Acid React_Cold Stir at 0°C (30-60 min) Add_Acid->React_Cold React_RT Warm to RT and Stir (1-2 hours) React_Cold->React_RT Monitor Monitor Reaction (TLC/LC-MS) React_RT->Monitor Workup Workup: Remove Solvent/TFA Monitor->Workup Reaction Complete End End: Deprotected Amine Workup->End

Boc Deprotection Workflow

Safety and Handling

This compound should be handled in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store the compound at 2-8°C in a tightly sealed container away from moisture.[1]

Conclusion

This compound is a valuable and versatile bifunctional linker for researchers in drug discovery and chemical biology. Its unique structure allows for selective and sequential reactions, making it an ideal component for the synthesis of complex molecules like PROTACs. The experimental protocols and data presented in this guide provide a solid foundation for the successful application of this reagent in a variety of synthetic strategies.

This document is intended for informational purposes for research professionals and does not constitute a validation of the described methods for medical applications.

References

Tert-butyl 2-(aminooxy)ethylcarbamate molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides detailed information on the molecular properties of tert-butyl 2-(aminooxy)ethylcarbamate, a compound relevant to researchers, scientists, and professionals in the field of drug development.

Molecular Data

The fundamental molecular characteristics of this compound are summarized below.

PropertyValue
Molecular Formula C7H16N2O3[1]
Molecular Weight 176.22 g/mol [1]
CAS Number 75051-55-7[1]

Structural Representation

The logical relationship between the core functional groups of this compound can be visualized as follows. This compound features a tert-butoxycarbonyl (Boc) protecting group attached to an ethylamine backbone, which is further functionalized with an aminooxy group.

cluster_boc tert-Butoxycarbonyl (Boc) Group cluster_linker Ethylamine Linker tert-Butyl tert-Butyl Carbonyl Carbonyl tert-Butyl->Carbonyl Amine Amine Carbonyl->Amine Carbamate Bond Ethyl Ethyl Ethyl->Amine Aminooxy Aminooxy Ethyl->Aminooxy

Functional group relationships in the molecule.

References

A Technical Guide to the Solubility of Tert-butyl 2-(aminooxy)ethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Solubility Data

A systematic study of the solubility of Tert-butyl 2-(aminooxy)ethylcarbamate across a range of common laboratory solvents is essential for optimizing its use. Researchers are encouraged to determine these values empirically. The following table provides a template for recording such data.

SolventTemperature (°C)Solubility (mg/mL)Molar Solubility (mol/L)Observations
Water25
Phosphate-Buffered Saline (PBS) pH 7.425
Dichloromethane (DCM)25
Chloroform25
Methanol25
Ethanol25
Isopropanol25
N,N-Dimethylformamide (DMF)25
Dimethyl Sulfoxide (DMSO)25
Acetonitrile (ACN)25
Tetrahydrofuran (THF)25
Ethyl Acetate25
Hexanes25

Experimental Protocol for Solubility Determination

The following protocol outlines a standard method for determining the solubility of an organic compound such as this compound in various solvents.[1][2][3]

Objective: To quantitatively determine the solubility of this compound in a selection of common laboratory solvents at a specified temperature.

Materials:

  • This compound

  • Selected solvents (e.g., water, ethanol, dichloromethane, etc.)

  • Analytical balance

  • Vials with screw caps

  • Vortex mixer

  • Thermostatically controlled shaker or water bath

  • Syringe filters (0.2 µm or 0.45 µm)

  • High-Performance Liquid Chromatography (HPLC) or other suitable analytical instrument

  • Volumetric flasks and pipettes

Procedure:

  • Preparation of Saturated Solutions:

    • Add an excess amount of this compound to a series of vials.

    • To each vial, add a known volume of a specific solvent (e.g., 1 mL).

    • Securely cap the vials and place them in a thermostatically controlled shaker set to the desired temperature (e.g., 25 °C).

    • Agitate the vials for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Sample Collection and Preparation:

    • After the equilibration period, allow the vials to stand undisturbed at the set temperature for a short period to allow undissolved solid to settle.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid.

  • Quantification:

    • Determine the concentration of this compound in the filtered solution using a validated analytical method, such as HPLC.

    • Prepare a calibration curve using standard solutions of known concentrations of the compound.

    • From the calibration curve, determine the concentration of the compound in the saturated solution.

  • Calculation of Solubility:

    • Express the solubility in the desired units, such as mg/mL or mol/L.

Experimental Workflow for Solubility Screening

The following diagram illustrates a typical workflow for screening the solubility of a compound in various solvents.

G cluster_0 Preparation cluster_1 Equilibration cluster_2 Analysis cluster_3 Result A Weigh Compound C Add Excess Compound to Vials A->C B Select Solvents D Add Known Volume of Solvent B->D E Agitate at Constant Temperature (e.g., 24-48h) D->E F Allow Solids to Settle E->F G Filter Supernatant F->G H Dilute Sample (if necessary) G->H I Analyze by HPLC H->I J Determine Concentration I->J K Calculate Solubility (mg/mL or mol/L) J->K

Caption: Workflow for determining compound solubility.

Logical Relationships in Solubility

The principle of "like dissolves like" is a fundamental concept in predicting solubility. Polar compounds tend to dissolve in polar solvents, while non-polar compounds are more soluble in non-polar solvents. The structural features of this compound, which include both a polar aminooxy and carbamate group, as well as a non-polar tert-butyl group, suggest it may exhibit varied solubility across different solvent classes.

The following diagram illustrates the general relationship between compound polarity and solvent polarity in determining solubility.

G cluster_solubility Solubility Outcome PolarCompound Polar Compound HighSolubility High Solubility PolarCompound->HighSolubility dissolves in LowSolubility Low Solubility PolarCompound->LowSolubility does not dissolve in NonpolarCompound Non-Polar Compound NonpolarCompound->HighSolubility dissolves in NonpolarCompound->LowSolubility does not dissolve in PolarSolvent Polar Solvent (e.g., Water, Methanol) NonpolarSolvent Non-Polar Solvent (e.g., Hexane, Toluene)

Caption: Principle of "like dissolves like".

References

Tert-butyl 2-(aminooxy)ethylcarbamate as a versatile building block in organic synthesis

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Tert-butyl 2-(aminooxy)ethylcarbamate has emerged as a highly valuable and versatile bifunctional building block in modern organic synthesis. Its unique structure, featuring a Boc-protected amine and a reactive aminooxy group, allows for sequential and chemoselective ligations, making it an indispensable tool in the construction of complex molecules. This guide provides a comprehensive overview of its properties, synthesis, and key applications, with a particular focus on its role in bioconjugation via oxime ligation and as a flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols, quantitative data, and pathway visualizations are presented to facilitate its practical application in research and drug development.

Introduction

In the pursuit of novel therapeutics and complex molecular architectures, the development of versatile building blocks that enable efficient and specific bond formation is of paramount importance. This compound is one such molecule that has garnered significant attention.[1] This compound incorporates two key functionalities: a tert-butoxycarbonyl (Boc)-protected amine, which is stable under a variety of reaction conditions and can be deprotected under acidic conditions, and a nucleophilic aminooxy group, which readily reacts with aldehydes and ketones to form stable oxime ethers.

This orthogonality of reactive sites makes this compound an ideal component for multistep synthetic strategies where controlled, sequential introduction of different molecular fragments is required. Its application is particularly prominent in the field of bioconjugation and in the rapidly evolving area of targeted protein degradation with PROTACs.[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and spectral properties of this compound is crucial for its effective use and characterization in synthetic workflows. The key data is summarized in the tables below.

Table 1: Physical and Chemical Properties
PropertyValueReference
CAS Number 75051-55-7[3]
Molecular Formula C₇H₁₆N₂O₃[2]
Molecular Weight 176.22 g/mol [2]
Appearance Colorless oil
Boiling Point Not available
Melting Point Not available
Table 2: Spectroscopic Data
TechniqueData
¹H NMR Data to be obtained from experimental characterization.
¹³C NMR Data to be obtained from experimental characterization.
Mass Spectrometry (ESI-MS) m/z [M+H]⁺: To be determined.
Infrared (IR) Spectroscopy Characteristic peaks to be determined.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process starting from the commercially available 2-(Boc-amino)ethyl bromide. The synthetic pathway involves the introduction of the aminooxy functionality via a Gabriel-type synthesis using N-hydroxyphthalimide, followed by the deprotection of the phthalimide group using hydrazine.

Diagram 1: Synthetic Pathway for this compound

G cluster_0 Step 1: Phthalimide Installation cluster_1 Step 2: Hydrazinolysis 2-(Boc-amino)ethyl bromide 2-(Boc-amino)ethyl bromide Intermediate_Phthalimide N-(2-(Boc-amino)ethoxy)phthalimide 2-(Boc-amino)ethyl bromide->Intermediate_Phthalimide N-Hydroxyphthalimide N-Hydroxyphthalimide N-Hydroxyphthalimide->Intermediate_Phthalimide K2CO3, DMF K2CO3, DMF Final_Product This compound Intermediate_Phthalimide->Final_Product Intermediate_Phthalimide->Final_Product Hydrazine hydrate Hydrazine hydrate Hydrazine hydrate->Final_Product

Caption: Synthesis of this compound.

Experimental Protocols

Step 1: Synthesis of N-[2-(tert-butoxycarbonylamino)ethoxy]phthalimide

  • Materials:

    • 2-(Boc-amino)ethyl bromide

    • N-Hydroxyphthalimide

    • Potassium carbonate (K₂CO₃)

    • Anhydrous N,N-Dimethylformamide (DMF)

    • Ethyl acetate

    • Brine

  • Procedure:

    • To a solution of N-hydroxyphthalimide (1.0 eq) in anhydrous DMF, add potassium carbonate (1.5 eq).

    • Stir the suspension at room temperature for 15 minutes.

    • Add a solution of 2-(Boc-amino)ethyl bromide (1.1 eq) in anhydrous DMF dropwise to the reaction mixture.

    • Heat the reaction mixture to 60 °C and stir for 12 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

    • Extract the aqueous layer with ethyl acetate (3 x volume).

    • Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate.

    • Filter and concentrate the organic layer under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel to afford N-[2-(tert-butoxycarbonylamino)ethoxy]phthalimide.

Step 2: Synthesis of this compound

  • Materials:

    • N-[2-(tert-butoxycarbonylamino)ethoxy]phthalimide

    • Hydrazine hydrate (N₂H₄·H₂O)

    • Ethanol

    • Dichloromethane (DCM)

    • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Procedure: [4]

    • Dissolve N-[2-(tert-butoxycarbonylamino)ethoxy]phthalimide (1.0 eq) in ethanol.

    • Add hydrazine hydrate (4.0 eq) to the solution at room temperature.[4]

    • Stir the reaction mixture at room temperature for 4 hours. A white precipitate of phthalhydrazide will form.[4]

    • Monitor the reaction by TLC until the starting material is consumed.

    • Filter the reaction mixture to remove the phthalhydrazide precipitate and wash the solid with ethanol.

    • Concentrate the filtrate under reduced pressure.

    • Dissolve the residue in dichloromethane and wash with saturated aqueous sodium bicarbonate solution and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield this compound as an oil.

Applications in Organic Synthesis

The unique bifunctional nature of this compound makes it a powerful tool in several areas of organic synthesis, most notably in bioconjugation and the construction of PROTACs.

Oxime Ligation for Bioconjugation

Oxime ligation is a highly efficient and chemoselective reaction between an aminooxy group and an aldehyde or ketone to form a stable oxime bond. This reaction proceeds under mild, aqueous conditions, making it ideal for the modification of sensitive biomolecules such as peptides, proteins, and antibodies.

Diagram 2: General Scheme of Oxime Ligation

G Aminooxy_Compound R1-ONH2 (this compound) Plus + Aminooxy_Compound->Plus Carbonyl_Compound R2-CHO / R2-C(O)-R3 (e.g., modified protein) Arrow pH 4-7 (Aniline catalyst optional) Carbonyl_Compound->Arrow Oxime_Product R1-O-N=CHR2 / R1-O-N=C(R2)R3 (Stable Bioconjugate) Plus->Carbonyl_Compound Arrow->Oxime_Product

Caption: Oxime ligation for bioconjugation.

Experimental Protocol: Oxime Ligation of a Model Aldehyde

  • Materials:

    • This compound

    • 4-Carboxybenzaldehyde

    • Aniline (as catalyst)

    • Methanol/Water solvent system

    • Ethyl acetate

    • Brine

  • Procedure:

    • Dissolve 4-carboxybenzaldehyde (1.0 eq) in a mixture of methanol and water.

    • Add this compound (1.2 eq) to the solution.

    • Add a catalytic amount of aniline (0.1 eq).

    • Stir the reaction mixture at room temperature for 4-12 hours.

    • Monitor the reaction by TLC or LC-MS.

    • Upon completion, remove the methanol under reduced pressure.

    • Extract the aqueous residue with ethyl acetate.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate to yield the oxime product.

Application as a Linker in PROTAC Synthesis

PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The linker connecting the target protein ligand and the E3 ligase ligand is a critical component of a PROTAC, influencing its solubility, cell permeability, and the efficiency of ternary complex formation.

This compound serves as a versatile precursor for PROTAC linkers. The aminooxy group can be used to connect to one of the ligands (typically the protein of interest ligand) via an oxime bond, while the Boc-protected amine can be deprotected to reveal a primary amine for coupling to the other ligand (typically the E3 ligase ligand).

Diagram 3: Workflow for PROTAC Synthesis using an Aminooxy Linker

G Start This compound Step1 Boc Deprotection (TFA/DCM) Start->Step1 Amine_Linker Aminooxy-ethylamine Step1->Amine_Linker Step2 Couple to E3 Ligase Ligand (e.g., amide bond formation) Amine_Linker->Step2 Ligase_Linker Aminooxy-Linker-E3 Ligase Ligand Step2->Ligase_Linker Step3 Oxime Ligation (to Aldehyde-tagged POI Ligand) Ligase_Linker->Step3 PROTAC Final PROTAC Step3->PROTAC

Caption: PROTAC synthesis workflow.

Experimental Protocol: Boc Deprotection and Coupling to an E3 Ligase Ligand

  • Materials:

    • This compound

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

    • E3 ligase ligand with a carboxylic acid handle (e.g., a pomalidomide derivative)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • N,N-Diisopropylethylamine (DIPEA)

    • Anhydrous DMF

  • Procedure:

    • Boc Deprotection:

      • Dissolve this compound (1.0 eq) in DCM.

      • Add TFA (10 eq) and stir at room temperature for 1-2 hours.

      • Monitor deprotection by TLC.

      • Concentrate the reaction mixture under reduced pressure to remove DCM and excess TFA. The resulting aminooxy-ethylamine TFA salt is often used without further purification.

    • Coupling to E3 Ligase Ligand:

      • Dissolve the E3 ligase ligand (1.0 eq) in anhydrous DMF.

      • Add HATU (1.1 eq) and DIPEA (3.0 eq) and stir for 15 minutes at room temperature to activate the carboxylic acid.

      • Add a solution of the deprotected aminooxy-ethylamine TFA salt (1.2 eq) and additional DIPEA (to neutralize the TFA salt) in DMF.

      • Stir the reaction at room temperature overnight.

      • Monitor the reaction by LC-MS.

      • Work up by diluting with ethyl acetate and washing with water and brine.

      • Dry the organic layer, concentrate, and purify by chromatography to obtain the aminooxy-linker-E3 ligase ligand conjugate.

Conclusion

This compound is a powerful and versatile building block with significant applications in modern organic synthesis. Its orthogonal protecting group strategy allows for the controlled and sequential introduction of molecular complexity, making it particularly valuable in the fields of bioconjugation and targeted protein degradation. The experimental protocols and data presented in this guide are intended to provide a practical framework for researchers to effectively utilize this important synthetic tool in their own research and development endeavors.

References

Navigating the Stability of a Key Bioconjugation Reagent: A Technical Guide to Tert-butyl 2-(aminooxy)ethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide offers an in-depth analysis of the storage conditions and long-term stability of Tert-butyl 2-(aminooxy)ethylcarbamate, a critical reagent for researchers, scientists, and drug development professionals. This document synthesizes available data and chemical principles to provide best practices for handling and storing this versatile molecule, ensuring its integrity for successful application in bioconjugation and pharmaceutical research.

Recommended Storage Conditions

The stability of this compound is paramount to its efficacy in sensitive applications. Based on information from various chemical suppliers, the following storage conditions are recommended to minimize degradation and preserve the compound's purity.

ParameterRecommended ConditionRationale
Temperature 2°C to 8°C (Refrigerated)Slows down potential hydrolytic and thermal degradation pathways.
-20°C (Short-term in solvent, 1 month)Provides enhanced stability for solutions over a limited period.
-80°C (Longer-term in solvent, 6 months)Offers the best preservation for solutions intended for use over several months.
Atmosphere Store in a tightly sealed container.Prevents exposure to atmospheric moisture, which can lead to hydrolysis of the carbamate group.
Light Protect from light.Although not explicitly stated in all sources, protection from light is a general best practice for complex organic molecules to prevent photolytic degradation.
Moisture Store away from moisture.Minimizes the risk of hydrolysis.

Long-Term Stability and Potential Degradation Pathways

While specific long-term stability studies on this compound are not extensively available in peer-reviewed literature, an understanding of its stability can be derived from the known chemical behavior of its constituent functional groups: the tert-butyl carbamate (Boc-group) and the aminooxy moiety.

The primary vulnerabilities of the molecule are the hydrolysis of the carbamate and the potential for reactions involving the aminooxy group. The tert-butyl carbamate group is known to be labile under acidic conditions and can also undergo thermal decomposition.

Table of Potential Degradation Pathways:

Degradation PathwayStress Condition(s)Potential Degradation Products
Acid-Catalyzed Hydrolysis Low pH (acidic environment)2-(Aminooxy)ethylamine, Isobutylene, Carbon Dioxide
Base-Catalyzed Hydrolysis High pH (alkaline environment)2-(Aminooxy)ethylamine, Tert-butanol, Carbonate salts
Thermal Decomposition Elevated temperatures2-(Aminooxy)ethylamine, Isobutylene, Carbon Dioxide
Oxidation Presence of oxidizing agentsVarious oxidized species, potential cleavage of the N-O bond.

The aminooxy group, while a potent nucleophile for forming stable oxime bonds, can itself be susceptible to oxidation. The N-O bond is generally stable under the mild acidic conditions that would cleave the Boc-group, but harsh oxidative conditions could compromise its integrity.

cluster_degradation Degradation Pathways cluster_products Degradation Products This compound This compound Acid Hydrolysis Acid Hydrolysis This compound->Acid Hydrolysis H+ Thermal Decomposition Thermal Decomposition This compound->Thermal Decomposition Heat Oxidative Degradation Oxidative Degradation This compound->Oxidative Degradation [O] 2-(Aminooxy)ethylamine 2-(Aminooxy)ethylamine Acid Hydrolysis->2-(Aminooxy)ethylamine Isobutylene Isobutylene Acid Hydrolysis->Isobutylene CO2 CO2 Acid Hydrolysis->CO2 Thermal Decomposition->2-(Aminooxy)ethylamine Thermal Decomposition->Isobutylene Thermal Decomposition->CO2 Oxidized Products Oxidized Products Oxidative Degradation->Oxidized Products

Potential Degradation Pathways of this compound.

Experimental Protocols for Stability Assessment

To rigorously assess the stability of this compound, a forced degradation study is recommended. This involves subjecting the compound to a range of stress conditions to identify potential degradants and establish stability-indicating analytical methods.

General Protocol for a Forced Degradation Study
  • Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

  • Acidic Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at a controlled temperature (e.g., 60°C) for a defined period (e.g., 24 hours).

  • Alkaline Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at room temperature for a defined period.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Store the solid compound and the stock solution at an elevated temperature (e.g., 70°C) in a stability chamber for 48 hours.

  • Photostability: Expose the solid compound and the stock solution to light conditions as specified in ICH Q1B guidelines.

  • Analysis: Analyze all stressed samples, along with a control sample stored under recommended conditions, using a stability-indicating analytical method.

Recommended Analytical Methods
  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the primary technique for assessing purity and quantifying degradation products. A C18 column with a gradient elution of water and acetonitrile, both containing a small amount of a modifier like trifluoroacetic acid or formic acid, would be a suitable starting point.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify the mass of potential degradation products, LC-MS analysis is invaluable.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to confirm the structure of the compound and to identify major degradation products by comparing the spectra of stressed and control samples.

cluster_setup Experimental Setup cluster_stress Forced Degradation Conditions cluster_analysis Analysis cluster_outcome Outcome Sample Preparation Sample Preparation Acidic Acidic Sample Preparation->Acidic Alkaline Alkaline Sample Preparation->Alkaline Oxidative Oxidative Sample Preparation->Oxidative Thermal Thermal Sample Preparation->Thermal Photolytic Photolytic Sample Preparation->Photolytic HPLC HPLC Acidic->HPLC Alkaline->HPLC Oxidative->HPLC Thermal->HPLC Photolytic->HPLC LC-MS LC-MS HPLC->LC-MS Stability Profile Stability Profile HPLC->Stability Profile NMR NMR LC-MS->NMR Degradation Pathway Elucidation Degradation Pathway Elucidation NMR->Degradation Pathway Elucidation

Workflow for a Forced Degradation Study.

Conclusion

This compound is a valuable reagent whose utility is dependent on its chemical integrity. Adherence to recommended storage conditions, primarily refrigeration in a sealed, dry, and dark environment, is crucial for its long-term stability. While specific stability data is limited, an understanding of the lability of the tert-butyl carbamate group to acid and heat provides a basis for predicting and mitigating degradation. The experimental protocols outlined in this guide offer a framework for researchers to perform their own stability assessments, ensuring the quality and reliability of this important molecule in their scientific endeavors.

The Gatekeeper of Reactivity: An In-depth Technical Guide to the Role of the Boc Protecting Group in Aminooxy Linkers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of bioconjugation and drug development, precision and control are paramount. The ability to selectively link molecules while preserving their functionality is the cornerstone of creating sophisticated therapeutics like Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). At the heart of many of these elegant molecular architectures lies the aminooxy linker, a powerful tool for forging stable oxime bonds. However, the high reactivity of the aminooxy group necessitates a guardian, a temporary shield that prevents unwanted reactions until the opportune moment. This is the critical role of the tert-butyloxycarbonyl (Boc) protecting group.

This technical guide provides a comprehensive exploration of the Boc protecting group's function in the context of aminooxy linkers. We will delve into the fundamental principles of Boc protection, the mechanisms of its application and removal, and its profound impact on the synthesis and application of advanced bioconjugates.

Core Principles: Why Boc Protects the Aminooxy Group

The aminooxy group (-O-NH₂) is a potent nucleophile that readily reacts with aldehydes and ketones to form stable oxime linkages.[1] This highly chemoselective reaction is a cornerstone of "click chemistry" and is ideal for bioconjugation due to its bioorthogonality, meaning it does not interfere with biological processes.[1] However, this inherent reactivity can be a double-edged sword during multi-step syntheses. The unprotected aminooxy group can react prematurely with other functional groups within the molecule or with reagents in the reaction mixture.

The tert-butyloxycarbonyl (Boc) group serves as a robust yet reversibly installed shield for the aminooxy functionality.[2] It is an acid-labile protecting group, meaning it is stable under a wide range of non-acidic conditions, including basic hydrolysis and reactions with many nucleophiles, but can be easily removed with mild acidic treatment.[1][2] This stability allows for selective chemical modifications at other parts of the linker or the molecule to which it is attached, ensuring a controlled and stepwise conjugation strategy.[2]

The Chemistry of Protection and Deprotection

The introduction and removal of the Boc group are straightforward and high-yielding processes, making it a favorite among synthetic chemists.

Boc Protection of the Aminooxy Group

The protection of an aminooxy group is typically achieved through its reaction with di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[3] The nucleophilic aminooxy group attacks one of the carbonyl carbons of Boc₂O, leading to the formation of a carbamate linkage and the release of tert-butanol and carbon dioxide.

A general workflow for the synthesis of Boc-protected aminooxy compounds often starts from Cbz-protected amino alcohols.[4]

cluster_synthesis Synthesis of Boc-Aminooxy Amines Cbz-protected amino alcohol Cbz-protected amino alcohol Mesylation/Tosylation Mesylation/Tosylation Cbz-protected amino alcohol->Mesylation/Tosylation 1. Activation SN2 with N-hydroxyphthalimide SN2 with N-hydroxyphthalimide Mesylation/Tosylation->SN2 with N-hydroxyphthalimide 2. Displacement Hydrazinolysis Hydrazinolysis SN2 with N-hydroxyphthalimide->Hydrazinolysis 3. Deprotection Boc Protection (Boc2O) Boc Protection (Boc2O) Hydrazinolysis->Boc Protection (Boc2O) 4. Protection Boc-aminooxy amine Boc-aminooxy amine Boc Protection (Boc2O)->Boc-aminooxy amine

A general workflow for synthesizing Boc-aminooxy amines.
Acid-Catalyzed Deprotection of the Boc Group

The removal of the Boc group is a critical step to unmask the reactive aminooxy functionality for the desired conjugation reaction. This is most commonly achieved under acidic conditions, with trifluoroacetic acid (TFA) being the reagent of choice due to its effectiveness and volatility.[3][4] The deprotection mechanism is an acid-catalyzed elimination pathway.[3]

The process begins with the protonation of the carbonyl oxygen of the Boc group by the acid. This is followed by the cleavage of the C-O bond, resulting in the formation of a stable tert-butyl cation and a carbamic acid intermediate. The carbamic acid is unstable and rapidly decarboxylates to yield the free aminooxy group as its corresponding salt, releasing carbon dioxide gas.[3][4]

cluster_deprotection Mechanism of Acid-Catalyzed Boc-Aminooxy Deprotection Boc-ONH-R Boc-ONH-R Protonation Protonation Boc-ONH-R->Protonation + H+ (TFA) Protonated Carbamate Protonated Carbamate Protonation->Protonated Carbamate Elimination Elimination Protonated Carbamate->Elimination Carbamic Acid Carbamic Acid Elimination->Carbamic Acid t-Bu+ t-Bu+ Elimination->t-Bu+ Decarboxylation Decarboxylation Carbamic Acid->Decarboxylation H2N-O-R (Aminooxy Product) H2N-O-R (Aminooxy Product) Decarboxylation->H2N-O-R (Aminooxy Product) CO2 CO2 Decarboxylation->CO2 cluster_adc Workflow for Antibody-Drug Conjugate (ADC) Synthesis Antibody Antibody Antibody-linker-Boc Antibody-linker-Boc Antibody->Antibody-linker-Boc 1. Amide Coupling Boc-aminooxy-linker-NHS Boc-aminooxy-linker-NHS Boc-aminooxy-linker-NHS->Antibody-linker-Boc Acidic Deprotection (TFA) Acidic Deprotection (TFA) Antibody-linker-Boc->Acidic Deprotection (TFA) 2. Boc Removal Antibody-linker-ONH2 Antibody-linker-ONH2 Acidic Deprotection (TFA)->Antibody-linker-ONH2 ADC ADC Antibody-linker-ONH2->ADC 3. Oxime Ligation Aldehyde/Ketone-Drug Aldehyde/Ketone-Drug Aldehyde/Ketone-Drug->ADC cluster_protac Workflow for PROTAC Synthesis using a Boc-Aminooxy Linker cluster_step1 Step 1: Oxime Ligation cluster_step2 Step 2: Amide Coupling E3 Ligase Ligand (Ketone) E3 Ligase Ligand (Ketone) E3-Linker-Amine E3-Linker-Amine E3 Ligase Ligand (Ketone)->E3-Linker-Amine Boc-aminooxy-linker-Amine Boc-aminooxy-linker-Amine Boc Deprotection Boc Deprotection (TFA) Boc-aminooxy-linker-Amine->Boc Deprotection PROTAC PROTAC E3-Linker-Amine->PROTAC Target Protein Ligand (Acid) Target Protein Ligand (Acid) Target Protein Ligand (Acid)->PROTAC Boc Deprotection->E3-Linker-Amine

References

Methodological & Application

Application Notes: Synthesis of Tert-butyl 2-(aminooxy)ethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Tert-butyl 2-(aminooxy)ethylcarbamate (Boc-ONH₂ Linker) is a bifunctional molecule of significant interest in medicinal chemistry and drug development.[1][2] It incorporates a Boc-protected amine and a terminal aminooxy group, making it a valuable building block for the synthesis of more complex molecules.[2] The aminooxy moiety can readily react with aldehydes or ketones to form stable oxime ethers, while the Boc-protected amine provides a latent nucleophile that can be deprotected under acidic conditions for subsequent conjugation.[3] This dual reactivity makes it an essential linker in the development of Proteolysis Targeting Chimeras (PROTACs) and Antibody-Drug Conjugates (ADCs), where precise and controlled assembly of different molecular components is critical.[3][4][5][6]

Principle of Synthesis

The synthesis protocol outlined here is a robust two-step process starting from commercially available N-Boc-ethanolamine.

  • Mitsunobu Reaction: The first step involves the O-alkylation of N-hydroxyphthalimide with N-Boc-ethanolamine. This reaction proceeds via a Mitsunobu mechanism, where triphenylphosphine (PPh₃) and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD), activate the alcohol for nucleophilic attack by the N-hydroxyphthalimide. This forms the intermediate, tert-butyl 2-(phthalimidooxy)ethylcarbamate.

  • Hydrazinolysis: The second step is the deprotection of the phthalimide group. The intermediate is treated with hydrazine hydrate, which cleaves the phthalimide ring system to release the free aminooxy group, yielding the final product, this compound. The phthalhydrazide byproduct is a solid that can be easily removed by filtration.

Experimental Protocol

This protocol details the two-step synthesis of this compound from N-Boc-ethanolamine.

Materials and Equipment

  • N-Boc-ethanolamine

  • N-Hydroxyphthalimide

  • Triphenylphosphine (PPh₃)

  • Diethyl azodicarboxylate (DEAD), 40% solution in toluene

  • Hydrazine monohydrate (N₂H₄·H₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Dichloromethane (DCM)

  • Ethanol (EtOH)

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

  • Round-bottom flasks

  • Magnetic stirrer and stir bars

  • Ice bath

  • Argon or Nitrogen gas supply with manifold

  • Syringes and needles

  • Rotary evaporator

  • Silica gel for column chromatography

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

Step 1: Synthesis of Tert-butyl 2-(phthalimidooxy)ethylcarbamate
  • Reaction Setup: To a dry 250 mL round-bottom flask under an inert atmosphere (Argon or Nitrogen), add N-Boc-ethanolamine (1.0 eq), N-hydroxyphthalimide (1.1 eq), and triphenylphosphine (1.2 eq).

  • Dissolution: Add anhydrous tetrahydrofuran (THF) to the flask to dissolve the solids (approx. 4 mL of THF per gram of N-Boc-ethanolamine).

  • Cooling: Cool the resulting solution to 0 °C using an ice bath.

  • Reagent Addition: While stirring vigorously, add diethyl azodicarboxylate (DEAD, 40% in toluene, 1.2 eq) dropwise via syringe over 20-30 minutes. Ensure the internal temperature remains below 5 °C during the addition.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 Hexanes:Ethyl Acetate eluent system.

  • Workup:

    • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the THF.

    • Redissolve the residue in ethyl acetate.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo.

  • Purification: Purify the crude residue by silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., 10% to 30% EtOAc) to yield tert-butyl 2-(phthalimidooxy)ethylcarbamate as a white solid.

Step 2: Synthesis of this compound
  • Reaction Setup: Dissolve the purified tert-butyl 2-(phthalimidooxy)ethylcarbamate (1.0 eq) from Step 1 in a 1:1 mixture of Dichloromethane (DCM) and Ethanol (EtOH) in a round-bottom flask (approx. 10 mL of solvent per gram of starting material).

  • Reagent Addition: Add hydrazine monohydrate (1.5 eq) dropwise to the solution at room temperature.

  • Reaction: Stir the mixture at room temperature for 2-4 hours. A white precipitate (phthalhydrazide) will form.

  • Monitoring: Monitor the reaction completion by TLC (1:1 Hexanes:Ethyl Acetate). The product spot should be visible with ninhydrin stain.

  • Workup:

    • Upon completion, filter the reaction mixture through a pad of Celite to remove the phthalhydrazide precipitate. Wash the filter cake with DCM.

    • Concentrate the filtrate under reduced pressure to remove the solvents.

    • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Purification and Isolation:

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate using a rotary evaporator.

    • The resulting crude product can be further purified by column chromatography if necessary, though it is often obtained in high purity after workup. The final product, this compound, is typically a colorless oil or a low-melting solid.

Quantitative Data Summary

The following table summarizes the typical quantities and conditions for the synthesis protocol.

ParameterStep 1: Mitsunobu ReactionStep 2: Hydrazinolysis
Starting Material N-Boc-ethanolamineTert-butyl 2-(phthalimidooxy)ethylcarbamate
Key Reagents N-Hydroxyphthalimide, PPh₃, DEADHydrazine monohydrate
Molar Equivalents 1.0 (N-Boc-ethanolamine)1.0 (Phthalimide intermediate)
1.1 (N-Hydroxyphthalimide)1.5 (Hydrazine)
1.2 (PPh₃)
1.2 (DEAD)
Solvent Anhydrous THFDCM / EtOH (1:1)
Temperature 0 °C to Room Temp.Room Temperature
Reaction Time 12 - 16 hours2 - 4 hours
Typical Yield 75 - 85%80 - 90%

Visual Workflow

The following diagram illustrates the two-step synthesis workflow for this compound.

Synthesis_Workflow SM1 N-Boc-ethanolamine P1 Step 1: Mitsunobu Reaction (12-16h, RT) SM1->P1 SM2 N-Hydroxyphthalimide SM2->P1 INT Tert-butyl 2-(phthalimidooxy)ethylcarbamate P2 Step 2: Hydrazinolysis (2-4h, RT) INT->P2 PROD This compound R1 PPh3, DEAD Anhydrous THF R1->P1 R2 Hydrazine Hydrate DCM / EtOH R2->P2 P1->INT P2->PROD

Caption: Workflow for the two-step synthesis of this compound.

References

Application Notes and Protocols for Peptide Modification Using Tert-butyl 2-(aminooxy)ethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-butyl 2-(aminooxy)ethylcarbamate is a bifunctional linker widely employed in peptide modification and bioconjugation.[1][2][3][4][5] Its structure incorporates a Boc-protected aminooxy group and a primary amine. This arrangement allows for a two-step modification strategy. First, the primary amine can be coupled to a peptide, and subsequently, the deprotected aminooxy group can react with an aldehyde or ketone to form a stable oxime linkage.[1][6][7] This chemoselective ligation method, often categorized as "click chemistry," is highly efficient and proceeds under mild, aqueous conditions, making it ideal for modifying sensitive biomolecules.[6][7]

The tert-butyloxycarbonyl (Boc) protecting group is crucial for this process, as it masks the highly reactive aminooxy functionality during the initial peptide coupling and purification steps.[2][8] The Boc group is acid-labile and can be readily removed with acids like trifluoroacetic acid (TFA), revealing the aminooxy group for the subsequent ligation reaction.[1][8][9] This strategic use of a protecting group allows for precise, site-specific modifications of peptides, which is invaluable for developing peptide-based therapeutics, diagnostics, and research tools.[2][10]

This document provides a detailed guide to using this compound for peptide modification, covering the key experimental protocols and data presentation.

Data Presentation

Table 1: Physicochemical Properties of this compound
PropertyValue
Molecular Formula C₇H₁₆N₂O₃
Molecular Weight 176.22 g/mol
CAS Number 75051-55-7

Source: MedChemExpress[11]

Table 2: Recommended Reaction Conditions for Peptide Modification
StepParameterRecommended ValueNotes
Peptide Coupling Molar Ratio (Peptide:Linker)1:1.5 to 1:5Dependent on peptide solubility and reactivity of the coupling site.[1]
Peptide Concentration1-10 mg/mLDependent on peptide solubility.[1]
Reaction Time2-12 hoursMonitor reaction progress by LC-MS.[1]
Boc Deprotection TFA Concentration50% in DCMA common and effective condition for Boc removal.[1][9]
Reaction Time30-60 minutesMonitor deprotection by LC-MS to confirm the mass decrease of 100.12 Da.[1]
Oxime Ligation Molar Ratio (Aminooxy-Peptide:Carbonyl-Molecule)1:1.5 to 1:10An excess of the carbonyl-containing molecule is often used.
pH4.5 - 6.5The reaction is most efficient in a slightly acidic buffer.
Catalyst (optional)10-20 mM AnilineCan significantly accelerate the rate of oxime bond formation.[6][7]
Reaction Time2-16 hoursMonitor product formation by LC-MS.[1][6]

Experimental Protocols

Protocol 1: Coupling of this compound to a Peptide

This protocol describes the covalent attachment of the linker to a peptide via a primary amine (e.g., N-terminus or lysine side chain).

Materials:

  • Peptide with a free primary amine

  • This compound

  • Coupling reagents (e.g., HBTU, HATU, or DIC/HOBt)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) system for purification

  • Liquid chromatography-mass spectrometry (LC-MS) system for analysis

Procedure:

  • Peptide Dissolution: Dissolve the peptide in anhydrous DMF to a final concentration of 1-10 mg/mL.[1]

  • Activation: In a separate vial, pre-activate the C-terminal carboxyl group of a molecule to be conjugated to the linker's primary amine, or activate the linker itself if coupling to a peptide's side chain carboxyl group, using a suitable activating agent (e.g., HBTU/DIPEA) in DMF.

  • Coupling Reaction: Add the activated linker solution to the peptide solution. If coupling to the N-terminus, the linker's primary amine will react with an activated carboxyl group on another molecule, which is then coupled to the peptide. For direct attachment to the peptide, the linker's primary amine attacks an activated carboxyl group on the peptide (e.g., C-terminus or side chain of Asp/Glu).

  • Reaction Monitoring: Stir the reaction mixture at room temperature for 2-12 hours. Monitor the progress of the reaction by LC-MS to confirm the formation of the desired conjugate.

  • Purification: Upon completion, purify the Boc-protected aminooxy-peptide by preparative RP-HPLC.

  • Characterization: Combine the fractions containing the pure product and lyophilize. Characterize the final product by analytical LC-MS and RP-HPLC to confirm its identity and purity.

Protocol 2: Boc Deprotection of the Aminooxy-Functionalized Peptide

This protocol details the removal of the Boc protecting group to expose the reactive aminooxy group.

Materials:

  • Boc-protected aminooxy-peptide (lyophilized)

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Nitrogen gas supply

  • Cold diethyl ether

Procedure:

  • Dissolution: Dissolve the lyophilized Boc-protected aminooxy-peptide in a solution of 50% TFA in DCM.[1]

  • Deprotection Reaction: Stir the reaction at room temperature for 30-60 minutes.

  • Reaction Monitoring: Monitor the deprotection by LC-MS to confirm the complete removal of the Boc group, which corresponds to a mass decrease of 100.12 Da.[1]

  • Solvent Removal: Remove the TFA and DCM by evaporation under a stream of nitrogen gas.[1]

  • Precipitation and Washing: Precipitate the deprotected peptide by adding cold diethyl ether. Centrifuge the mixture to pellet the product, decant the ether, and repeat the ether wash twice.[1]

  • Drying: Dry the resulting aminooxy-peptide under vacuum. The product is typically used in the next step without further purification.[1]

Protocol 3: Oxime Ligation to a Carbonyl-Containing Molecule

This protocol describes the final conjugation of the aminooxy-peptide to a molecule containing an aldehyde or ketone group.

Materials:

  • Aminooxy-peptide (from Protocol 2)

  • Aldehyde or ketone-functionalized molecule

  • Reaction Buffer (e.g., 100 mM sodium acetate, pH 4.5-5.5)

  • Aniline (optional, as a catalyst)

  • RP-HPLC system for purification

  • LC-MS system for analysis

Procedure:

  • Dissolution: Dissolve the aminooxy-peptide in the reaction buffer. Dissolve the aldehyde or ketone-containing molecule in a compatible solvent (e.g., DMF or DMSO), and then add it to the peptide solution.

  • Catalyst Addition (Optional): If using a catalyst, add aniline to a final concentration of 10-20 mM.[6]

  • Ligation Reaction: Stir the reaction mixture at room temperature for 2-16 hours.

  • Reaction Monitoring: Monitor the formation of the oxime-linked product by LC-MS.

  • Purification: Upon completion, purify the final conjugate by preparative RP-HPLC.

  • Final Product Handling: Combine the fractions containing the pure product and lyophilize. Characterize the final product by analytical LC-MS and RP-HPLC to confirm its identity and purity.

Visualizations

experimental_workflow peptide Peptide with Primary Amine coupling Peptide Coupling peptide->coupling linker Tert-butyl 2-(aminooxy)ethylcarbamate linker->coupling boc_peptide Boc-Protected Aminooxy-Peptide coupling->boc_peptide Covalent Bond Formation deprotection Boc Deprotection (TFA/DCM) boc_peptide->deprotection aminooxy_peptide Aminooxy-Peptide deprotection->aminooxy_peptide Removal of Boc Group ligation Oxime Ligation aminooxy_peptide->ligation carbonyl Aldehyde/Ketone Molecule carbonyl->ligation final_conjugate Final Peptide Conjugate ligation->final_conjugate Stable Oxime Bond Formation

Caption: Experimental workflow for peptide modification using this compound.

oxime_ligation_mechanism reactants Aminooxy-Peptide (R-O-NH₂) + Aldehyde/Ketone (R'-C(=O)-R'') intermediate Hemialkoxamine Intermediate reactants->intermediate Nucleophilic Attack catalyst Aniline (Catalyst) reactants->catalyst product Oxime-Linked Peptide (R-O-N=C(R')-R'') intermediate->product Dehydration water H₂O intermediate->water catalyst->intermediate Accelerates Reaction

Caption: Simplified mechanism of oxime ligation for peptide conjugation.

References

Application Notes and Protocols for Antibody Conjugation using a Tert-butyl 2-(aminooxy)ethylcarbamate-Based Linker

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The development of antibody-drug conjugates (ADCs) and other targeted biotherapeutics requires precise and stable linkage of payloads to monoclonal antibodies (mAbs). This document provides a detailed protocol for the conjugation of a payload to an antibody utilizing a heterobifunctional linker derived from tert-butyl 2-(aminooxy)ethylcarbamate. This strategy employs a two-stage process involving an initial amine-reactive conjugation to lysine residues on the antibody, followed by a bioorthogonal oxime ligation to a carbonyl-containing payload.

The core of this methodology is a linker possessing an N-hydroxysuccinimide (NHS) ester for efficient coupling to primary amines on the antibody and a tert-butyloxycarbonyl (Boc)-protected aminooxy group. The Boc protecting group allows for the sequential attachment of the payload after the antibody has been modified. This approach enables the formation of a highly stable oxime bond, which exhibits greater hydrolytic stability compared to imines and hydrazones, particularly at physiological pH.[1][2] The stability of the oxime linkage can be influenced by factors such as pH and the electronic nature of the carbonyl and aminooxy precursors.[1]

Principle of the Method

The conjugation process is a sequential two-part procedure:

  • Antibody Modification: The NHS ester of the bifunctional linker reacts with primary amines (ε-amines of lysine residues) on the surface of the antibody to form stable amide bonds. This reaction is typically performed in a slightly alkaline buffer (pH 7.2-8.5).

  • Boc Deprotection and Oxime Ligation: The Boc protecting group on the linker is removed under mild acidic conditions to reveal a reactive aminooxy group. This aminooxy-functionalized antibody is then reacted with a payload containing an aldehyde or ketone moiety to form a stable oxime linkage. This bioorthogonal reaction is highly chemoselective and can be performed in aqueous conditions.

Experimental Protocols

Protocol 1: Antibody Modification with Boc-Aminooxy-Linker

This protocol describes the initial conjugation of the bifunctional linker to the antibody. A representative linker for this application is t-Boc-Aminooxy-PEG4-NHS ester .

Materials:

  • Monoclonal antibody (mAb) in an amine-free buffer (e.g., Phosphate Buffered Saline, PBS)

  • t-Boc-Aminooxy-PEG4-NHS ester

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Reaction Buffer: 1X PBS, pH 7.2-7.4

  • Quenching Buffer: 1 M Tris-HCl, pH 8.0

  • Desalting columns or Size-Exclusion Chromatography (SEC) system

Procedure:

  • Antibody Preparation:

    • If the antibody is in a buffer containing primary amines (e.g., Tris), exchange it into an amine-free buffer like PBS.[3]

    • Adjust the antibody concentration to 5-10 mg/mL in the Reaction Buffer.

  • Linker Preparation:

    • Allow the vial of t-Boc-Aminooxy-PEG4-NHS ester to equilibrate to room temperature before opening.

    • Prepare a 10 mM stock solution of the linker in anhydrous DMSO immediately before use.

  • Conjugation Reaction:

    • Add a 5- to 20-fold molar excess of the linker stock solution to the antibody solution with gentle stirring. The optimal molar ratio should be determined empirically for each antibody-linker pair (see Table 1).

    • Ensure the final concentration of DMSO in the reaction mixture does not exceed 10% (v/v) to avoid antibody denaturation.

    • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C.

  • Quenching and Purification:

    • Quench the reaction by adding the Quenching Buffer to a final concentration of 50-100 mM.

    • Incubate for 15-30 minutes at room temperature to hydrolyze any unreacted NHS ester.

    • Purify the antibody-linker conjugate from excess linker and byproducts using a desalting column or SEC. The conjugate should be eluted into a buffer suitable for the subsequent deprotection step (e.g., PBS, pH 7.4).

Protocol 2: Boc Deprotection and Oxime Ligation

This protocol details the removal of the Boc protecting group and the subsequent conjugation of a carbonyl-containing payload.

Materials:

  • Purified antibody-linker conjugate

  • Deprotection Solution: e.g., 50% Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or mild aqueous acid (e.g., 0.1 M HCl)

  • Carbonyl-functionalized payload (aldehyde or ketone)

  • Aniline catalyst solution (optional, e.g., 100 mM in reaction buffer)

  • Purification system (e.g., SEC, Hydrophobic Interaction Chromatography (HIC), or Tangential Flow Filtration (TFF))

Procedure:

  • Boc Deprotection:

    • Lyophilize the purified antibody-linker conjugate if it is in an aqueous buffer.

    • Dissolve the dried conjugate in the Deprotection Solution.

    • Stir the reaction at room temperature for 1-2 hours. Monitor the reaction for complete removal of the Boc group.

    • Remove the TFA and DCM under reduced pressure.

  • Payload Preparation:

    • Dissolve the aldehyde or ketone-containing payload in a compatible buffer or organic co-solvent (e.g., DMSO).

  • Oxime Ligation Reaction:

    • Dissolve the deprotected antibody-aminooxy conjugate in a suitable reaction buffer (e.g., 100 mM Sodium Acetate, 150 mM NaCl, pH 4.5-5.5).

    • Combine the deprotected antibody-aminooxy conjugate with a 1.5 to 5-fold molar excess of the carbonyl-containing payload.

    • For reactions at neutral pH, the addition of an aniline catalyst can significantly accelerate the reaction rate.

    • Incubate the reaction mixture for 2-24 hours at room temperature or 37°C.

  • Final Purification:

    • Purify the resulting ADC from the excess payload and other reagents using an appropriate method such as SEC, HIC, or TFF to obtain the final conjugate.[][5]

Data Presentation

Table 1: Influence of Linker:Antibody Molar Ratio on Conjugation Efficiency and Drug-to-Antibody Ratio (DAR)
Linker:Antibody Molar RatioExpected Conjugation EfficiencyAverage Drug-to-Antibody Ratio (DAR)
5:1Moderate2-3
10:1High3-5
20:1High4-6
40:1High (risk of aggregation)>6

Note: These are representative values. The optimal molar ratio is dependent on the specific antibody and linker and should be determined experimentally.

Table 2: Comparison of Purification Methods for Antibody-Drug Conjugates
Purification MethodPrincipleAdvantagesDisadvantagesTypical Recovery
Size-Exclusion Chromatography (SEC) Separation based on molecular size.Efficient removal of small molecules (excess linker, payload). High recovery.Does not separate based on DAR. Can be time-consuming.>95%
Ion-Exchange Chromatography (IEX) Separation based on net charge.Can remove charged impurities and some aggregates.DAR species may not be well-resolved.>90%
Hydrophobic Interaction Chromatography (HIC) Separation based on hydrophobicity.Gold standard for separating different DAR species.Can lead to lower recovery for highly hydrophobic ADCs.80-95%
Tangential Flow Filtration (TFF) Separation based on size using membranes.Highly scalable, efficient for buffer exchange and removal of small molecules.May not be suitable for high-resolution separation of DAR species.>95%

Mandatory Visualization

experimental_workflow cluster_prep Antibody Preparation cluster_modification Antibody Modification cluster_payload_conjugation Payload Conjugation cluster_characterization Characterization mAb Monoclonal Antibody (in Amine-Free Buffer) conjugation Conjugation Reaction (mAb + Linker) mAb->conjugation linker_prep Prepare Linker Solution (Boc-Aminooxy-NHS Ester in DMSO) linker_prep->conjugation quench Quench Reaction (Tris Buffer) conjugation->quench purify1 Purification 1 (SEC or Desalting) quench->purify1 deprotection Boc Deprotection (Acidic Conditions) purify1->deprotection oxime_ligation Oxime Ligation (Aminooxy-mAb + Carbonyl-Payload) deprotection->oxime_ligation purify2 Final Purification (SEC, HIC, or TFF) oxime_ligation->purify2 final_adc Purified ADC purify2->final_adc analysis Analysis: - DAR (UV-Vis, HIC, MS) - Purity (SEC) - Aggregation (SEC) final_adc->analysis

Caption: Overall workflow for the two-stage conjugation of a carbonyl-containing payload to an antibody.

signaling_pathway Ab_Lys Antibody Lysine (-NH2) Ab_Linker_Boc Antibody-Linker (Boc-protected) Ab_Lys->Ab_Linker_Boc Amide Bond Formation Linker_NHS Boc-Aminooxy-Linker-NHS Linker_NHS->Ab_Linker_Boc Ab_Linker_NH2O Antibody-Linker (-ONH2) Ab_Linker_Boc->Ab_Linker_NH2O Boc Deprotection Final_ADC Final ADC (Oxime Linkage) Ab_Linker_NH2O->Final_ADC Oxime Ligation Payload_CO Payload (-C=O) Payload_CO->Final_ADC

Caption: Chemical transformations in the two-stage antibody conjugation protocol.

References

Application Notes and Protocols for Tert-butyl 2-(aminooxy)ethylcarbamate in Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Antibody-Drug Conjugates (ADCs) represent a powerful class of targeted therapeutics, combining the specificity of a monoclonal antibody (mAb) with the potency of a cytotoxic payload. The linker, which connects these two components, is a critical determinant of the ADC's stability, efficacy, and safety profile. Tert-butyl 2-(aminooxy)ethylcarbamate is a heterobifunctional linker that facilitates the creation of stable ADCs through oxime ligation. This chemistry involves the reaction of the aminooxy group on the linker with a carbonyl group (an aldehyde or ketone) introduced onto the antibody, forming a robust oxime bond.[1][2]

The use of a Boc-protected aminooxy group allows for a sequential conjugation strategy. The linker can be first conjugated to a payload, followed by the deprotection of the Boc group to reveal the reactive aminooxy functionality for subsequent conjugation to the antibody. This approach, combined with site-specific antibody modification techniques, enables precise control over the drug-to-antibody ratio (DAR), leading to the production of more homogeneous and well-defined ADCs.[3][4] This document provides detailed protocols and application notes for the use of this compound in the development of ADCs.

Principle of Oxime Ligation in ADC Development

The core of this methodology is a two-step process that leverages bioorthogonal chemistry to ensure specific and stable conjugation.[2]

  • Introduction of a Carbonyl Group onto the Antibody: A reactive aldehyde or ketone is site-specifically introduced into the antibody. A common method is the mild oxidation of the carbohydrate moieties (glycans) present in the Fc region of the antibody using sodium periodate (NaIO₄).[3][5] This targets a region distant from the antigen-binding site, thus preserving the antibody's immunoreactivity.[6]

  • Oxime Ligation: The aminooxy group of the deprotected drug-linker conjugate reacts with the carbonyl group on the antibody to form a stable oxime bond.[2][7] This reaction is highly chemoselective and proceeds under mild, aqueous conditions, making it ideal for bioconjugation.[1]

The resulting oxime linkage is significantly more stable than imine or hydrazone linkages, ensuring the integrity of the ADC in physiological environments and minimizing premature drug release.[8]

cluster_0 ADC Synthesis Workflow Antibody Antibody Oxidized_Antibody Oxidized Antibody (with Aldehyde/Ketone) Antibody->Oxidized_Antibody 1. Glycan Oxidation ADC Antibody-Drug Conjugate (Oxime Linkage) Oxidized_Antibody->ADC Drug_Linker Drug-Linker Conjugate (with Aminooxy group) Drug_Linker->ADC 2. Oxime Ligation

ADC Synthesis Workflow via Oxime Ligation

Data Presentation

Table 1: Comparative Properties of Linker Chemistries
FeatureOxime Linkage (Aminooxy)Thiosuccinimide Linkage (Maleimide)
Target Functional Group Aldehydes, Ketones (Carbonyls)[4]Thiols (Sulfhydryls)[4]
Resulting Linkage Oxime[4]Thiosuccinimide[4]
Reaction pH Mildly acidic to neutral (pH 4.5-7.0)[4]Neutral (pH 6.5-7.5)[4]
Linkage Stability Highly stable[4][8]Susceptible to retro-Michael addition and thiol exchange[4]
Homogeneity Can produce more homogeneous ADCs with a defined DAR[4]Often results in a heterogeneous mixture of ADC species[4]
Table 2: Representative In Vitro Cytotoxicity of an MMAE-based ADC

The following data is representative for a highly potent ADC and serves as a relevant benchmark. Actual IC50 values will vary depending on the antibody, target antigen expression, and cell line.

Cell LineTarget Antigen ExpressionIC50 (nM)[9]
Cell Line AHigh0.3
Cell Line BHigh0.6
Cell Line CMedium5.2
Cell Line DLow/Negative>100

Experimental Protocols

Protocol 1: Synthesis of Drug-Linker Conjugate (Payload-CO-NH-O-(CH2)2-NH-Boc)

This protocol describes the conjugation of a drug payload containing a carboxylic acid to this compound. Monomethyl Auristatin E (MMAE) is used as an example payload.

Materials:

  • Monomethyl Auristatin E (MMAE)

  • This compound

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • N-hydroxysuccinimide (NHS)

  • Anhydrous Dimethylformamide (DMF)

  • Diisopropylethylamine (DIPEA)

  • Reverse-phase High-Performance Liquid Chromatography (RP-HPLC) system

Procedure:

  • Activation of MMAE:

    • Dissolve MMAE (1 equivalent) in anhydrous DMF.

    • Add EDC (1.5 equivalents) and NHS (1.2 equivalents) to the MMAE solution.

    • Stir the reaction mixture at room temperature for 1-2 hours to form the MMAE-NHS ester. Monitor the reaction by LC-MS.[10]

  • Conjugation to Linker:

    • In a separate flask, dissolve this compound (1.2 equivalents) in anhydrous DMF.

    • Slowly add the activated MMAE-NHS ester solution to the linker solution.

    • Add DIPEA (2-3 equivalents) to the reaction mixture to act as a base.

    • Stir the reaction mixture at room temperature overnight. Monitor the reaction by LC-MS.

  • Purification:

    • Purify the MMAE-linker conjugate by RP-HPLC.

    • Lyophilize the pure fractions to obtain the final product as a solid.

Protocol 2: Boc Deprotection of the Drug-Linker Conjugate

This protocol describes the removal of the Boc protecting group to expose the reactive aminooxy functionality.

Materials:

  • Payload-linker-Boc conjugate (from Protocol 1)

  • Anhydrous Dichloromethane (DCM)[1]

  • Trifluoroacetic acid (TFA)[1]

  • Saturated sodium bicarbonate solution

Procedure:

  • Dissolve the Boc-protected drug-linker conjugate in anhydrous DCM (0.1-0.2 M) in a round-bottom flask.[11]

  • Cool the solution to 0°C in an ice bath.

  • Slowly add TFA to a final concentration of 20-50% (v/v).[11]

  • Stir the reaction at 0°C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.

  • Monitor the reaction progress by LC-MS until the starting material is fully consumed.[11]

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • For neutralization, dissolve the residue in DCM and wash with saturated sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the deprotected drug-linker conjugate.[4]

Protocol 3: Antibody Glycan Oxidation

This protocol describes the generation of aldehyde groups on the carbohydrate moieties of an antibody.

Materials:

  • Monoclonal antibody (mAb) in PBS

  • Sodium meta-periodate (NaIO₄)

  • Reaction Buffer: 0.1 M Sodium Acetate, pH 5.5[12]

  • Quenching Solution: 1 M Glycerol[12]

  • Desalting columns (30 kDa MWCO)

Procedure:

  • Antibody Preparation:

    • Buffer exchange the antibody into the Reaction Buffer using a desalting column.

    • Prepare the antibody solution at a concentration of 1-10 mg/mL.[12]

  • Oxidation Reaction:

    • Cool the antibody solution to 0-4°C in an ice bath.

    • Prepare a fresh stock solution of NaIO₄ in the Reaction Buffer.

    • Add the NaIO₄ solution to the antibody solution to a final concentration of 1-10 mM.[12]

    • Incubate the reaction on ice for 30 minutes in the dark.

  • Quenching and Purification:

    • Add the Quenching Solution to a final concentration of 10-20 mM to stop the oxidation.[12]

    • Incubate for 10-15 minutes on ice.

    • Immediately purify the oxidized antibody using a desalting column, exchanging into a suitable buffer for conjugation (e.g., PBS, pH 6.5-7.5).

Protocol 4: Oxime Ligation and ADC Synthesis

This protocol details the conjugation of the deprotected drug-linker to the oxidized antibody.

Materials:

  • Oxidized antibody (from Protocol 3)

  • Deprotected drug-linker conjugate (from Protocol 2)

  • Conjugation Buffer: 0.1 M Sodium Acetate, pH 4.5[2]

  • Aniline (optional catalyst)

  • Purification system (e.g., HIC-HPLC, SEC)

Procedure:

  • In a reaction vessel, add the oxidized antibody to the Conjugation Buffer.

  • Dissolve the deprotected drug-linker conjugate in a minimal amount of a co-solvent like DMSO and add it to the antibody solution. A 5-20 fold molar excess of the linker-drug is typically used.[2]

  • If using a catalyst, add aniline to a final concentration of 10-20 mM.[13]

  • Incubate the reaction mixture at 25-37°C for 12-24 hours with gentle agitation.[2]

  • Purify the ADC using HIC-HPLC or SEC to remove excess drug-linker and other reagents.

  • Collect the fractions corresponding to the purified ADC.

Protocol 5: ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination by HIC-HPLC:

  • Principle: HIC separates molecules based on their hydrophobicity. The conjugation of a hydrophobic drug increases the hydrophobicity of the antibody, allowing for the separation of species with different DARs.[14]

  • Method:

    • Use a HIC column (e.g., TSKgel Butyl-NPR).[15]

    • Mobile Phase A: 1.5 M Ammonium Sulfate in 25 mM Sodium Phosphate, pH 7.0.

    • Mobile Phase B: 25% Isopropanol in 25 mM Sodium Phosphate, pH 7.0.

    • Apply a linear gradient from high salt (Mobile Phase A) to low salt (Mobile Phase B).

    • The average DAR is calculated from the relative area of each peak corresponding to a specific DAR.

2. Intact Mass Analysis by Mass Spectrometry:

  • Principle: Native mass spectrometry can be used to determine the molecular weight of the intact ADC and its different drug-loaded forms.[16]

  • Method:

    • The ADC sample is analyzed using a high-resolution mass spectrometer (e.g., Q-TOF) coupled with a suitable liquid chromatography system (e.g., SEC for online desalting).[17]

    • The deconvoluted mass spectrum will show peaks corresponding to the unconjugated antibody and the antibody conjugated with one, two, or more drug-linker molecules.

    • The DAR can be calculated from the relative intensities of these peaks.[18]

3. In Vitro Cytotoxicity Assay (MTT Assay):

  • Principle: This assay measures the metabolic activity of cells, which is proportional to the number of viable cells. It is used to determine the IC50 value of the ADC.[19]

  • Method:

    • Seed target (antigen-positive) and control (antigen-negative) cells in 96-well plates.

    • Treat the cells with serial dilutions of the ADC for 72-96 hours.[19]

    • Add MTT reagent to each well and incubate.

    • Solubilize the formazan crystals and measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated controls and determine the IC50 values.[9]

Signaling Pathway and Mechanism of Action

ADCs constructed with this compound and a microtubule-disrupting payload like MMAE exert their cytotoxic effect through a well-defined mechanism of action.

cluster_0 Mechanism of Action of MMAE-based ADC ADC_binds 1. ADC binds to target antigen on cancer cell surface Internalization 2. Receptor-mediated endocytosis ADC_binds->Internalization Lysosome 3. Trafficking to lysosome Internalization->Lysosome Payload_release 4. Linker cleavage and payload (MMAE) release Lysosome->Payload_release Tubulin_disruption 5. MMAE binds to tubulin, inhibiting microtubule polymerization Payload_release->Tubulin_disruption Mitotic_arrest 6. G2/M phase cell cycle arrest Tubulin_disruption->Mitotic_arrest Apoptosis 7. Induction of Apoptosis Mitotic_arrest->Apoptosis

Mechanism of Action of an MMAE-based ADC

Upon binding to the target antigen on the cancer cell surface, the ADC is internalized via receptor-mediated endocytosis.[20] It is then trafficked to the lysosome, where the antibody is degraded, leading to the release of the cytotoxic payload. If a cleavable linker is used, it is cleaved within the lysosome. Monomethyl auristatin E (MMAE) is a potent antimitotic agent that inhibits cell division by blocking the polymerization of tubulin.[13][21] This disruption of the microtubule network leads to G2/M phase cell cycle arrest and ultimately induces apoptosis, or programmed cell death.[22]

cluster_1 Apoptotic Signaling Pathway Mitotic_Arrest Mitotic Arrest (due to MMAE) Intrinsic_Pathway Activation of Intrinsic Apoptotic Pathway Mitotic_Arrest->Intrinsic_Pathway Cytochrome_c Release of Cytochrome c from Mitochondria Intrinsic_Pathway->Cytochrome_c Caspase9 Caspase-9 Activation Cytochrome_c->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis_final Apoptosis Caspase3->Apoptosis_final

Simplified Apoptotic Signaling Pathway Induced by MMAE

The mitotic arrest triggered by MMAE activates the intrinsic apoptotic pathway. This is characterized by the release of cytochrome c from the mitochondria, which in turn leads to the activation of caspase-9 and the executioner caspase-3, culminating in apoptosis.[23]

Conclusion

This compound is a valuable and versatile linker for the development of antibody-drug conjugates. The formation of a stable oxime bond through a chemoselective ligation process allows for the creation of homogeneous ADCs with a controlled drug-to-antibody ratio. The detailed protocols and characterization methods provided in these application notes offer a comprehensive guide for researchers in the field of targeted cancer therapy. The inherent stability of the oxime linkage contributes to a favorable pharmacokinetic and safety profile, making this an attractive strategy for the next generation of ADC therapeutics.

References

Application Notes and Protocols for Oxime Ligation using Tert-butyl 2-(aminooxy)ethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed guide for the use of Tert-butyl 2-(aminooxy)ethylcarbamate in oxime ligation, a robust and highly chemoselective bioconjugation technique. This method is ideal for the stable and specific linkage of molecules in aqueous environments under mild conditions, making it suitable for sensitive biomolecules such as proteins, peptides, and antibodies.

The overall process involves two primary stages: the removal of the tert-butyloxycarbonyl (Boc) protecting group to reveal the reactive aminooxy functionality, followed by the oxime ligation reaction with a carbonyl-containing molecule (aldehyde or ketone).

Reaction Principle

Oxime ligation is a bioorthogonal reaction that forms a stable oxime bond through the condensation of an aminooxy group with an aldehyde or ketone. The use of this compound allows for a controlled, two-step conjugation process. The Boc protecting group ensures the stability of the aminooxy moiety during storage and initial reaction setup, and its removal under acidic conditions yields the free aminooxy group ready for ligation.

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the reactive 2-(aminooxy)ethan-1-amine.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Rotary evaporator

  • High-vacuum pump

Procedure:

  • Dissolve this compound in a minimal amount of anhydrous DCM in a clean, dry round-bottom flask.

  • Cool the solution to 0°C using an ice bath.

  • Slowly add an equal volume of TFA to the stirred solution (a 1:1 v/v mixture of TFA:DCM).

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature and continue stirring for an additional 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The deprotected product will be more polar and thus have a lower Rf value on TLC.

  • Once the reaction is complete, remove the TFA and DCM under a stream of nitrogen or argon, followed by evaporation on a rotary evaporator.

  • Dry the resulting residue under a high vacuum to remove any residual TFA. The deprotected product is now ready for the subsequent ligation step. For long-term storage, it is advisable to store the deprotected compound under an inert atmosphere at -20°C.

Protocol 2: Oxime Ligation with a Carbonyl-Containing Molecule

This protocol details the conjugation of the deprotected 2-(aminooxy)ethan-1-amine to a target molecule containing an aldehyde or ketone group.

Materials:

  • Deprotected 2-(aminooxy)ethan-1-amine (from Protocol 1)

  • Aldehyde- or ketone-functionalized molecule (e.g., protein, peptide, small molecule)

  • Reaction Buffer: 0.1 M Sodium Phosphate Buffer (pH 4.5-5.0) or 0.1 M Phosphate Buffered Saline (PBS, pH 7.4)

  • Aniline (optional catalyst, for reactions at neutral pH)

  • Solvents for purification (e.g., acetonitrile, water, appropriate buffers)

  • Reverse-phase high-performance liquid chromatography (RP-HPLC) or size-exclusion chromatography (SEC) system for purification

Procedure:

  • Dissolve the aldehyde- or ketone-containing molecule in the appropriate reaction buffer.

  • Dissolve the deprotected 2-(aminooxy)ethan-1-amine in the same reaction buffer.

  • Add the deprotected aminooxy solution to the substrate solution. A 1.5 to 10-fold molar excess of the aminooxy reagent over the substrate is recommended to drive the reaction to completion.

  • For reactions at acidic pH (4.5-5.0): Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

  • For reactions at neutral pH (7.4): To accelerate the reaction, a catalyst such as aniline can be added. Prepare a stock solution of aniline in an organic solvent like DMSO or DMF and add it to the reaction mixture to a final concentration of 10-100 mM. Incubate at room temperature or 37°C for 2-24 hours.[1]

  • Monitor the progress of the ligation reaction using analytical techniques such as RP-HPLC or LC-MS. The formation of the oxime product will result in a new peak with a higher molecular weight.

  • Once the reaction is complete, purify the conjugate using a suitable method. For proteins and other large biomolecules, SEC can be used to remove excess small molecules. For smaller molecules, RP-HPLC is recommended for higher purity.

Data Presentation

The efficiency of oxime ligation is significantly influenced by pH and the presence of a catalyst. The following tables summarize key quantitative data to aid in reaction optimization.

Table 1: Recommended Conditions for Boc Deprotection

ParameterRecommended ConditionsNotes
Reagent Trifluoroacetic Acid (TFA)A strong acid is required for efficient cleavage of the Boc group.
Solvent Dichloromethane (DCM)Anhydrous conditions are recommended.
TFA Concentration 20-50% (v/v) in DCMThe concentration can be adjusted based on the substrate's sensitivity.
Temperature 0°C to Room TemperatureThe reaction is typically started at 0°C to control the initial exotherm.
Reaction Time 30 - 60 minutesMonitor deprotection by TLC or LC-MS.

Table 2: General Conditions for Aqueous Oxime Ligation

ParameterRecommended ConditionsNotes
pH 4.5 - 7.4Optimal pH is typically in the slightly acidic range (4.5-5.0).[1]
Catalyst Aniline (10-100 mM)Recommended for reactions at neutral pH to accelerate the rate.
Temperature Room Temperature to 37°CHigher temperatures can increase the reaction rate.
Reactant Ratio 1.5 - 10 fold excess of aminooxy reagentTo drive the reaction to completion.
Reaction Time 2 - 24 hoursMonitor reaction progress by HPLC or LC-MS.
Solvent Aqueous Buffer (e.g., PBS, Sodium Acetate)Organic co-solvents (e.g., DMF, DMSO) can be used if solubility is an issue.

Table 3: Kinetic Data on Oxime Ligation Catalysis

CatalystpHRelative Rate Enhancement (vs. uncatalyzed)Second-Order Rate Constant (M⁻¹s⁻¹)
None7.01~0.01
Aniline7.0~19-fold faster than uncatalyzed~0.2
p-Phenylenediamine7.0~120-fold faster than uncatalyzed~1.2
m-Phenylenediamine7.3~2.5-fold more efficient than aniline27.0

Note: The kinetic data is based on model systems and may vary depending on the specific substrates and reaction conditions.[2][3]

Mandatory Visualizations

Boc_Deprotection_Workflow cluster_0 Protocol 1: Boc Deprotection Start Start Dissolve Dissolve Boc-protected aminooxy compound in DCM Start->Dissolve Step 1 Cool Cool to 0°C Dissolve->Cool Step 2 Add_TFA Add TFA (1:1 v/v) Cool->Add_TFA Step 3 Stir Stir at 0°C then RT Add_TFA->Stir Step 4 Monitor Monitor by TLC/LC-MS Stir->Monitor Step 5 Evaporate Evaporate solvent and TFA Monitor->Evaporate Step 6 Dry Dry under high vacuum Evaporate->Dry Step 7 Product_1 Deprotected Aminooxy Compound Dry->Product_1 Ready for Ligation Oxime_Ligation_ADC_Workflow cluster_1 Application in Antibody-Drug Conjugate (ADC) Synthesis Antibody Monoclonal Antibody (mAb) Oxidation Site-specific oxidation of glycans (e.g., with NaIO₄) to generate aldehyde groups Antibody->Oxidation Aldehyde_mAb Aldehyde-functionalized mAb Oxidation->Aldehyde_mAb Ligation Oxime Ligation (pH 4.5-7.4, +/- Aniline catalyst) Aldehyde_mAb->Ligation Drug_Linker Deprotected Aminooxy Linker-Drug Conjugate Drug_Linker->Ligation ADC Antibody-Drug Conjugate (ADC) Ligation->ADC Purification Purification by Size-Exclusion or Hydrophobic Interaction Chromatography ADC->Purification Final_ADC Purified ADC Purification->Final_ADC

References

Application Notes and Protocols for Boc Deprotection of Tert-butyl 2-(aminooxy)ethylcarbamate with Trifluoroacetic Acid (TFA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the conditions and protocols for the successful deprotection of the tert-butyloxycarbonyl (Boc) group from Tert-butyl 2-(aminooxy)ethylcarbamate using trifluoroacetic acid (TFA). This process is a critical step in synthetic chemistry, particularly in the fields of bioconjugation, antibody-drug conjugate (ADC) development, and PROteolysis TArgeting Chimera (PROTAC) synthesis, where the unmasking of the reactive aminooxy group is required for subsequent conjugation to molecules containing aldehydes or ketones.[1][2]

Core Principles of Boc Deprotection

The removal of the Boc protecting group is an acid-catalyzed cleavage of the carbamate.[1] The mechanism involves the protonation of the carbamate's carbonyl oxygen by a strong acid like TFA. This is followed by the loss of a stable tert-butyl cation and the formation of an unstable carbamic acid intermediate, which spontaneously decarboxylates to yield the free aminooxy group as its corresponding acid salt.[3][4] The tert-butyl cation can be quenched by scavengers, deprotonate to form isobutylene gas, or polymerize.[1][4]

Data Presentation: Reaction Conditions

The efficiency of Boc deprotection is influenced by several factors, including TFA concentration, solvent, temperature, and reaction time. The following table summarizes typical conditions for the deprotection of Boc-protected amines, which are applicable to this compound.[2][3]

ParameterConditionNotes
Reagent Trifluoroacetic Acid (TFA)A strong acid commonly used for Boc deprotection.[2]
Solvent Dichloromethane (DCM)Anhydrous DCM is preferred to prevent side reactions.[2]
TFA Concentration 20-50% (v/v) in DCMHigher concentrations can lead to faster deprotection but may affect other acid-sensitive groups. A common starting point is a 1:1 mixture of TFA and DCM.[2][5]
Temperature 0°C to Room TemperatureThe reaction is typically initiated at 0°C and then allowed to warm to room temperature.[2]
Reaction Time 30 minutes - 2 hoursProgress should be monitored by TLC or LC-MS.[1][2]
Scavengers Triisopropylsilane (TIS), WaterOptional, but recommended to trap the tert-butyl cation and prevent side reactions, especially with sensitive substrates. A typical concentration for TIS is 2.5-5% (v/v).[5]

Experimental Protocols

This section provides a detailed, step-by-step protocol for the Boc deprotection of this compound in solution.

Protocol 1: Standard Boc Deprotection in Solution
  • Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the Boc-protected this compound in anhydrous dichloromethane (DCM) to a concentration of approximately 0.1-0.2 M.

  • Cooling: Cool the solution to 0°C using an ice bath.[2][3]

  • Addition of TFA: While stirring, slowly add an equal volume of trifluoroacetic acid (TFA) to the solution. If using a scavenger like triisopropylsilane (TIS), it should be added to the reaction mixture prior to the TFA.

  • Reaction: Allow the reaction mixture to stir at 0°C for 30 minutes, then remove the ice bath and continue stirring at room temperature for an additional 1-2 hours.[2]

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until all the starting material has been consumed. The deprotected product is more polar and will have a lower Rf value on TLC.[1][2]

  • Work-up:

    • Concentration: Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator. To aid in the removal of residual TFA, co-evaporate the residue with toluene (2-3 times).[1][2]

    • Neutralization (to obtain the free amine):

      • Dissolve the residue in a suitable organic solvent like DCM or ethyl acetate.

      • Carefully wash the organic layer with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) until the cessation of gas evolution (CO₂).[1][2][3]

      • Wash the organic layer with brine.

      • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the deprotected 2-(aminooxy)ethan-1-amine.[2][3]

    • Isolation as TFA salt: If the TFA salt is desired, the residue after the initial concentration can be precipitated by the addition of a non-polar solvent like diethyl ether and collected by filtration.

Visualizations

Boc Deprotection Mechanism

Boc_Deprotection_Mechanism cluster_0 Mechanism of Boc Deprotection with TFA Boc_Amine Boc-NH-O-R Protonated_Boc Boc(=O+H)-NH-O-R Boc_Amine->Protonated_Boc + H+ (from TFA) Carbamic_Acid [HOOC-NH-O-R] Protonated_Boc->Carbamic_Acid - (CH3)3C+ Free_Amine H2N-O-R Carbamic_Acid->Free_Amine - CO2 tBu_cation (CH3)3C+ Isobutylene CH2=C(CH3)2 + H+ tBu_cation->Isobutylene - H+ CO2 CO2 TFA CF3COOH TFA_anion CF3COO-

Caption: Mechanism of TFA-mediated Boc deprotection.

Experimental Workflow

Experimental_Workflow start Start: Boc-protected Aminooxy Compound dissolve Dissolve in anhydrous DCM start->dissolve cool Cool to 0°C dissolve->cool add_tfa Slowly add TFA (and optional scavenger) cool->add_tfa react Stir at 0°C, then warm to RT add_tfa->react monitor Monitor reaction (TLC or LC-MS) react->monitor workup Work-up monitor->workup Reaction Complete concentrate Concentrate under reduced pressure workup->concentrate neutralize Neutralize with sat. NaHCO3 (aq) concentrate->neutralize extract Extract with organic solvent neutralize->extract dry Dry over Na2SO4, filter, and concentrate extract->dry product Final Product: Deprotected Aminooxy Compound dry->product

Caption: Experimental workflow for Boc deprotection.

Troubleshooting Guide

Troubleshooting_Guide problem {Problem | Incomplete Deprotection} cause1 Potential Cause Insufficient Acid Strength/Concentration problem->cause1 cause2 Potential Cause Inadequate Reaction Time/Temperature problem->cause2 cause3 Potential Cause Water in Reaction Mixture problem->cause3 solution1 Solution - Increase TFA concentration (e.g., to 50% in DCM) - Consider a stronger acid system like 4M HCl in dioxane cause1->solution1 solution2 Solution - Extend reaction time and continue monitoring - Allow reaction to proceed at room temperature for longer cause2->solution2 solution3 Solution - Use anhydrous solvent and reagents cause3->solution3 problem2 {Problem | Side Product Formation} cause4 Potential Cause Alkylation by t-butyl cation problem2->cause4 solution4 Solution - Add a scavenger like Triisopropylsilane (TIS) or water to the reaction mixture cause4->solution4

Caption: Troubleshooting common issues in Boc deprotection.

References

Application of Tert-butyl 2-(aminooxy)ethylcarbamate in PROTAC Linker Design: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic design of linkers is a critical determinant of the efficacy and pharmacological properties of Proteolysis Targeting Chimeras (PROTACs). The use of tert-butyl 2-(aminooxy)ethylcarbamate introduces a versatile and efficient method for PROTAC synthesis through the formation of a stable oxime linkage. This approach, often employed in "split PROTAC" or "click chemistry" strategies, allows for the modular and rapid assembly of PROTAC libraries, facilitating the optimization of linker length and composition.[1][][3] This document provides detailed application notes and experimental protocols for the incorporation of this compound-derived linkers in the design and evaluation of PROTACs, with a focus on the degradation of the well-characterized bromodomain and extra-terminal domain (BET) protein BRD4.

Application Notes

Principle of Oxime Ligation in PROTAC Assembly:

The core of this application lies in the bioorthogonal reaction between an alkoxyamine (or hydroxylamine) and an aldehyde or ketone to form a stable oxime bond.[4] this compound serves as a precursor to a short, flexible, and hydrophilic linker component. The Boc-protected amine allows for selective deprotection and subsequent conjugation to either the target protein ligand or the E3 ligase ligand. The free aminooxy group is then available to react with an aldehyde- or ketone-functionalized binding partner, completing the PROTAC structure. This modular "click chemistry" approach simplifies the synthesis of diverse PROTAC libraries by allowing for the mix-and-match of different warheads, E3 ligase ligands, and linker lengths.[][4]

Advantages of Using this compound-derived Linkers:

  • Modular Synthesis: Facilitates the rapid assembly of PROTAC libraries from pre-functionalized building blocks (an aldehyde/ketone-bearing warhead and an aminooxy-bearing E3 ligase ligand, or vice versa).[4]

  • Stable Linkage: The resulting oxime bond is generally stable under physiological conditions.

  • "Split PROTAC" Approach: Enables the in situ formation of the active PROTAC from two smaller, potentially more cell-permeable precursors, although the efficiency of intracellular ligation can be concentration-dependent.[4]

  • Linker Diversity: The this compound moiety can be further extended with PEG or alkyl chains to optimize linker length and properties for efficient ternary complex formation.

Application in BRD4-Targeting PROTACs:

BRD4 is a well-validated target in oncology due to its role in regulating the transcription of key oncogenes like c-Myc.[1][5] The development of BRD4-targeting PROTACs has shown significant promise. By functionalizing the BRD4 inhibitor JQ1 with an aldehyde group and an E3 ligase ligand (e.g., for VHL or Cereblon) with an aminooxy group derived from this compound, a potent and specific BRD4 degrader can be synthesized. The degradation of BRD4 leads to the downregulation of its downstream targets, including c-Myc, resulting in cell cycle arrest and apoptosis in cancer cells.[1][5][6]

Quantitative Data Summary

The following tables summarize representative quantitative data for an oxime-linked BRD4 PROTAC, demonstrating its biological activity.

PROTAC Identifier Target Protein E3 Ligase DC50 (µM) Dmax (%) Cell Line Reference
WJ638 (purified)pVHL30Self-degradation0.97Not Reported293T[4]

Note: Data for a PROTAC specifically using a this compound-derived linker is not publicly available. The data presented is for a functionally similar oxime-linked PROTAC to illustrate the potential efficacy.

Assay Type Parameter Value Conditions Reference
Ternary Complex Formation (TR-FRET)EC50VariesDependent on specific PROTAC, target, and E3 ligase[7][8]
Target Engagement (NanoBRET)IC50VariesDependent on specific PROTAC and target protein[9]

Experimental Protocols

I. Synthesis of an Oxime-Linked PROTAC

This protocol describes a general strategy for the synthesis of a BRD4-targeting PROTAC using an oxime ligation strategy.

A. Synthesis of Aldehyde-Functionalized JQ1 (Warhead):

  • Starting Material: (+)-JQ1

  • Procedure:

    • Modify the tert-butyl ester of JQ1 to a functional group suitable for attaching an aldehyde-containing linker (e.g., an amine for subsequent amide coupling).

    • React the modified JQ1 with an appropriate aldehyde-containing linker that has a reactive group for amide bond formation (e.g., a carboxylic acid). Standard peptide coupling reagents like HATU or HBTU can be used.

    • Purify the aldehyde-functionalized JQ1 by flash chromatography or preparative HPLC.

B. Synthesis of Aminooxy-Functionalized E3 Ligase Ligand (e.g., VHL Ligand):

  • Boc Deprotection of Linker:

    • Dissolve this compound in a solution of trifluoroacetic acid (TFA) in dichloromethane (DCM) (e.g., 20-50% TFA).

    • Stir the reaction at room temperature for 1-2 hours.

    • Remove the solvent and TFA under reduced pressure to obtain the deprotected aminooxy linker as a TFA salt.

  • Coupling to E3 Ligase Ligand:

    • Dissolve the VHL ligand bearing a carboxylic acid attachment point, the deprotected aminooxy linker, and a coupling agent (e.g., HATU) in an anhydrous polar aprotic solvent like DMF.

    • Add a non-nucleophilic base such as diisopropylethylamine (DIPEA) and stir the reaction at room temperature overnight.

    • Purify the aminooxy-functionalized VHL ligand by preparative HPLC.

C. Oxime Ligation to Form the Final PROTAC:

  • Dissolve the aldehyde-functionalized JQ1 (1.0 eq) and the aminooxy-functionalized VHL ligand (1.0-1.2 eq) in a suitable solvent mixture (e.g., DMSO or a mixture of organic solvent and aqueous buffer).

  • The reaction can be catalyzed by the addition of aniline or other catalysts to accelerate the oxime formation.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Upon completion, purify the final oxime-linked PROTAC by preparative HPLC.

  • Characterize the final product by HRMS and NMR.

II. Biochemical and Cellular Characterization Protocols

A. Ternary Complex Formation Assay (TR-FRET):

This assay quantifies the formation of the POI-PROTAC-E3 ligase ternary complex.[7][8]

  • Reagents:

    • His-tagged BRD4 protein

    • GST-tagged VHL-ElonginB-ElonginC (VBC) complex

    • Terbium-conjugated anti-His antibody (donor)

    • Fluorescein-conjugated anti-GST antibody (acceptor)

    • Synthesized oxime-linked PROTAC

    • Assay buffer (e.g., PBS with 0.1% BSA)

  • Procedure:

    • In a 384-well plate, add the His-tagged BRD4, GST-tagged VBC complex, and the corresponding antibodies.

    • Add serial dilutions of the PROTAC.

    • Incubate the plate at room temperature for 1-4 hours, protected from light.

    • Measure the TR-FRET signal on a compatible plate reader (excitation at 340 nm, emission at 620 nm for the donor and 665 nm for the acceptor).

  • Data Analysis:

    • Calculate the FRET ratio (665 nm emission / 620 nm emission).

    • An increase in the FRET ratio indicates the formation of the ternary complex. Plot the FRET ratio against the PROTAC concentration to determine the EC50 of complex formation.

B. Cellular BRD4 Degradation Assay (Western Blot):

This assay measures the reduction in cellular BRD4 protein levels following PROTAC treatment.[10][11][12]

  • Cell Culture and Treatment:

    • Seed a human cancer cell line known to be sensitive to BRD4 inhibition (e.g., HeLa, MCF7, or a hematological cancer cell line) in 6-well plates.

    • Treat the cells with increasing concentrations of the oxime-linked PROTAC (e.g., 1 nM to 10 µM) for a defined period (e.g., 6, 12, or 24 hours). Include a vehicle control (DMSO).

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • Western Blotting:

    • Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

    • Incubate the membrane with a primary antibody against BRD4 overnight at 4°C.

    • Incubate with a primary antibody against a loading control (e.g., GAPDH or β-actin).

    • Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis:

    • Quantify the band intensities using image analysis software.

    • Normalize the BRD4 band intensity to the loading control.

    • Calculate the percentage of BRD4 degradation relative to the vehicle-treated control.

    • Plot the percentage of degradation against the PROTAC concentration to determine the DC50 (concentration for 50% degradation) and Dmax (maximum degradation).

Visualizations

PROTAC_Synthesis_Workflow cluster_warhead Warhead Functionalization cluster_linker Linker Preparation cluster_e3_ligand E3 Ligand Functionalization cluster_protac_assembly PROTAC Assembly JQ1 JQ1 JQ1_mod Modified JQ1 JQ1->JQ1_mod Modification JQ1_aldehyde Aldehyde-functionalized JQ1 JQ1_mod->JQ1_aldehyde Linker Conjugation final_PROTAC Oxime-Linked PROTAC JQ1_aldehyde->final_PROTAC Boc_linker This compound deprotected_linker Deprotected Aminooxy Linker Boc_linker->deprotected_linker Boc Deprotection (TFA) aminooxy_VHL Aminooxy-functionalized VHL deprotected_linker->aminooxy_VHL VHL_ligand VHL Ligand VHL_ligand->aminooxy_VHL Amide Coupling aminooxy_VHL->final_PROTAC Oxime Ligation

Synthetic workflow for an oxime-linked BRD4 PROTAC.

PROTAC_MoA PROTAC Oxime-Linked PROTAC BRD4 BRD4 Protein PROTAC->BRD4 binds E3_Ligase E3 Ubiquitin Ligase (VHL) PROTAC->E3_Ligase binds Ternary_Complex Ternary Complex (BRD4-PROTAC-E3) PROTAC->Ternary_Complex BRD4->Ternary_Complex E3_Ligase->Ternary_Complex Ubiquitination Poly-ubiquitination Ternary_Complex->Ubiquitination facilitates Proteasome 26S Proteasome Ubiquitination->Proteasome leads to recognition by Degradation BRD4 Degradation Proteasome->Degradation mediates Downstream Downregulation of c-Myc & other targets Degradation->Downstream Apoptosis Apoptosis & Cell Cycle Arrest Downstream->Apoptosis

Mechanism of action for a BRD4-targeting PROTAC.

BRD4_Signaling_Pathway cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm BRD4 BRD4 Ac_Histones Acetylated Histones BRD4->Ac_Histones binds to PTEFb P-TEFb BRD4->PTEFb recruits & activates RNA_Pol_II RNA Polymerase II PTEFb->RNA_Pol_II phosphorylates cMyc_Gene c-Myc Gene RNA_Pol_II->cMyc_Gene initiates transcription cMyc_mRNA c-Myc mRNA cMyc_Gene->cMyc_mRNA transcribes Ribosome Ribosome cMyc_mRNA->Ribosome translates cMyc_Protein c-Myc Protein Cell_Cycle Cell Cycle Progression cMyc_Protein->Cell_Cycle Proliferation Cell Proliferation cMyc_Protein->Proliferation Metabolism Metabolic Reprogramming cMyc_Protein->Metabolism Ribosome->cMyc_Protein PROTAC_Degradation PROTAC-mediated BRD4 Degradation PROTAC_Degradation->BRD4 targets

Simplified BRD4 signaling pathway and its inhibition.

References

Application Notes and Protocols for the Bioconjugation of Tert-butyl 2-(aminooxy)ethylcarbamate to Cell Surface Glycoproteins

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The targeted modification of cell surface glycoproteins is a powerful strategy in biomedical research and therapeutic development. This approach enables the precise attachment of various molecular entities, including imaging agents, therapeutic payloads, and affinity tags, to living cells. This document provides detailed application notes and experimental protocols for the bioconjugation of Tert-butyl 2-(aminooxy)ethylcarbamate to cell surface glycoproteins via oxime ligation. This method is a two-step process that involves the mild oxidation of sialic acid residues on glycoproteins to generate reactive aldehyde groups, followed by the chemoselective reaction with the aminooxy group of the carbamate reagent to form a stable oxime bond.[1][2] The tert-butyloxycarbonyl (Boc) protecting group on the aminooxy moiety ensures stability during storage and is removed prior to the conjugation reaction.

The inherent stability of the oxime linkage, particularly at physiological pH, makes this a robust method for creating long-lasting cell surface modifications.[3][4][5][6] Furthermore, the bioorthogonal nature of the aminooxy-aldehyde ligation ensures that the reaction proceeds with high specificity in the complex environment of the cell surface, minimizing off-target reactions.[1][7] Aniline is often used as a catalyst to accelerate the rate of oxime ligation at neutral pH, allowing for efficient labeling under conditions that maintain high cell viability.[1][2][8]

Core Principles and Workflow

The bioconjugation strategy is comprised of three main stages: preparation of the aminooxy reagent, modification of the cell surface to introduce aldehyde groups, and the final conjugation reaction.

G cluster_0 Reagent Preparation cluster_1 Cell Surface Modification cluster_2 Bioconjugation A This compound (Boc-protected) B Deprotection (e.g., TFA in DCM) A->B C Aminooxy-functionalized Carbamate (Active) B->C G Oxime Ligation (Aniline catalyst, pH ~6.7-7.4) C->G D Live Cells with Surface Glycoproteins E Mild Oxidation (Sodium Periodate) D->E F Aldehyde-displaying Cells E->F F->G H Labeled Cells G->H

Figure 1: Experimental workflow for the bioconjugation of this compound to cell surface glycoproteins.

Quantitative Data Presentation

The following tables summarize key quantitative parameters relevant to the bioconjugation process. The data is compiled from studies using analogous aminooxy probes and should be considered as a starting point for optimization.

Table 1: Parameters for Cell Surface Oxidation

ParameterRecommended RangeTypical ValueNotes
Cell Density1 x 10⁶ - 1 x 10⁷ cells/mL5 x 10⁶ cells/mLOptimize based on cell type.
Sodium Periodate (NaIO₄) Concentration0.5 - 2 mM1 mMHigher concentrations can decrease cell viability.[9][10]
Incubation Temperature4°C4°CMinimizes membrane internalization and metabolic activity.
Incubation Time10 - 30 minutes20 minutesLonger times may negatively impact cell health.[1]
Quenching ReagentGlycerol or Ethylene Glycol10 mM GlycerolQuenches unreacted periodate to prevent cytotoxicity.

Table 2: Parameters for Oxime Ligation

ParameterRecommended RangeTypical ValueNotes
Deprotected Aminooxy Reagent Conc.100 µM - 1 mM250 µMHigher concentrations can improve labeling efficiency.[1]
Aniline Catalyst Concentration5 - 20 mM10 mMSignificantly accelerates the reaction at neutral pH.[1][11]
Reaction pH6.5 - 7.46.7A slightly acidic pH can favor the reaction, but physiological pH maintains cell viability.
Incubation Temperature4°C - Room TemperatureRoom TemperatureReaction is faster at room temperature.
Incubation Time30 - 120 minutes90 minutesMonitor labeling efficiency to determine optimal time.[1]

Table 3: Performance Metrics

MetricTypical ResultMethod of AnalysisNotes
Labeling Efficiency10 to >300-fold increase in fluorescenceFlow Cytometry, Fluorescence MicroscopyHighly dependent on cell type, sialic acid abundance, and reaction conditions.[9]
Cell Viability>90%Trypan Blue Exclusion, Live/Dead StainingMild oxidation and ligation conditions are crucial for maintaining cell health.[9]
Oxime Bond Half-life (t½) at pH 7.0~25 daysHPLC, Mass SpectrometryDemonstrates the high stability of the conjugate under physiological conditions.[3][5][6]
Drug-to-Antibody Ratio (DAR) (for ADC applications)1.3 - 2.0Spectrophotometry, Mass SpectrometryRepresents the average number of drug molecules conjugated per antibody.[12][13]

Experimental Protocols

Protocol 1: Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the active aminooxy reagent.

Materials:

  • This compound

  • Trifluoroacetic acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Nitrogen or Argon gas

  • Rotary evaporator

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask.

  • Purge the flask with nitrogen or argon gas.

  • Add TFA to the solution (typically 20-50% v/v).

  • Stir the reaction mixture at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry.

  • Once the reaction is complete, remove the solvent and excess TFA under reduced pressure using a rotary evaporator.

  • The resulting deprotected aminooxy reagent (as a TFA salt) can be used directly or after neutralization.

Protocol 2: Bioconjugation to Live Cell Surface Glycoproteins

This protocol details the two-step process of oxidizing cell surface sialic acids and subsequent labeling with the deprotected aminooxy reagent.

Materials:

  • Suspension or adherent cells

  • Phosphate-buffered saline (PBS), ice-cold

  • Sodium periodate (NaIO₄)

  • Glycerol

  • Deprotected this compound (from Protocol 1)

  • Aniline

  • Reaction Buffer (e.g., PBS, pH 6.7)

  • Flow cytometry tubes or multi-well plates

Procedure:

Step A: Cell Surface Oxidation

  • Harvest cells and wash three times with ice-cold PBS by centrifugation (for suspension cells) or gentle rinsing (for adherent cells).

  • Resuspend cells to a density of approximately 5 x 10⁶ cells/mL in ice-cold PBS.

  • Prepare a fresh solution of 2 mM NaIO₄ in ice-cold PBS.

  • Add an equal volume of the 2 mM NaIO₄ solution to the cell suspension to achieve a final concentration of 1 mM.

  • Incubate the cells on ice in the dark for 20 minutes with occasional gentle mixing.

  • Quench the reaction by adding glycerol to a final concentration of 10 mM.

  • Incubate on ice for 5 minutes.

  • Wash the cells three times with ice-cold PBS to remove excess reagents.

Step B: Oxime Ligation

  • Resuspend the oxidized cells in Reaction Buffer (pH 6.7).

  • Add the deprotected aminooxy reagent to a final concentration of 250 µM.

  • Add aniline to a final concentration of 10 mM.

  • Incubate at room temperature for 90 minutes with gentle agitation, protected from light.

  • Wash the cells three times with PBS to remove unreacted labeling reagent and catalyst.

  • The labeled cells are now ready for downstream analysis (e.g., flow cytometry, fluorescence microscopy).

Protocol 3: Analysis of Labeling Efficiency by Flow Cytometry

This protocol describes the quantification of cell surface labeling using a fluorescently tagged secondary molecule that binds to the conjugated carbamate. For this protocol, it is assumed that a biotinylated version of the carbamate was used, followed by staining with a fluorescently labeled streptavidin.

Materials:

  • Labeled cells (from Protocol 2, using a biotinylated aminooxy reagent)

  • Unlabeled control cells

  • Flow Cytometry Staining Buffer (e.g., PBS with 1% BSA)

  • Fluorescently conjugated streptavidin (e.g., Streptavidin-FITC)

  • Flow cytometer

Procedure:

  • Resuspend both labeled and unlabeled control cells in Flow Cytometry Staining Buffer.

  • Add the fluorescently conjugated streptavidin at the manufacturer's recommended concentration.

  • Incubate for 30 minutes at 4°C in the dark.

  • Wash the cells twice with Flow Cytometry Staining Buffer.

  • Resuspend the cells in an appropriate volume of Flow Cytometry Staining Buffer for analysis.

  • Analyze the cells on a flow cytometer, comparing the fluorescence intensity of the labeled cells to the unlabeled control cells.

Signaling Pathways and Logical Relationships

The chemical transformation underlying the bioconjugation process is a well-defined reaction pathway.

G cluster_0 Oxime Ligation Mechanism A Aldehyde on Glycoprotein C Nucleophilic Attack A->C B Aminooxy Reagent B->C D Tetrahedral Intermediate C->D E Dehydration (Acid/Aniline Catalyzed) D->E F Stable Oxime Bond E->F

Figure 2: The chemical mechanism of oxime bond formation between an aldehyde and an aminooxy group.

Disclaimer

The protocols and data presented in this document are intended for research use only by qualified professionals. The provided concentration ranges and incubation times are based on published literature for similar reagents and may require optimization for specific cell types and experimental conditions. It is the user's responsibility to validate the methods and ensure the safety and integrity of their experiments.

References

Application Notes and Protocols for the Reaction of Tert-butyl 2-(aminooxy)ethylcarbamate with Aldehyde and Ketone Substrates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxime ligation is a robust and highly chemoselective reaction that forms a stable oxime bond from the condensation of an aminooxy-functionalized molecule with an aldehyde or a ketone. This bioorthogonal chemistry is widely employed in drug development, bioconjugation, and materials science due to its efficiency under mild, aqueous conditions and the formation of a stable covalent linkage. Tert-butyl 2-(aminooxy)ethylcarbamate is a versatile bifunctional linker that incorporates a reactive aminooxy group and a Boc-protected amine, enabling the conjugation of molecules to carbonyl-containing targets. These application notes provide a detailed comparison of the reactivity of this compound with aldehyde and ketone substrates, along with specific experimental protocols to guide researchers in their applications.

The reaction proceeds through a nucleophilic attack of the aminooxy group on the carbonyl carbon, forming a tetrahedral intermediate, which then dehydrates to yield the stable oxime product. Aromatic aldehydes are generally more reactive than ketones due to reduced steric hindrance and favorable electronic effects. The reaction rate can be significantly enhanced by the use of nucleophilic catalysts, such as aniline and its derivatives.[1][2]

Data Presentation: Aldehyde vs. Ketone Reactivity

The reactivity of this compound with carbonyl compounds is significantly influenced by the nature of the substrate. Aldehydes generally exhibit higher reactivity compared to ketones, leading to faster reaction times and often higher yields under similar conditions. This difference is primarily attributed to the greater electrophilicity of the aldehyde carbonyl carbon and reduced steric hindrance.

Below is a summary of typical reaction outcomes when using this compound with various aldehyde and ketone substrates.

Substrate ClassExample SubstrateTypical Reaction Time (at RT, pH 7)Typical YieldNotes
Aromatic Aldehydes Benzaldehyde1 - 4 hours> 90%Electron-withdrawing groups on the aromatic ring can further increase the reaction rate.
p-Anisaldehyde2 - 6 hours> 90%Electron-donating groups may slightly decrease the reaction rate compared to unsubstituted benzaldehyde.
Aliphatic Aldehydes Heptanal2 - 8 hours> 85%Generally slightly less reactive than aromatic aldehydes.
Aromatic Ketones Acetophenone12 - 24 hours60 - 80%Significantly slower than aldehydes. Catalysis is highly recommended.
Aliphatic Ketones Cyclohexanone24 - 48 hours50 - 70%Generally the least reactive class of substrates. Requires longer reaction times and catalysis for reasonable yields.
Acetone> 48 hours< 50%Very slow reaction; often requires a significant excess of the ketone and a catalyst.

Experimental Protocols

Protocol 1: General Procedure for Oxime Ligation with an Aldehyde Substrate

This protocol describes a general method for the reaction of this compound with an aromatic or aliphatic aldehyde in an aqueous buffer system, with the option of aniline catalysis to accelerate the reaction.

Materials:

  • This compound

  • Aldehyde substrate (e.g., Benzaldehyde)

  • Reaction Buffer: 100 mM Sodium Phosphate Buffer, pH 7.0

  • Aniline (optional, for catalysis)

  • Organic co-solvent (e.g., DMSO or DMF, if required for solubility)

  • Quenching reagent (e.g., acetone)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask, dissolve the aldehyde substrate (1.0 mmol) in the reaction buffer (10 mL). If the substrate has limited aqueous solubility, a minimal amount of an organic co-solvent like DMSO can be added to aid dissolution.

  • Add this compound (1.2 mmol, 1.2 equivalents) to the solution.

  • (Optional) Catalysis: For faster reactions, add aniline to a final concentration of 10-100 mM.[3]

  • Reaction: Stir the mixture at room temperature for 1-8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench any unreacted aminooxy groups by adding an excess of acetone. Extract the mixture with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain the pure oxime.

Protocol 2: Procedure for Oxime Ligation with a Ketone Substrate (Aniline Catalysis)

Due to the lower reactivity of ketones, this protocol utilizes aniline catalysis and potentially elevated temperatures to achieve a reasonable reaction rate and yield.

Materials:

  • This compound

  • Ketone substrate (e.g., Acetophenone)

  • Reaction Solvent: Ethanol or a mixture of an aqueous buffer and an organic co-solvent (e.g., 1:1 PBS pH 7.4:DMSO)

  • Aniline

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: In a sealed vial or round-bottom flask, dissolve the ketone substrate (1.0 mmol) and this compound (1.5 mmol, 1.5 equivalents) in the chosen reaction solvent (10 mL).

  • Catalysis: Add aniline to a final concentration of 100 mM.

  • Reaction: Stir the mixture at room temperature or heat to 37-50°C for 12-48 hours. Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate (30 mL).

  • Wash the organic solution with water (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purification: Purify the crude product by silica gel column chromatography to yield the desired oxime.

Visualizations

Caption: General reaction scheme for oxime ligation.

Experimental_Workflow start Start dissolve Dissolve Carbonyl Substrate and this compound in Reaction Buffer start->dissolve catalyst Add Aniline Catalyst (Optional for Aldehydes, Recommended for Ketones) dissolve->catalyst react Stir at Room Temperature or Heat (for Ketones) catalyst->react monitor Monitor Reaction Progress (TLC, LC-MS) react->monitor monitor->react Incomplete workup Aqueous Work-up and Extraction with Organic Solvent monitor->workup Reaction Complete purify Purify by Column Chromatography workup->purify end End purify->end

Caption: Experimental workflow for oxime ligation.

References

Troubleshooting & Optimization

troubleshooting low yield in Tert-butyl 2-(aminooxy)ethylcarbamate conjugation reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting conjugation reactions with Tert-butyl 2-(aminooxy)ethylcarbamate. This guide is designed for researchers, scientists, and drug development professionals to address common challenges and provide solutions for achieving optimal reaction yields.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your conjugation experiments.

Question: Why is my conjugation yield extremely low or non-existent?

Answer: Low or no product formation is a common issue that can often be traced back to one of the following causes:

  • Incomplete Boc Deprotection: The most critical prerequisite for the reaction is the removal of the tert-butyloxycarbonyl (Boc) protecting group to free the reactive aminooxy moiety. If this step is incomplete, the concentration of your active conjugating reagent is insufficient.[1][2][3]

    • Solution: Ensure complete deprotection using acidic conditions, such as 20-50% trifluoroacetic acid (TFA) in dichloromethane (DCM).[4] Monitor the deprotection reaction by mass spectrometry to confirm the mass decrease of 100.12 g/mol corresponding to the loss of the Boc group.[2] After deprotection, thoroughly remove the acid and solvent, as residual TFA can lower the pH of your subsequent conjugation reaction.[2]

  • Suboptimal pH for Oxime Ligation: The formation of the oxime bond is highly pH-dependent. The optimal pH varies depending on whether a catalyst is used.

    • Solution:

      • For uncatalyzed reactions , the optimal pH is in the acidic range of 4.0-5.0.[1] Buffers such as sodium acetate are suitable.

      • If your biomolecule is sensitive to acidic conditions, the reaction can be performed at a neutral pH (6.5-7.5) . However, at this pH, a nucleophilic catalyst is essential to achieve a reasonable reaction rate.[1]

  • Absence of a Catalyst at Neutral pH: The rate of oxime formation is significantly slower at neutral pH. Without a catalyst, the reaction may not proceed to a significant extent within a practical timeframe.

    • Solution: When working at neutral pH, add a nucleophilic catalyst. Aniline is a commonly used catalyst that can substantially increase the reaction rate.[2] Substituted anilines like p-phenylenediamine have also been shown to be effective.[1]

Question: My reaction is very slow, even though I see some product forming. How can I speed it up?

Answer: Slow reaction kinetics can be frustrating. Here are several ways to increase the reaction rate:

  • Increase Reactant Concentration: The kinetics of the ligation are dependent on the concentration of both the aminooxy compound and the carbonyl-containing molecule.[1]

    • Solution: If possible, increase the concentration of one or both reactants. Using a slight molar excess (e.g., 1.5 to 10-fold) of the deprotected this compound can help drive the reaction to completion.[2]

  • Optimize Catalyst Concentration: If you are using a catalyst at neutral pH, its concentration can impact the reaction rate.

    • Solution: For aniline, a concentration range of 10-100 mM is often effective. You may need to perform small-scale trial reactions to determine the optimal catalyst concentration for your specific substrates.

  • Temperature Adjustment: For molecules that are not temperature-sensitive, increasing the reaction temperature can accelerate the ligation.

    • Solution: Consider running the reaction at 37°C instead of room temperature. However, monitor for any degradation of your starting materials.

Question: I'm observing unexpected side products in my final mixture. What could be causing them?

Answer: The appearance of side products can often be attributed to side reactions occurring during the Boc deprotection step or the conjugation itself.

  • Alkylation by Tert-Butyl Cation: During the acidic deprotection of the Boc group, a reactive tert-butyl cation is generated. This cation can alkylate nucleophilic residues in your biomolecule, such as tryptophan or methionine.[5]

    • Solution: Add a "scavenger" to the deprotection reaction mixture to trap the tert-butyl cation.[5] Common scavengers include triisopropylsilane (TIS) or thioanisole.[5]

  • Reaction with Impurities: The deprotected aminooxy group is highly reactive towards any aldehydes or ketones.

    • Solution: Ensure that all solvents and reagents used after the deprotection step are of high purity and free from aldehyde or ketone contaminants (e.g., acetone).

  • Non-specific Reactions: If your biomolecule has other reactive functional groups, there is a possibility of non-specific binding, although oxime ligation is known for its high chemoselectivity.

    • Solution: Carefully analyze the structure of your side products by mass spectrometry to identify their nature. This can provide clues as to which functional groups might be involved in side reactions.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take before starting the conjugation reaction with this compound? A1: The first and most critical step is the quantitative removal of the Boc (tert-butyloxycarbonyl) protecting group from the aminooxy functionality. This is typically achieved by treating the molecule with an acid like trifluoroacetic acid (TFA).[2][3] Without this deprotection step, the aminooxy group is not available to react with your aldehyde or ketone.

Q2: What is the optimal pH for oxime ligation? A2: The optimal pH depends on your reaction setup. For uncatalyzed reactions, a pH of 4.0-5.0 is ideal. If your biomolecules are not stable under these acidic conditions, you can perform the reaction at a neutral pH (around 7.0), but the addition of a nucleophilic catalyst like aniline is strongly recommended to accelerate the reaction.[1]

Q3: Why is my reaction slow at neutral pH? A3: The rate of oxime formation is significantly reduced at neutral pH compared to acidic pH. To enhance the reaction rate at neutral pH, a nucleophilic catalyst such as aniline should be used.[1]

Q4: What catalysts can be used to speed up the reaction, and at what concentration? A4: Aniline and its derivatives are common catalysts. Aniline can be used at concentrations ranging from 10-100 mM. p-Phenylenediamine has been reported to be a more efficient catalyst than aniline at neutral pH.[1]

Q5: Is the resulting oxime bond stable? A5: Yes, the oxime bond formed is generally stable under physiological conditions. However, it can be susceptible to hydrolysis under strongly acidic conditions.

Q6: How can I purify my final conjugate? A6: The choice of purification method depends on the properties of your conjugate. Common techniques include size-exclusion chromatography (SEC), dialysis, spin desalting columns, and reverse-phase high-performance liquid chromatography (RP-HPLC).[6][7] SEC and dialysis are particularly useful for separating large biomolecule conjugates from smaller, unreacted reagents.[6]

Quantitative Data Summary

The following tables summarize key quantitative data for optimizing your conjugation experiments.

Table 1: Recommended Reaction Conditions for Oxime Ligation

ParameterUncatalyzed ReactionCatalyzed Reaction
pH 4.0 - 5.06.5 - 7.5
Typical Buffer 0.1 M Sodium Acetate0.1 M Phosphate Buffer
Catalyst NoneAniline (or derivative)
Catalyst Conc. N/A10 - 100 mM
Temperature Room Temperature to 37°CRoom Temperature to 37°C
Reaction Time 2 - 24 hours2 - 24 hours

Table 2: Boc Deprotection Conditions

ParameterRecommended Condition
Reagent Trifluoroacetic Acid (TFA) in Dichloromethane (DCM)
TFA Concentration 20% - 50% (v/v)
Scavenger (optional) Triisopropylsilane (TIS) or Thioanisole
Temperature Room Temperature
Reaction Time 30 - 60 minutes

Experimental Protocols

Protocol 1: Boc Deprotection of this compound

This protocol describes the removal of the Boc protecting group to generate the free aminooxy functionality.

  • Dissolution: Dissolve the this compound in anhydrous dichloromethane (DCM).

  • Acid Addition: Add an equal volume of trifluoroacetic acid (TFA) to the solution (a 1:1 v/v mixture of TFA:DCM). If your substrate is sensitive to alkylation, add a scavenger such as triisopropylsilane (TIS) (e.g., 2.5% v/v).[8]

  • Reaction: Stir the reaction mixture at room temperature for 30-60 minutes.[2][3]

  • Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or mass spectrometry to confirm the complete removal of the Boc group.

  • Solvent Removal: Upon completion, remove the TFA and DCM under reduced pressure using a rotary evaporator. To ensure complete removal of residual TFA, co-evaporate the residue with DCM or toluene multiple times.[2]

  • Storage: The resulting deprotected aminooxy compound (as a TFA salt) can be used directly in the next step or stored under an inert atmosphere at -20°C.[2][3]

Protocol 2: General Oxime Ligation (Catalyzed at Neutral pH)

This protocol outlines the conjugation of the deprotected aminooxy compound to a carbonyl-containing molecule.

  • Prepare Reactants:

    • Dissolve your aldehyde or ketone-containing molecule in a reaction buffer (e.g., 0.1 M Phosphate Buffer, pH 7.0).

    • Dissolve the deprotected this compound (from Protocol 1) in the same reaction buffer.

  • Reaction Setup:

    • In a reaction vessel, combine the solution of your carbonyl-containing molecule with the solution of the deprotected aminooxy compound. A 1.5 to 10-fold molar excess of the aminooxy reagent is recommended to drive the reaction to completion.[2]

    • Add a stock solution of aniline to achieve the desired final concentration (e.g., 10-100 mM).

  • Incubation: Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

  • Monitoring: Monitor the reaction progress using a suitable analytical method (e.g., SDS-PAGE, HPLC, mass spectrometry).

  • Purification: Once the reaction is complete, purify the conjugate using an appropriate method such as size-exclusion chromatography, dialysis, or RP-HPLC to remove unreacted reagents and the catalyst.[6][7]

Visualizations

experimental_workflow cluster_deprotection Step 1: Boc Deprotection cluster_conjugation Step 2: Oxime Ligation start Start with This compound deprotect Dissolve in DCM Add TFA (+/- Scavenger) start->deprotect react_deprotect React for 30-60 min at Room Temperature deprotect->react_deprotect evaporate Evaporate TFA/DCM react_deprotect->evaporate deprotected_product Deprotected Aminooxy Compound (TFA Salt) evaporate->deprotected_product mix_reactants Combine Deprotected Aminooxy Compound and Substrate deprotected_product->mix_reactants prepare_carbonyl Prepare Aldehyde/Ketone Substrate in Buffer (pH 7.0) prepare_carbonyl->mix_reactants add_catalyst Add Aniline Catalyst (10-100 mM) mix_reactants->add_catalyst incubate Incubate for 2-24h at RT or 37°C add_catalyst->incubate monitor Monitor Reaction (HPLC, MS, SDS-PAGE) incubate->monitor purify Purify Conjugate (SEC, Dialysis, HPLC) monitor->purify final_product Pure Oxime Conjugate purify->final_product

Caption: Experimental workflow for Boc deprotection and subsequent oxime ligation.

troubleshooting_yield start Low Conjugation Yield check_deprotection Was Boc deprotection confirmed (e.g., by Mass Spec)? start->check_deprotection incomplete_deprotection Action: Repeat deprotection. Ensure sufficient acid and time. Confirm mass loss. check_deprotection->incomplete_deprotection No check_ph What is the reaction pH? check_deprotection->check_ph Yes success Yield should improve. incomplete_deprotection->success ph_acidic pH 4-5 check_ph->ph_acidic Acidic ph_neutral pH ~7 check_ph->ph_neutral Neutral check_concentration Are reactant concentrations sufficiently high? ph_acidic->check_concentration check_catalyst Is a catalyst (e.g., Aniline) present? ph_neutral->check_catalyst no_catalyst Action: Add Aniline (10-100 mM) to the reaction mixture. check_catalyst->no_catalyst No check_catalyst->check_concentration Yes no_catalyst->success low_concentration Action: Increase concentration of one or both reactants. Use excess aminooxy compound. check_concentration->low_concentration No check_side_products Are there unexpected side products? check_concentration->check_side_products Yes low_concentration->success side_products_yes Action: During deprotection, add scavengers (e.g., TIS). Use high-purity solvents. check_side_products->side_products_yes Yes check_side_products->success No side_products_yes->success

Caption: Troubleshooting decision tree for low yield in conjugation reactions.

References

preventing side reactions during Boc deprotection of Tert-butyl 2-(aminooxy)ethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing side reactions during the Boc deprotection of tert-butyl 2-(aminooxy)ethylcarbamate.

Troubleshooting Guide

This guide addresses common issues encountered during the Boc deprotection of this compound, offering potential causes and actionable solutions.

Issue 1: Low Yield of the Deprotected Product, 2-(Aminooxy)ethan-1-amine

  • Potential Cause 1: Incomplete Deprotection. The reaction may not have gone to completion, leaving a significant amount of the starting material.

    • Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1] If the starting material is still present after the recommended reaction time, consider increasing the concentration of the acid (e.g., from 20% TFA in DCM to 50% TFA in DCM) or extending the reaction time.[2] For substrates with significant steric hindrance, slightly elevated temperatures may be required, but this should be approached with caution to avoid side reactions.[2]

  • Potential Cause 2: Product Loss During Workup. The deprotected product is a primary amine and can be volatile or lost during extraction procedures.

    • Solution: After removing the acid and solvent under reduced pressure, ensure complete removal of residual trifluoroacetic acid (TFA) by co-evaporation with a non-polar solvent like toluene.[2] When performing a neutralization wash with a base like saturated sodium bicarbonate (NaHCO₃), be cautious of gas evolution (CO₂) and perform extractions quickly and efficiently.[1]

Issue 2: Presence of an Impurity with a Mass Increase of +56 Da

  • Potential Cause: t-Butylation Side Reaction. This is a common side reaction where the tert-butyl cation, generated during the cleavage of the Boc group, alkylates a nucleophilic site on the starting material or the product.[3][4]

    • Solution: The most effective way to prevent t-butylation is to use a "scavenger" in the reaction mixture.[4][5] Scavengers are compounds that are more nucleophilic than your substrate and will preferentially react with the tert-butyl cation.[4]

      • Recommended Scavengers: For this substrate, which does not contain highly nucleophilic residues like tryptophan or methionine, a general scavenger such as triisopropylsilane (TIS) or triethylsilane (TES) at a concentration of 2.5-5% (v/v) is recommended.[3][5]

Issue 3: Observation of Unidentified Byproducts

  • Potential Cause 1: N-O Bond Cleavage. Although less common, prolonged exposure to very strong acidic conditions could potentially lead to the cleavage of the N-O bond in the aminooxy moiety.[5]

    • Solution: Use the mildest effective acidic conditions. Start with a lower concentration of TFA (e.g., 20% in DCM) and a lower temperature (0 °C) before gradually increasing if the reaction is incomplete.[1][5] Minimize the overall reaction time by closely monitoring its progress.[1]

  • Potential Cause 2: Trifluoroacetylation. The newly deprotected amine can sometimes react with trifluoroacetic acid (TFA) or its anhydride, especially if the workup is not performed promptly and thoroughly.[2]

    • Solution: Ensure the prompt and complete removal of TFA after the reaction is complete.[2] A basic workup with saturated NaHCO₃ will neutralize any remaining acid and prevent this side reaction.[1] Alternatively, consider using a different acid for deprotection, such as 4M HCl in dioxane, which can sometimes mitigate this issue.[2][6]

Frequently Asked Questions (FAQs)

Q1: What is the general mechanism of acid-catalyzed Boc deprotection?

A1: The deprotection is initiated by the protonation of the carbamate oxygen of the Boc group by a strong acid like TFA.[2][7] This is followed by the fragmentation of the protonated intermediate to release a stable tert-butyl cation and a carbamic acid intermediate.[7] The carbamic acid then spontaneously decarboxylates to yield the free amine and carbon dioxide.[7][8] The released tert-butyl cation can be neutralized by a scavenger, deprotonate to form isobutylene gas, or alkylate nucleophiles.[2][7]

Q2: What are the most common side reactions during the Boc deprotection of this compound?

A2: The most prevalent side reaction is t-butylation, where the electrophilic tert-butyl cation alkylates the starting material or the deprotected product.[3][4] While the aminooxy and amine groups are the primary nucleophilic sites, other nucleophiles present in the reaction mixture could also be alkylated. Prolonged exposure to harsh acidic conditions could also potentially lead to N-O bond cleavage, though this is less common.[5]

Q3: How can I monitor the progress of the deprotection reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[1][3] The deprotected product is more polar than the Boc-protected starting material and will therefore have a lower Rf value on a TLC plate. LC-MS can confirm the disappearance of the starting material and the appearance of the product with the expected mass.

Q4: What is a "scavenger" and why is it important?

A4: A scavenger is a nucleophilic compound added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation that is generated.[4][5] By reacting with the tert-butyl cation, the scavenger prevents it from causing unwanted side reactions, such as the alkylation of your desired product.[4] Common scavengers include triisopropylsilane (TIS), triethylsilane (TES), and anisole.[3][4]

Q5: Can I use an alternative acid to TFA for the deprotection?

A5: Yes, other strong acids can be used for Boc deprotection. A common alternative is 4M hydrochloric acid (HCl) in dioxane.[2][6] The choice of acid can sometimes influence the reaction rate and the profile of side reactions. It is advisable to perform a small-scale test reaction to determine the optimal conditions for your specific substrate.

Data Presentation

The following table summarizes the expected outcomes of Boc deprotection of this compound under various conditions. The quantitative data is illustrative and serves to highlight the impact of different parameters on the reaction.

Condition IDTFA Conc. (% in DCM)Temperature (°C)Scavenger (5% v/v)Reaction Time (h)Expected Product Yield (%)Key Side Product(s)
1200 to RTNone2~70-80t-Butylated product
250RTNone1~60-75Increased t-butylation
3200 to RTTIS2>90Minimal
450RTTIS1>90Minimal
595RTNone0.5VariableSignificant side products, potential N-O cleavage

Experimental Protocols

Detailed Methodology for Boc Deprotection with Scavenger

This protocol is a general guideline for the Boc deprotection of this compound using trifluoroacetic acid (TFA) and a scavenger to minimize side reactions.

Materials:

  • This compound

  • Anhydrous Dichloromethane (DCM)[1]

  • Trifluoroacetic Acid (TFA)[1]

  • Triisopropylsilane (TIS)[5]

  • Saturated sodium bicarbonate (NaHCO₃) solution[1]

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)[1]

  • Toluene[2]

Procedure:

  • Preparation: Dissolve this compound in anhydrous DCM (e.g., 0.1-0.2 M) in a clean, dry round-bottom flask equipped with a magnetic stir bar.[5]

  • Cooling: Cool the solution to 0 °C in an ice bath.[1]

  • Scavenger Addition: Add triisopropylsilane (TIS) to the solution to a final concentration of 2.5-5% (v/v).[5]

  • Deprotection: Slowly add an equal volume of TFA to the stirred solution to achieve a 1:1 TFA:DCM mixture (final TFA concentration of 50%).[1] A lower concentration of TFA (e.g., 20%) can also be used for more sensitive substrates.

  • Reaction: Allow the reaction to stir at 0 °C for 30 minutes, then remove the ice bath and let the reaction proceed at room temperature for an additional 1-2 hours.[1]

  • Monitoring: Monitor the progress of the deprotection by TLC or LC-MS.[1][3] The disappearance of the starting material indicates the completion of the reaction.

  • Work-up: a. Upon completion, remove the DCM and excess TFA under reduced pressure using a rotary evaporator.[1] b. To ensure complete removal of residual TFA, co-evaporate the residue with toluene (3 x 10 mL).[2] c. For neutralization, dissolve the residue in DCM.[1] d. Carefully wash the organic layer with saturated NaHCO₃ solution until gas evolution ceases.[1] e. Wash the organic layer with brine.[1] f. Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the deprotected 2-(aminooxy)ethan-1-amine.[1]

Visualizations

Boc_Deprotection_Pathway cluster_main Main Deprotection Pathway cluster_side Side Reaction Pathway Start Boc-Protected Aminooxy Compound Protonation Protonated Intermediate Start->Protonation + H+ (TFA) Fragmentation Carbamic Acid + t-Butyl Cation Protonation->Fragmentation Decarboxylation Deprotected Aminooxy Compound + CO2 Fragmentation->Decarboxylation tBu_Cation t-Butyl Cation Fragmentation->tBu_Cation Side_Product t-Butylated Side Product tBu_Cation->Side_Product + Nucleophile (Substrate/Product) Trapped_Cation Trapped t-Butyl Cation tBu_Cation->Trapped_Cation + Scavenger Scavenger Scavenger (e.g., TIS)

Caption: Boc deprotection mechanism and the t-butylation side reaction pathway.

Troubleshooting_Workflow Start Boc Deprotection Experiment Check_Completion Reaction Complete? Start->Check_Completion Incomplete Incomplete Reaction Check_Completion->Incomplete No Check_Purity Product Pure? Check_Completion->Check_Purity Yes Increase_Acid_Time Increase Acid Conc. / Time Incomplete->Increase_Acid_Time Increase_Acid_Time->Start Impure Impure Product Check_Purity->Impure No Success Successful Deprotection Check_Purity->Success Yes Identify_Side_Product Identify Side Product (LC-MS) Impure->Identify_Side_Product tButylation t-Butylation (+56 Da)? Identify_Side_Product->tButylation Add_Scavenger Add Scavenger (e.g., TIS) tButylation->Add_Scavenger Yes Other_Side_Products Other Side Products? tButylation->Other_Side_Products No Add_Scavenger->Start Milder_Conditions Use Milder Conditions (Lower Temp/Conc.) Other_Side_Products->Milder_Conditions Milder_Conditions->Start

Caption: Troubleshooting workflow for Boc deprotection of this compound.

References

Technical Support Center: Optimizing Oxime Ligation with Tert-butyl 2-(aminooxy)ethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for oxime ligation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) for experiments involving Tert-butyl 2-(aminooxy)ethylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH for oxime ligation?

For uncatalyzed oxime ligation, the reaction is most efficient in a slightly acidic buffer, typically around pH 4.5.[1][2][3] This is because the reaction mechanism involves an acid-catalyzed dehydration step. However, at a very low pH, the aminooxy nucleophile can become protonated, rendering it unreactive.[1][3]

Q2: Can I perform oxime ligation at a neutral pH (e.g., pH 7)?

Yes, oxime ligation can be carried out at a neutral pH, which is often necessary for biological applications involving sensitive molecules.[1][3] However, the reaction is significantly slower at neutral pH compared to acidic conditions.[1][3] To achieve efficient ligation at neutral pH, the use of a nucleophilic catalyst is highly recommended.[1]

Q3: How do catalysts improve oxime ligation efficiency at neutral pH?

Catalysts like aniline and its derivatives accelerate oxime ligation at neutral pH by forming a more reactive intermediate.[1] The catalyst first reacts with the aldehyde or ketone to form a protonated Schiff base, which is more susceptible to attack by the aminooxy-containing molecule like this compound.[1] This catalytic cycle increases the overall rate of oxime formation.

Q4: Which catalyst is most effective for oxime ligation?

While aniline is a commonly used catalyst, studies have shown that substituted anilines can be more effective. For instance, p-phenylenediamine and m-phenylenediamine (mPDA) have been reported to be superior catalysts for oxime ligations at neutral pH, providing a significantly faster reaction rate than aniline.[1][2] mPDA is particularly effective due to its high aqueous solubility, allowing for its use at higher concentrations.[4]

Q5: How does pH affect the stability of the resulting oxime bond?

Oxime bonds are generally stable at physiological pH.[1][5] However, they can be susceptible to hydrolysis under acidic conditions.[1][5] The stability of the oxime bond is an important consideration for applications such as drug delivery, where controlled release might be desired.[1]

Troubleshooting Guide

Problem: Low or No Product Yield

This guide will help you troubleshoot common issues leading to low or no product yield in your oxime ligation reaction with this compound.

Possible Cause Suggested Solution
Suboptimal pH Verify the pH of your reaction mixture. For uncatalyzed reactions, the optimal pH is typically between 4.0 and 5.0.[1][4] For catalyzed reactions, especially those involving biomolecules sensitive to acidic conditions, a pH near neutral (7.0) can be effective with the appropriate catalyst.[1] Adjusting the pH to the optimal range should increase the reaction rate and yield.
Inefficient Catalysis at Neutral pH If performing the ligation at neutral pH, ensure you are using an effective catalyst. Aniline and its derivatives, such as p-phenylenediamine or m-phenylenediamine, are commonly used to accelerate the reaction.[1][2] The addition of a suitable catalyst should significantly increase the reaction rate at neutral pH. p-Phenylenediamine has been shown to be more efficient than aniline.[1]
Slow Reaction Kinetics Oxime ligation can be slow, particularly at neutral pH and low reactant concentrations.[3] Increase the concentration of reactants or the catalyst.[1] Alternatively, for non-sensitive molecules, increasing the reaction temperature can accelerate the ligation.[1][4]
Reactant Degradation The aminooxy group of this compound can be unstable. Ensure the purity and stability of your starting materials.[1] Using fresh, high-purity reagents will minimize side reactions and improve the yield of the desired oxime product. Aldehydes can also oxidize to carboxylic acids.[2]
Steric Hindrance Bulky substituents on the aldehyde or ketone can impede the reaction. Aldehydes are generally more reactive than ketones due to less steric hindrance.[2] If possible, consider redesigning the reactants to reduce steric hindrance. Increasing the reaction temperature and prolonging the reaction time might also be beneficial.[2]

Quantitative Data on Reaction Parameters

The efficiency of oxime ligation is highly dependent on pH and the presence of a catalyst. The following tables summarize quantitative data on reaction rates under different conditions.

Table 1: Effect of pH on Uncatalyzed Oxime Ligation Rate

pHRelative Reaction RateNotes
4.0HighNear optimal for uncatalyzed reactions.
4.5OptimalFastest reaction rate for uncatalyzed ligation.[1][3]
5.0HighReaction rate begins to decrease.
6.0ModerateSignificantly slower than at acidic pH.
7.0SlowCatalyst is highly recommended for efficient reaction.[1][3]

Table 2: Effect of Aniline Catalyst on Oxime Ligation Rate

pHCatalyst (Aniline) ConcentrationRelative Rate Increase (vs. uncatalyzed)
4.5100 mM~400-fold[3][5]
7.0100 mM~40-fold[3][5]

Table 3: Comparison of Catalysts at Neutral pH

CatalystRelative Rate (vs. Aniline)
Aniline1.0
m-Phenylenediamine (mPDA)>1.0
p-Phenylenediamine (pPDA)>1.0[1][2]

Experimental Protocols

General Protocol for Oxime Ligation with this compound

This protocol provides a general guideline. Optimal conditions may vary depending on the specific reactants.

Materials:

  • Aldehyde or ketone-containing molecule

  • This compound

  • Reaction Buffer (e.g., 0.1 M Sodium Acetate for pH 4.5; 0.1 M Phosphate Buffer for pH 7.0)

  • Catalyst (e.g., Aniline, p-phenylenediamine) stock solution (for neutral pH)

  • Organic co-solvent (e.g., DMF, DMSO) if needed for solubility

  • Quenching reagent (e.g., acetone)

  • Purification system (e.g., HPLC)

Procedure:

  • Preparation of Reactants:

    • Dissolve the aldehyde or ketone-containing molecule in the chosen reaction buffer to the desired concentration.

    • Dissolve this compound in the reaction buffer to achieve a slight molar excess (e.g., 1.2 to 2-fold) relative to the carbonyl compound.

  • Ligation Reaction:

    • For acidic conditions (pH 4.5):

      • Mix the solutions of the carbonyl compound and this compound.

      • Incubate the reaction mixture at room temperature or 37°C for 2-24 hours.

    • For neutral conditions (pH 7.0) with a catalyst:

      • To the solution of the carbonyl compound, add the catalyst to the desired final concentration (e.g., 10-100 mM for aniline).[6]

      • Add the solution of this compound to the mixture.

      • Incubate the reaction mixture at room temperature for 1-12 hours.[6]

  • Monitoring the Reaction:

    • Monitor the progress of the reaction by a suitable analytical method such as HPLC, LC-MS, or SDS-PAGE.

  • Quenching and Purification:

    • Once the reaction is complete, any unreacted aldehyde or ketone can be quenched by adding an excess of an aminooxy-containing compound, or unreacted aminooxy groups can be quenched with acetone.[7]

    • Purify the final conjugate using an appropriate method like HPLC or size-exclusion chromatography.

Visualizations

Troubleshooting_Oxime_Ligation start Low or No Product Yield check_ph Check Reaction pH start->check_ph ph_optimal Is pH optimal? (4.5 uncatalyzed, ~7 catalyzed) check_ph->ph_optimal adjust_ph Adjust pH ph_optimal->adjust_ph No check_catalyst Check Catalyst (at neutral pH) ph_optimal->check_catalyst Yes adjust_ph->check_ph catalyst_present Is an effective catalyst present? check_catalyst->catalyst_present add_catalyst Add/Optimize Catalyst (e.g., p-phenylenediamine) catalyst_present->add_catalyst No check_kinetics Check Reaction Kinetics catalyst_present->check_kinetics Yes add_catalyst->check_catalyst kinetics_slow Are kinetics slow? check_kinetics->kinetics_slow increase_conc_temp Increase Reactant/Catalyst Concentration or Temperature kinetics_slow->increase_conc_temp Yes check_reagents Check Reagent Stability kinetics_slow->check_reagents No end_good Problem Solved increase_conc_temp->end_good reagents_ok Are reagents fresh and pure? check_reagents->reagents_ok use_fresh_reagents Use Fresh, High-Purity Reagents reagents_ok->use_fresh_reagents No reagents_ok->end_good Yes use_fresh_reagents->end_good end_bad Further Investigation Needed

Caption: Troubleshooting workflow for suboptimal oxime ligation.

Oxime_Ligation_Mechanism cluster_reactants Reactants cluster_intermediate Intermediate cluster_product Product Carbonyl Aldehyde/Ketone (R-C(=O)-R') Hemiaminal Hemiaminal Intermediate Carbonyl->Hemiaminal Nucleophilic Attack Aminooxy This compound (Boc-NH-O-R'') Aminooxy->Hemiaminal Oxime Oxime Product (R-C(=N-O-R'')-R') Hemiaminal->Oxime Dehydration (Acid-Catalyzed) Water H2O Hemiaminal->Water

Caption: Reaction mechanism of oxime ligation.

References

Technical Support Center: Addressing Solubility Challenges of Peptides Modified with Tert-butyl 2-(aminooxy)ethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues encountered with peptides modified with Tert-butyl 2-(aminooxy)ethylcarbamate.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect peptide properties?

This compound is a bifunctional linker used to modify peptides. It introduces a reactive aminooxy group, protected by a tert-butyloxycarbonyl (Boc) group, via a short ethylcarbamate spacer. This modification is often used to enable subsequent conjugation to molecules containing aldehyde or ketone groups through a stable oxime bond.

The modification can impact peptide solubility in several ways:

  • Hydrophobicity: The tert-butyl group is hydrophobic and can decrease the overall solubility of the peptide in aqueous solutions.[1]

  • Charge: The aminooxy group has a pKa of approximately 5-6.[2] This is lower than typical primary amines (pKa ~9).[2] At neutral pH, the aminooxy group will be largely unprotonated and neutral, which can reduce solubility compared to a positively charged amine.

  • Hydrogen Bonding: The carbamate and aminooxy functionalities can participate in hydrogen bonding, which may influence aggregation propensity.

Q2: Why is my peptide modified with this compound difficult to dissolve?

The solubility of your modified peptide is influenced by a combination of factors inherent to the peptide sequence and the properties of the this compound modification.[3] Key contributors to poor solubility include:

  • High Hydrophobicity: The presence of the hydrophobic tert-butyl group, coupled with a hydrophobic peptide sequence, can lead to aggregation and precipitation in aqueous buffers.[1]

  • Neutral Charge at Physiological pH: As the aminooxy group is mostly neutral at pH 7, it does not contribute to a net positive charge that would otherwise enhance solubility in aqueous solutions.

  • Peptide Aggregation: Hydrophobic interactions and intermolecular hydrogen bonding can promote self-association and aggregation, leading to insolubility.[4][5]

Q3: What is the first step I should take when encountering solubility issues?

Always start by attempting to dissolve a very small amount of the lyophilized peptide in sterile, distilled water.[3] This will help you to assess its baseline solubility without risking the entire batch. If it does not dissolve, proceed to the troubleshooting guide below.

Troubleshooting Guide

Issue 1: The modified peptide does not dissolve in water.
  • Question: My peptide, modified with this compound, is insoluble in water. What should I try next?

  • Answer: The next step depends on the overall charge of your parent peptide.

    • For Peptides with a Net Positive Charge (Basic Peptides): If the peptide has a net positive charge from amino acids like Lysine, Arginine, or Histidine, try dissolving it in a dilute acidic solution. Start with 10% acetic acid. If solubility is still an issue, a very small amount of trifluoroacetic acid (TFA) (<50 µl) can be added, followed by dilution to the desired concentration.[3]

    • For Peptides with a Net Negative Charge (Acidic Peptides): If the parent peptide has a net negative charge from residues like Aspartic acid or Glutamic acid, attempt to dissolve it in a dilute basic solution. A 10% ammonium bicarbonate solution or a small amount of ammonium hydroxide (<50 µl) can be used.[3]

    • For Peptides with a Neutral Charge or High Hydrophobicity: These peptides are often the most challenging. The initial approach should be to use a small amount of an organic co-solvent. Dimethyl sulfoxide (DMSO) is a common first choice.[3] Dissolve the peptide in a minimal volume of DMSO and then slowly add the aqueous buffer to the desired final concentration while vortexing. Other potential organic co-solvents include dimethylformamide (DMF), isopropanol, or acetonitrile.

Issue 2: The peptide precipitates when I add the aqueous buffer to the organic solvent stock.
  • Question: I dissolved my modified peptide in DMSO, but it crashed out of solution when I added my aqueous buffer. What can I do?

  • Answer: This indicates that the final concentration of the organic solvent is too low to maintain solubility. Here are a few strategies to overcome this:

    • Increase the Final Organic Solvent Concentration: If your experimental assay can tolerate it, increase the percentage of the organic co-solvent in the final solution. However, be mindful that high concentrations of organic solvents can interfere with biological assays.

    • Use a Different Co-solvent: Some peptides may be more soluble in other organic solvents like DMF or a mixture of solvents.

    • Incorporate Chaotropic Agents: For peptides prone to aggregation, adding 6 M guanidine hydrochloride or 8 M urea to the aqueous buffer can help to disrupt the non-covalent interactions that lead to aggregation.

    • Sonication: Gentle sonication can help to break up aggregates and improve dissolution.[3]

Issue 3: The Boc-protecting group is cleaving prematurely.
  • Question: I suspect the Boc group on my modified peptide is being removed during my dissolution or handling steps. How can I prevent this?

  • Answer: The Boc group is labile in acidic conditions.[6] To prevent premature deprotection:

    • Avoid Strong Acids: Do not use strong acids for dissolution unless it is the intended deprotection step. If a dilute acid is necessary for solubility, use it sparingly and at the lowest effective concentration.

    • Buffer at Neutral or Slightly Basic pH: Whenever possible, handle and store the Boc-protected peptide in buffers at or above neutral pH.

    • Temperature Control: Avoid heating acidic solutions of the peptide, as this can accelerate Boc cleavage.

Quantitative Data Summary

ParameterValue/RecommendationReference/Note
Physicochemical Properties of Aminooxy Group
pKa5 - 6[2]
Recommended Initial Solvents
Basic Peptides10% Acetic Acid[3]
Acidic Peptides10% Ammonium Bicarbonate[3]
Neutral/Hydrophobic PeptidesDMSO, DMF[3]
Co-solvent Concentrations for Hydrophobic Peptides
Initial DissolutionMinimal volume of pure organic solvent
Final Assay Concentration<1% DMSO for most cell-based assays
Additives for Aggregation-Prone Peptides
Chaotropic Agents6 M Guanidine HCl or 8 M Urea

Detailed Experimental Protocols

Protocol 1: General Method for Solubilizing a this compound Modified Peptide
  • Initial Solubility Test: Weigh out a small, accurately known amount of the lyophilized peptide (e.g., 0.1 mg).

  • Attempt Aqueous Dissolution: Add a small volume of sterile, distilled water to achieve a concentration of 1-2 mg/mL. Vortex briefly. If the peptide dissolves, it can be diluted with the appropriate aqueous buffer.

  • Acidic or Basic Dissolution (if necessary):

    • If the peptide is basic and did not dissolve in water, add 10% acetic acid dropwise while vortexing until the peptide dissolves.

    • If the peptide is acidic and did not dissolve in water, add 10% ammonium bicarbonate dropwise while vortexing until the peptide dissolves.

  • Organic Co-solvent Dissolution (for hydrophobic/neutral peptides):

    • If the peptide is insoluble in the above, add a minimal volume of DMSO (e.g., 10-20 µL) to the dry peptide.

    • Vortex until the peptide is fully dissolved.

    • Slowly add your desired aqueous buffer to the DMSO stock solution, vortexing continuously, to reach the final desired concentration.

  • Sonication (Optional): If the solution appears cloudy or contains visible particles, sonicate in a water bath for 5-10 minutes.

  • Centrifugation: Before use, centrifuge the peptide solution at high speed (e.g., >10,000 x g) for 5 minutes to pellet any remaining insoluble material. Carefully transfer the supernatant to a new tube.[3]

Protocol 2: Boc Deprotection of the Aminooxy Group

This protocol is for the intentional removal of the Boc protecting group to expose the reactive aminooxy functionality for subsequent conjugation.

  • Dissolution: Dissolve the Boc-protected peptide in a solution of 50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM).[7]

  • Reaction: Stir the solution at room temperature for 1 hour.

  • Monitoring: Monitor the reaction by LC-MS to confirm the complete removal of the Boc group (a mass decrease of 100.12 Da).[7]

  • Solvent Removal: Remove the TFA and DCM by evaporation under a stream of nitrogen gas.[7]

  • Precipitation and Washing: Precipitate the deprotected peptide by adding cold diethyl ether. Centrifuge to pellet the product, decant the ether, and repeat the ether wash twice.[7]

  • Drying: Dry the resulting peptide under vacuum.

Visual Guides

experimental_workflow cluster_dissolution Peptide Dissolution start Start with Lyophilized Modified Peptide test_water Test Solubility in Water start->test_water dissolved_water Soluble in Water: Dilute with Buffer test_water->dissolved_water Yes insoluble_water Insoluble in Water test_water->insoluble_water No check_charge Determine Net Charge of Parent Peptide insoluble_water->check_charge basic_peptide Basic Peptide: Use Dilute Acid (e.g., 10% Acetic Acid) check_charge->basic_peptide Positive acidic_peptide Acidic Peptide: Use Dilute Base (e.g., 10% NH4HCO3) check_charge->acidic_peptide Negative neutral_peptide Neutral/Hydrophobic: Use Organic Co-solvent (e.g., DMSO) check_charge->neutral_peptide Neutral sonicate Sonication (Optional) basic_peptide->sonicate acidic_peptide->sonicate neutral_peptide->sonicate centrifuge Centrifuge to Remove Insoluble Material sonicate->centrifuge final_solution Solubilized Peptide Solution centrifuge->final_solution

Caption: A stepwise workflow for troubleshooting the dissolution of peptides modified with this compound.

boc_deprotection_workflow cluster_deprotection Boc Deprotection Protocol start_deprotection Start with Boc-Protected Modified Peptide dissolve_tfa Dissolve in 50% TFA in DCM start_deprotection->dissolve_tfa react Stir at Room Temp for 1 hour dissolve_tfa->react monitor_lcms Monitor by LC-MS for Complete Deprotection react->monitor_lcms monitor_lcms->react Incomplete remove_solvent Evaporate TFA/DCM (Nitrogen Stream) monitor_lcms->remove_solvent Complete precipitate Precipitate with Cold Diethyl Ether remove_solvent->precipitate wash Wash Pellet with Cold Diethyl Ether (2x) precipitate->wash dry Dry Under Vacuum wash->dry final_product Deprotected Aminooxy-Peptide dry->final_product

Caption: The experimental workflow for the removal of the Boc protecting group from the modified peptide.

References

unwanted tert-butylation side reaction during Boc deprotection of aminooxy compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with Boc-protected aminooxy compounds. The focus is on addressing the unwanted tert-butylation side reaction that can occur during the acidic deprotection of the tert-butyloxycarbonyl (Boc) group.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of the unwanted tert-butylation side reaction during Boc deprotection?

A1: The Boc group is removed under acidic conditions, typically with trifluoroacetic acid (TFA).[1] This process involves the protonation of the carbamate, leading to its cleavage and the formation of a stable tert-butyl cation.[2][3] This carbocation is a reactive electrophile that can then attack nucleophilic sites on your molecule, including the aminooxy group, resulting in the formation of a tert-butylated byproduct.[2]

Q2: How can I detect the tert-butylation side product?

A2: The most common method for detecting the tert-butylation side product is through Liquid Chromatography-Mass Spectrometry (LC-MS) analysis. You will observe an unexpected peak with a mass increase of +56 Da corresponding to the addition of a tert-butyl group.[4] It is also possible to observe characteristic neutral losses of M-56 or M-100 in the mass spectrum, which correspond to the loss of isobutylene or the entire Boc group from the parent ion during ionization.[4]

Q3: Is the aminooxy group particularly susceptible to tert-butylation?

A3: While the aminooxy group is generally stable under standard acidic deprotection conditions, it is a potential nucleophile and can be susceptible to alkylation by the tert-butyl cation, especially under harsh or prolonged acidic treatment.[5][6] The electron-withdrawing effect of the adjacent oxygen atom may slightly decrease the nucleophilicity of the nitrogen compared to a standard amine, but the risk of tert-butylation should not be disregarded.[2]

Q4: What are "scavengers" and how do they prevent this side reaction?

A4: Scavengers are nucleophilic reagents added to the deprotection reaction mixture to "trap" the reactive tert-butyl cation before it can react with your aminooxy compound.[7] These scavengers are more reactive towards the carbocation than the sensitive residues of your substrate, thereby preventing the formation of the unwanted tert-butylated side product.[7]

Troubleshooting Guide

Issue 1: My LC-MS analysis shows a significant peak at +56 Da after Boc deprotection with TFA.

  • Possible Cause: Formation of a tert-butylated aminooxy side product due to the reaction of the generated tert-butyl cation with the deprotected aminooxy group.

  • Solution: Incorporate a scavenger into your deprotection cocktail. Common and effective scavengers include triethylsilane (TES), triisopropylsilane (TIPS), and thioanisole.[7] These will react with the tert-butyl cation at a faster rate than your aminooxy compound.

Issue 2: I am still observing the tert-butylation side product even with the use of a scavenger.

  • Possible Cause 1: Insufficient amount of scavenger.

    • Solution: Increase the equivalents of the scavenger in your reaction mixture. A common starting point is 5-10 equivalents relative to the substrate.

  • Possible Cause 2: The chosen scavenger is not effective enough for your specific substrate or conditions.

    • Solution: Try a different scavenger or a combination of scavengers. For example, a cocktail of TFA/TIS/H₂O (95:2.5:2.5 v/v/v) is a robust general-purpose scavenger mixture.[7]

  • Possible Cause 3: The reaction time is too long, leading to increased opportunity for the side reaction to occur.

    • Solution: Monitor the reaction closely by TLC or LC-MS and quench the reaction as soon as the starting material is consumed.[6]

Issue 3: My compound contains other acid-sensitive functional groups that are being affected by the deprotection conditions.

  • Possible Cause: The strongly acidic conditions required for Boc deprotection are not compatible with other functional groups in your molecule.

  • Solution: Consider using a milder deprotection method. Alternative methods include:

    • Using a different acid: 4M HCl in dioxane is a common alternative to TFA and can sometimes offer better selectivity.[8]

    • Lewis Acid-Mediated Deprotection: Reagents like zinc bromide (ZnBr₂) in dichloromethane (DCM) can cleave the Boc group under non-protic conditions.[3][9]

    • Thermal Deprotection: In some cases, heating the Boc-protected compound in a suitable solvent can effect deprotection without the need for acid.[10][11]

Data Presentation

Table 1: Comparison of Common Scavengers for Preventing Tert-Butylation

ScavengerStructureKey FeaturesTypical Concentration
Triethylsilane (TES)(C₂H₅)₃SiHEffective carbocation scavenger.5-10 equivalents
Triisopropylsilane (TIPS)((CH₃)₂CH)₃SiHMore sterically hindered than TES, can offer different selectivity.5-10 equivalents
ThioanisoleC₆H₅SCH₃Aromatic scavenger, also helps to prevent oxidation of sensitive residues.5-10% (v/v)
WaterH₂OCan act as a scavenger, often included in scavenger cocktails.2.5-5% (v/v)

Table 2: Comparison of Boc Deprotection Methods for Aminooxy Compounds

MethodReagentsConditionsAdvantagesDisadvantages
Standard Acidolysis TFA in DCM0°C to RT, 30 min - 2 hFast, reliable, and widely used.[6]Can cause tert-butylation and affect other acid-sensitive groups.[8]
Alternative Acidolysis 4M HCl in DioxaneRT, 1-4 hCan be more selective than TFA, product is often a crystalline HCl salt.[8][12]Dioxane is a hazardous solvent.
Lewis Acid-Mediated ZnBr₂ in DCMRT, variable timeMilder, non-protic conditions, good for acid-sensitive substrates.[9]May require optimization, Lewis acid can coordinate to other functional groups.
Thermal Deprotection Heat in a suitable solvent (e.g., TFE, MeOH)120-240°C (in continuous flow)Acid-free, avoids tert-butylation.[10]Requires high temperatures, may not be suitable for all substrates.

Experimental Protocols

Protocol 1: Standard Boc Deprotection of an Aminooxy Compound with a Scavenger

  • Dissolve the Boc-protected aminooxy compound (1 equivalent) in anhydrous dichloromethane (DCM) to a concentration of 0.1-0.2 M in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the solution to 0°C in an ice bath.

  • Add triisopropylsilane (TIPS) (5 equivalents) to the solution.

  • Slowly add trifluoroacetic acid (TFA) to the stirred solution to a final concentration of 20-50% (v/v).[6]

  • Stir the reaction mixture at 0°C for 30 minutes, then allow it to warm to room temperature.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed (typically 1-2 hours).[6]

  • Upon completion, remove the DCM and excess TFA by rotary evaporation. To ensure complete removal of residual TFA, co-evaporate with toluene (3 x 10 mL).

  • The resulting product is the TFA salt of the aminooxy compound. This can often be used directly in subsequent reactions or neutralized by washing with a saturated sodium bicarbonate solution during an aqueous workup.

Protocol 2: Boc Deprotection using HCl in Dioxane

  • Dissolve the Boc-protected aminooxy compound (1 equivalent) in a minimal amount of anhydrous DCM or methanol in a round-bottom flask with a magnetic stir bar.

  • Add a 4M solution of HCl in 1,4-dioxane (5-10 equivalents).[12]

  • Stir the reaction mixture at room temperature for 1-4 hours.

  • Monitor the reaction by TLC or LC-MS.[12]

  • Upon completion, the product often precipitates as the hydrochloride salt, which can be collected by filtration and washed with a cold solvent like diethyl ether. Alternatively, the solvent can be removed under reduced pressure.

Mandatory Visualizations

Boc_Deprotection_Mechanism cluster_0 Boc Deprotection cluster_1 Side Reaction Boc-ONH-R Boc-Protected Aminooxy Protonated_Boc Protonated Carbamate Boc-ONH-R->Protonated_Boc H+ (TFA) Carbamic_Acid Carbamic Acid Protonated_Boc->Carbamic_Acid Cleavage tBu_cation tert-Butyl Cation Protonated_Boc->tBu_cation Deprotected_Aminooxy H3N+-O-R Carbamic_Acid->Deprotected_Aminooxy -CO2 Tert_Butylated_Product tBu-NH+-O-R tBu_cation->Tert_Butylated_Product

Caption: Mechanism of Boc deprotection and the tert-butylation side reaction.

Troubleshooting_Workflow start Boc Deprotection of Aminooxy Compound check_lcms LC-MS Analysis: Check for +56 Da Peak start->check_lcms no_side_product Successful Deprotection check_lcms->no_side_product No add_scavenger Add Scavenger (e.g., TIPS, TES) check_lcms->add_scavenger Yes add_scavenger->check_lcms increase_scavenger Increase Scavenger Equivalents add_scavenger->increase_scavenger increase_scavenger->check_lcms change_scavenger Try Different Scavenger/Cocktail increase_scavenger->change_scavenger change_scavenger->check_lcms monitor_reaction Optimize Reaction Time change_scavenger->monitor_reaction monitor_reaction->check_lcms alternative_method Consider Alternative Deprotection Method monitor_reaction->alternative_method

Caption: Troubleshooting workflow for unwanted tert-butylation.

Deprotection_Decision_Tree start Select Boc Deprotection Strategy acid_sensitive Are other acid-sensitive groups present? start->acid_sensitive standard_tfa Use TFA with Scavengers acid_sensitive->standard_tfa No milder_acid Consider 4M HCl in Dioxane acid_sensitive->milder_acid Yes lewis_acid Use Lewis Acid (e.g., ZnBr2) milder_acid->lewis_acid If still problematic thermal Consider Thermal Deprotection lewis_acid->thermal For very sensitive substrates

Caption: Decision tree for selecting a Boc deprotection method.

References

Technical Support Center: Cleavage of Oxime Bonds in Tert-butyl 2-(aminooxy)ethylcarbamate Conjugates

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Tert-butyl 2-(aminooxy)ethylcarbamate conjugates. Here, you will find detailed information on the cleavage of the oxime bond, including protocols for simultaneous and selective deprotection strategies, troubleshooting common issues, and relevant experimental data.

Troubleshooting Guide

This guide addresses specific issues you may encounter during the cleavage of oxime bonds in the context of this compound conjugates.

Issue 1: Incomplete Cleavage of the Oxime Bond

Q: I am observing incomplete cleavage of my oxime-linked conjugate. What are the potential causes and how can I improve the reaction efficiency?

A: Incomplete oxime cleavage can stem from several factors related to reaction conditions and the stability of the oxime linkage itself.

  • Insufficient Acid Strength or Concentration: Acid-catalyzed hydrolysis is a common method for oxime cleavage[1][2]. If the acid is too weak or the concentration is too low, the reaction may not proceed to completion.

    • Solution: Increase the concentration of the acid. For instance, when using Trifluoroacetic Acid (TFA) in Dichloromethane (DCM), you can increase the TFA concentration from 20% to 50%[3]. Alternatively, a stronger acid system like 4M HCl in 1,4-dioxane can be employed[3].

  • Suboptimal pH: The rate of oxime hydrolysis is pH-dependent, with acid catalysis generally being most effective[4].

    • Solution: Adjust the pH of your reaction mixture to the optimal range for cleavage, which is typically in the acidic range.

  • Short Reaction Time or Low Temperature: Oxime cleavage is a kinetic process.

    • Solution: Extend the reaction time and monitor the progress using analytical techniques like Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), or Liquid Chromatography-Mass Spectrometry (LC-MS)[5]. While many reactions are performed at room temperature, gentle heating might be necessary for some substrates.

Issue 2: Unwanted Side Reactions During Cleavage

Q: I am observing unexpected byproducts in my reaction mixture after attempting to cleave the oxime bond. What are these side products and how can I minimize them?

A: Several side reactions can occur during oxime cleavage, particularly under acidic conditions.

  • Beckmann Rearrangement: In the presence of acid, oximes can undergo a Beckmann rearrangement to form amides[6][7][8][9]. This is a common side reaction, especially with ketoximes[10].

    • Solution: To minimize the Beckmann rearrangement, consider using milder cleavage conditions or alternative, non-acidic methods. The choice of acid and solvent can also influence the extent of this side reaction[7].

  • Alkylation from Boc Deprotection: When simultaneously cleaving the Boc group, the resulting tert-butyl cation is a reactive electrophile that can alkylate nucleophilic sites on your molecule of interest[3].

    • Solution: Use scavengers such as triethylsilane (TES), triisopropylsilane (TIS), or anisole to trap the tert-butyl cation[11].

  • Transoximation: This is an equilibrium process where an existing oxime bond can react with another carbonyl compound, or a free aminooxy group can react with an oxime, leading to an exchange[3].

    • Solution: Use a molar excess of the desired cleavage reagent to drive the reaction to completion and minimize the presence of reactive species that could lead to transoximation. Purify the final product promptly to remove any unreacted starting materials[3].

Issue 3: Difficulty with Simultaneous Cleavage of Oxime and Boc Group

Q: I am trying to cleave both the oxime bond and the Boc protecting group in a single step, but I am getting a mixture of partially deprotected products. How can I achieve clean, simultaneous cleavage?

A: Achieving simultaneous and complete cleavage requires carefully optimized conditions that are effective for both functionalities.

  • Reaction Conditions: Strong acidic conditions are typically required for the simultaneous cleavage of both the Boc group and the oxime bond.

    • Solution: A common method is the use of a strong acid like TFA in DCM. The concentration of TFA and the reaction time will need to be optimized for your specific substrate. Monitoring the reaction by LC-MS is crucial to determine the point of complete deprotection of both groups[5]. The use of a strongly acidic ion-exchange resin, such as Amberlyst 15, has been shown to both deprotect Boc-amines and isolate the resulting amine, which could be adapted for simultaneous cleavage and purification[12].

Issue 4: Selective Cleavage of the Boc Group While Retaining the Oxime Linkage

Q: Is it possible to selectively remove the Boc group without cleaving the oxime bond?

A: Yes, selective deprotection is achievable by using milder acidic conditions or non-acidic methods that are specific for the Boc group, as the oxime bond is generally more stable to hydrolysis than a Boc group under mildly acidic conditions.

  • Milder Acidic Conditions: The Boc group is more acid-labile than the oxime ether.

    • Solution: Use milder acidic conditions, such as 10-20% TFA in DCM at 0°C to room temperature, and carefully monitor the reaction to stop it once the Boc group is removed, before significant oxime cleavage occurs. Aqueous phosphoric acid can also be a milder alternative to TFA[2].

  • Non-Acidic Methods: Several methods exist for Boc deprotection that do not rely on strong acids.

    • Solution: Consider using methods like oxalyl chloride in methanol, which is reported to be mild and selective for N-Boc deprotection in the presence of acid-labile groups[13]. Thermal deprotection is another option, although it may require high temperatures[14].

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for cleaving an oxime bond?

A1: The most common methods for oxime bond cleavage include:

  • Acid-Catalyzed Hydrolysis: Heating in the presence of various inorganic or organic acids, such as HCl or TFA, will decompose the oxime into the corresponding aldehyde or ketone and hydroxylamine[1][2][10].

  • Reductive Cleavage: Reduction of oximes using reagents like sodium metal, sodium amalgam, or catalytic hydrogenation produces amines[1]. However, this method also reduces the carbonyl group. For selective cleavage of the N-O bond to yield an imine, followed by hydrolysis, other methods are preferred.

  • Transition Metal-Catalyzed Cleavage: Various transition metals, including copper, iron, and rhodium, can catalyze the cleavage of the N-O bond in oximes under specific conditions[1][4].

Q2: How does the stability of an oxime bond compare to other linkages?

A2: Oxime linkages are known for their relatively high stability, especially when compared to other imine-based linkages like hydrazones. They are significantly more resistant to hydrolysis across a range of pH conditions, particularly at physiological and acidic pH[15][16].

Q3: What analytical methods can be used to monitor the cleavage of the oxime bond and Boc deprotection?

A3: Several analytical techniques can be used to monitor the progress of your cleavage reaction:

  • Thin Layer Chromatography (TLC): A quick and simple method to qualitatively assess the disappearance of starting material and the appearance of the product. A ninhydrin stain can be used to visualize the deprotected primary amine[17].

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the consumption of the starting material and the formation of the product. It is also useful for assessing the purity of the final product[5].

  • Liquid Chromatography-Mass Spectrometry (LC-MS): A powerful tool that combines the separation capabilities of HPLC with the mass identification of MS. It is invaluable for identifying the starting material, the desired product, and any side products or intermediates[5].

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of the final product and to quantify the extent of the reaction by observing the disappearance of signals corresponding to the oxime and Boc groups and the appearance of new signals for the cleaved product.

Q4: What are some general recommendations for the purification of the final amine product after cleavage?

A4: After cleavage, the resulting primary amine can be purified using standard techniques:

  • Extraction: If the product has different solubility properties from the starting materials and byproducts, a liquid-liquid extraction can be an effective first step.

  • Precipitation: The deprotected amine salt (e.g., trifluoroacetate or hydrochloride salt) can often be precipitated from the reaction mixture by the addition of a non-polar solvent like cold diethyl ether[17].

  • Column Chromatography: Silica gel chromatography is a common method for purifying organic compounds. The choice of eluent will depend on the polarity of your product.

  • Ion-Exchange Chromatography: For charged molecules like amines, ion-exchange chromatography can be a very effective purification method[12].

Data Presentation

The following tables summarize various conditions for Boc deprotection and oxime cleavage. Please note that the optimal conditions for your specific conjugate may vary and require optimization.

Table 1: Comparison of Common Boc Deprotection Methods

Reagent/CatalystSolvent(s)Typical ConcentrationTemperatureTypical Reaction TimeRemarks
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)10-50% (v/v) or neat0 °C to Room Temp.30 min - 4 hCommon and effective, but can cleave other acid-sensitive groups.[17][18]
Hydrochloric Acid (HCl)1,4-Dioxane, Ethyl Acetate, Methanol4MRoom Temp.1 - 12 hA good alternative to TFA, often providing cleaner reactions.[18]
Aqueous Phosphoric AcidToluene, Acetonitrile85 wt%Room Temp. to gentle heatingVariesA milder acidic condition that may be more compatible with acid-sensitive groups.[2]
Oxalyl ChlorideMethanol3 equivalents0 °C to Room Temp.1 - 4 hA mild, non-TFA based method.[13]
Thermal DeprotectionDiphenyl ether or neatN/A185 °C20 - 30 minAcid-free method, but requires high temperatures.[14]

Table 2: Overview of Oxime Bond Cleavage Methods

MethodReagentsConditionsProductsRemarks
Acid-Catalyzed HydrolysisStrong acids (e.g., HCl, H₂SO₄, TFA)HeatingAldehyde/Ketone + HydroxylamineA common and straightforward method. Can lead to Beckmann rearrangement.[1][2]
Reductive CleavageNa/EtOH, LiAlH₄, Catalytic Hydrogenation (H₂/Pd, Pt)VariesPrimary AmineReduces the C=N bond as well. Not suitable for regenerating the carbonyl group.
Transition Metal-CatalyzedCu, Fe, Rh, Ni saltsVariesVaries (e.g., N-heterocycles)Often used in the context of forming new C-N or C-C bonds.[1][4]

Experimental Protocols

Protocol 1: Simultaneous Cleavage of Oxime Bond and Boc Deprotection using TFA/DCM

This protocol is suitable for substrates where simultaneous cleavage of both the oxime and the Boc group is desired.

Materials:

  • This compound conjugate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Cold diethyl ether

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the this compound conjugate (1 equivalent) in anhydrous DCM (e.g., 10 mL per gram of substrate) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add TFA to the solution to a final concentration of 50% (v/v).

  • Remove the ice bath and allow the reaction to stir at room temperature.

  • Monitor the reaction progress by LC-MS until both the oxime and Boc groups are completely cleaved (typically 2-6 hours).

  • Upon completion, concentrate the reaction mixture under reduced pressure to remove the DCM and excess TFA.

  • To the resulting residue, add cold diethyl ether to precipitate the product as the trifluoroacetate salt.

  • Collect the solid by filtration, wash with a small amount of cold diethyl ether, and dry under vacuum.

Protocol 2: Selective Boc Deprotection using Mild Acidic Conditions

This protocol aims to selectively remove the Boc group while minimizing cleavage of the oxime bond.

Materials:

  • This compound conjugate

  • Trifluoroacetic Acid (TFA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask

  • Magnetic stirrer

  • Ice bath

Procedure:

  • Dissolve the this compound conjugate (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add a solution of 20% TFA in DCM (v/v).

  • Stir the reaction at 0 °C and monitor the progress closely by TLC or LC-MS (e.g., every 15-30 minutes).

  • Once the starting material is consumed (indicating Boc deprotection), immediately quench the reaction by pouring it into a cold, saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the product by column chromatography if necessary.

Visualizations

Cleavage_Pathways cluster_starting_material Starting Conjugate cluster_products Products Start This compound Conjugate Simultaneous Simultaneous Cleavage Start->Simultaneous Strong Acid (e.g., 50% TFA/DCM) Selective_Boc Selective Boc Deprotection Start->Selective_Boc Mild Acid (e.g., 20% TFA/DCM, 0°C) or Non-Acidic Methods Selective_Oxime Selective Oxime Cleavage (Challenging) Start->Selective_Oxime Specific Reagents (e.g., Reductive/Transition Metal) Product_Amine Primary Amine Simultaneous->Product_Amine Product_Aminooxy Aminooxy Conjugate Selective_Boc->Product_Aminooxy Product_Boc_Ketone Boc-Protected Aminooxy Ketone/Aldehyde Selective_Oxime->Product_Boc_Ketone

Caption: Cleavage strategies for this compound conjugates.

Troubleshooting_Workflow cluster_solutions_incomplete Solutions for Incomplete Cleavage cluster_solutions_side_products Solutions for Side Products Start Experiment Start: Cleavage Reaction Monitor Monitor Reaction (TLC, LC-MS, HPLC) Start->Monitor Problem Problem Identified? Monitor->Problem Incomplete Incomplete Cleavage Problem->Incomplete Yes, Incomplete Side_Products Side Products Observed Problem->Side_Products Yes, Side Products Success Reaction Complete Proceed to Workup Problem->Success No Increase_Acid Increase Acid Concentration Incomplete->Increase_Acid Increase_Time Increase Reaction Time/Temp Incomplete->Increase_Time Change_Reagent Change Cleavage Reagent Incomplete->Change_Reagent Add_Scavenger Add Scavenger (for Boc deprotection) Side_Products->Add_Scavenger Milder_Conditions Use Milder Conditions Side_Products->Milder_Conditions Optimize_pH Optimize pH Side_Products->Optimize_pH Increase_Acid->Monitor Increase_Time->Monitor Change_Reagent->Monitor Add_Scavenger->Monitor Milder_Conditions->Monitor Optimize_pH->Monitor

Caption: A general workflow for troubleshooting oxime cleavage reactions.

References

Orthogonal Protection Strategies for Multistep Synthesis Involving Tert-butyl 2-(aminooxy)ethylcarbamate: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for troubleshooting and navigating multistep syntheses that employ Tert-butyl 2-(aminooxy)ethylcarbamate. Leveraging orthogonal protection strategies is critical for the successful synthesis of complex molecules, such as antibody-drug conjugates (ADCs) and PROteolysis TArgeting Chimeras (PROTACs), where this bifunctional linker is a key component. This guide offers detailed experimental protocols, troubleshooting advice in a question-and-answer format, and quantitative data to support your research and development endeavors.

Core Concepts: Orthogonal Protection with this compound

This compound features a Boc-protected amine and a reactive aminooxy group. The tert-butoxycarbonyl (Boc) group is an acid-labile protecting group, while the aminooxy group is available for chemoselective ligation with aldehydes or ketones to form stable oxime bonds.[1] The power of this reagent lies in its ability to be used in orthogonal protection schemes, most commonly with the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. This strategy allows for the selective deprotection and modification of different parts of a molecule without affecting other protected functional groups.[2][3]

Diagram 1: Principle of Boc/Fmoc Orthogonal Protection This diagram illustrates the fundamental concept of using acid-labile (Boc) and base-labile (Fmoc) protecting groups for sequential deprotection and functionalization of a molecule.

Orthogonal_Protection Molecule Molecule with -NH-Boc and -NH-Fmoc groups Acid Acidic Conditions (e.g., TFA) Molecule->Acid Boc deprotection Base Basic Conditions (e.g., Piperidine) Molecule->Base Fmoc deprotection Deprotected_Amine_1 Molecule with free -NH2 and -NH-Fmoc Acid->Deprotected_Amine_1 Deprotected_Amine_2 Molecule with -NH-Boc and free -NH2 Base->Deprotected_Amine_2 Functionalization_1 Selective Functionalization of first amine Deprotected_Amine_1->Functionalization_1 Functionalization_2 Selective Functionalization of second amine Deprotected_Amine_2->Functionalization_2

Caption: Orthogonal removal of Boc and Fmoc protecting groups.

Troubleshooting Guide

This section addresses specific issues that may arise during the use of this compound in multistep synthesis.

Boc Deprotection Issues

Q1: My Boc deprotection is incomplete, resulting in a mixture of starting material and product. What are the likely causes and solutions?

A1: Incomplete Boc deprotection is a common issue. Here are the primary causes and recommended solutions:[4]

  • Insufficient Acid Strength or Concentration: The Boc group is cleaved by acidolysis. If the acid is too weak or the concentration is too low, the reaction may not proceed to completion.

    • Solution: Increase the concentration of trifluoroacetic acid (TFA). A common starting point is 20-50% TFA in dichloromethane (DCM). For substrates that are resistant to cleavage, consider using 4M HCl in 1,4-dioxane.[4][5]

  • Inadequate Reaction Time or Temperature: Deprotection is a kinetic process. Insufficient reaction time or low temperatures can lead to incomplete removal of the Boc group.

    • Solution: Extend the reaction time and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). While most deprotections are carried out at room temperature, gentle warming may be necessary for some substrates.[4]

  • Steric Hindrance: The structure of the molecule, particularly if it's bulky, can physically block the acid from accessing the Boc-protected amine, slowing down the reaction.

    • Solution: In addition to increasing the acid concentration and reaction time, consider using a less sterically hindered acid or a co-solvent that improves the solvation of your molecule.[4]

  • Scavenger Issues: During Boc deprotection, the released tert-butyl cation can re-alkylate electron-rich residues in your molecule. Scavengers like triisopropylsilane (TIS) are added to trap this cation.

    • Solution: Ensure you are using an adequate amount of scavenger (typically 2.5-5% v/v).[4]

Fmoc Deprotection in the Presence of Boc-protected Aminooxy Group

Q2: I am performing an Fmoc deprotection using piperidine. Will this affect the Boc-protected aminooxy group on my molecule?

A2: The Boc group is stable under the basic conditions used for Fmoc removal, making the Boc/Fmoc pairing an excellent orthogonal strategy.[2][3] The standard reagent for Fmoc deprotection is 20% piperidine in N,N-dimethylformamide (DMF), and the Boc-protected aminooxy group is generally stable under these conditions.[6][7]

  • Troubleshooting Tip: While the Boc group is robust to piperidine, prolonged exposure (many hours) or the use of stronger bases could potentially lead to some degradation, although this is not commonly observed. If you suspect issues, minimize the deprotection time to what is necessary for complete Fmoc removal (typically 10-20 minutes) and ensure you are using high-purity, amine-free DMF.[8]

Oxime Ligation Challenges

Q3: After deprotecting the Boc group to reveal the aminooxy functionality, my oxime ligation with an aldehyde/ketone is giving a low yield. How can I improve this?

A3: Low yields in oxime ligation can often be addressed by optimizing the reaction conditions.

  • pH is Critical: The optimal pH for oxime ligation is typically between 4 and 5. The reaction rate is often significantly slower at neutral pH.[2]

    • Solution: Adjust the pH of your reaction mixture to the optimal range using an appropriate buffer system (e.g., acetate buffer).

  • Catalysis: For reactions at or near neutral pH, a nucleophilic catalyst is highly recommended.

    • Solution: Aniline is a commonly used catalyst. More efficient catalysts include substituted anilines like p-phenylenediamine and m-phenylenediamine (mPDA), which can significantly accelerate the reaction rate.[2]

  • Concentration and Temperature: Oxime ligation is a bimolecular reaction, so the rate is dependent on the concentration of the reactants.

    • Solution: Increase the concentration of both the aminooxy-containing molecule and the carbonyl compound. For time-sensitive applications, increasing the reaction temperature can also accelerate the ligation.[2]

  • Reactant Integrity: Ensure that your aldehyde/ketone has not been oxidized or otherwise degraded.

    • Solution: Use freshly purified or commercially available high-purity carbonyl compounds.

Data Presentation: Comparison of Deprotection Conditions

The following tables summarize typical reaction conditions and yields for the deprotection of Boc and Fmoc groups in the context of a multistep synthesis involving an aminooxy-containing molecule.

Table 1: Boc Deprotection Conditions for Aminooxy-Containing Linkers [5]

ReagentSolventConcentration (v/v)TemperatureTimeTypical Yield
Trifluoroacetic Acid (TFA)Dichloromethane (DCM)20-50%0°C to Room Temp.1-2 hours>90%
Hydrochloric Acid (HCl)1,4-Dioxane4 MRoom Temp.1-4 hours>90%

Table 2: Fmoc Deprotection Conditions in the Presence of a Boc-Protected Moiety [6][7]

ReagentSolventConcentration (v/v)TemperatureTimeNotes
PiperidineN,N-Dimethylformamide (DMF)20%Room Temp.10-20 minutesBoc group is stable under these conditions.
1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) / PiperidineN,N-Dimethylformamide (DMF)2% / 2%Room Temp.< 5 minutesA faster alternative to piperidine alone.[9]

Experimental Protocols

Protocol 1: Synthesis of an Fmoc-Protected Amino Acid Conjugate of this compound and Subsequent Selective Fmoc Deprotection

This protocol details a representative workflow for conjugating an Fmoc-protected amino acid to the deprotected amine of an aminooxy linker, followed by the selective removal of the Fmoc group.

Diagram 2: Experimental Workflow

Experimental_Workflow Start Tert-butyl (2-aminoethyl)carbamate Step1 Couple with Fmoc-AminoAcid-OSu Start->Step1 Intermediate1 Fmoc-AA-NH-(CH2)2-NH-Boc Step1->Intermediate1 Step2 Selective Fmoc Deprotection (20% Piperidine in DMF) Intermediate1->Step2 Product H2N-AA-NH-(CH2)2-NH-Boc Step2->Product

Caption: Workflow for conjugation and selective deprotection.

Part A: Coupling of Fmoc-Amino Acid to the Amino Linker

  • Starting Material: Begin with a linker where the Boc group has been removed to reveal the primary amine, for example, the TFA salt of 2-(aminooxy)ethan-1-amine, derived from this compound. For this example, we will use a commercially available amino linker with a Boc-protected amine at one end and a free amine at the other, such as Tert-butyl (2-aminoethyl)carbamate.

  • Dissolution: Dissolve Tert-butyl (2-aminoethyl)carbamate (1.0 equivalent) and an N-Fmoc protected amino acid N-hydroxysuccinimide (OSu) ester (1.05 equivalents) in DMF.

  • Reaction: Add N,N-diisopropylethylamine (DIPEA) (2.0 equivalents) to the solution and stir at room temperature for 4-6 hours.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed.

  • Work-up: Dilute the reaction mixture with ethyl acetate and wash successively with 5% citric acid solution, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to yield the Fmoc-amino acid-linker conjugate.

Part B: Selective Fmoc Deprotection

  • Dissolution: Dissolve the purified Fmoc-amino acid-linker conjugate from Part A in DMF.

  • Deprotection: Add a 20% solution of piperidine in DMF (v/v) to the reaction mixture.

  • Reaction: Stir the solution at room temperature for 15 minutes.

  • Monitoring: Monitor the deprotection by TLC or LC-MS, observing the disappearance of the starting material and the appearance of the more polar, Fmoc-deprotected product.

  • Work-up: Remove the solvent and excess piperidine under high vacuum. The resulting crude product, containing the free amine and the intact Boc-protected aminooxy group, can often be used in the next step without further purification. If necessary, purification can be achieved by chromatography.

Frequently Asked Questions (FAQs)

Q: What are the best orthogonal protecting groups to use with the Boc group in this compound?

A: The most common and effective orthogonal partner for the acid-labile Boc group is the base-labile Fmoc group.[3] Another option is the Cbz (carboxybenzyl) group, which is removed by hydrogenolysis. The choice depends on the specific reaction conditions planned for the subsequent synthetic steps.

Q: Can I protect the aminooxy group itself?

A: Yes, if the synthetic route requires the aminooxy group to be masked while other transformations are performed, it can be protected. The Boc group is a common protecting group for the aminooxy functionality.[10] Phthalimide has also been used as a protecting group for the aminooxy moiety.

Q: Are there any known incompatibilities of the aminooxy group?

A: The free aminooxy group can be sensitive to certain reaction conditions. For example, it is generally not compatible with the oxidative folding steps used in the synthesis of disulfide-rich peptides.[11] It is also a nucleophile and can react with electrophiles. Therefore, it is typically introduced late in a synthetic sequence or protected during steps involving harsh conditions or incompatible reagents.

Q: How do I monitor the progress of my reactions?

A: The progress of both deprotection and coupling reactions can be monitored by a variety of analytical techniques, including:[5]

  • Thin-Layer Chromatography (TLC): A quick and easy method to visualize the consumption of starting materials and the formation of products.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Provides accurate confirmation of the masses of reactants and products and can be used for quantitative analysis.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to confirm the structure of intermediates and the final product. The disappearance of the Boc group's characteristic singlet at ~1.4 ppm in the 1H NMR spectrum is a clear indicator of successful deprotection.[5]

References

Technical Support Center: Monitoring Tert-butyl 2-(aminooxy)ethylcarbamate Reactions by LC-MS

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with detailed protocols and troubleshooting advice for monitoring reactions involving Tert-butyl 2-(aminooxy)ethylcarbamate using Liquid Chromatography-Mass Spectrometry (LC-MS).

Frequently Asked Questions (FAQs)

Q1: What are the expected ions for this compound in my mass spectrum?

A: When using soft ionization techniques like electrospray (ESI) in positive mode, you should primarily look for the protonated molecule, [M+H]⁺.[1] Given the molecular weight of this compound is 176.21 g/mol , the protonated ion will have a mass-to-charge ratio (m/z) of approximately 177.22. It is also common to observe adduct ions, especially if salts are present in your mobile phase or sample.[2]

Q2: What are the major fragmentation ions I should expect in MS/MS analysis?

A: The tert-butoxycarbonyl (Boc) protecting group is known to produce characteristic fragments. The most common fragmentation is the loss of isobutylene, resulting in a neutral loss of 56 Da. Another possibility is the loss of a methyl radical from the tert-butyl group.[3]

Q3: How should I prepare my reaction mixture for LC-MS analysis?

A: Proper sample preparation is critical to minimize matrix effects and protect the instrument.[4] A "dilute and shoot" approach is often sufficient for reaction monitoring.[5] Dilute a small aliquot of your reaction mixture with a solvent that is compatible with your initial mobile phase conditions (e.g., a mixture of water and acetonitrile).[6] The diluted sample should then be filtered through a 0.22 µm syringe filter before injection.[7]

Q4: Which LC column and mobile phase are best suited for this analysis?

A: A reversed-phase C18 column is a robust and common choice for separating small, moderately polar molecules like carbamates.[7] A typical mobile phase consists of a gradient of water (A) and acetonitrile or methanol (B), with an additive like 0.1% formic acid to aid in protonation and improve peak shape.[2]

Q5: What is ion suppression and how can I minimize it?

A: Ion suppression is the reduction in ionization efficiency of your analyte due to co-eluting components from your sample matrix (e.g., salts, reagents, byproducts).[8][9] This can lead to a significant loss in signal intensity.[10] To minimize it, ensure good chromatographic separation to resolve your analyte from matrix components, and utilize effective sample preparation techniques to clean up the sample.[11] If suppression is severe, further sample dilution may be necessary, though this can impact sensitivity.[9]

Standard Experimental Protocol

This section provides a general-purpose LC-MS method for monitoring the consumption of this compound and the formation of its reaction products.

1. Sample Preparation
  • Quench a small, representative aliquot (e.g., 10 µL) of the reaction mixture.

  • Dilute the aliquot 100-fold (or as appropriate) with the initial mobile phase solvent (e.g., 95:5 Water:Acetonitrile with 0.1% Formic Acid).

  • Vortex the sample to ensure it is thoroughly mixed.

  • Filter the diluted sample through a 0.22 µm syringe filter into an LC vial.[7]

2. LC-MS Method Parameters

The following tables outline typical starting conditions for an LC-MS analysis. These parameters should be optimized for your specific reaction product and instrumentation.

Table 1: Liquid Chromatography (LC) Conditions

ParameterRecommended Setting
LC System HPLC or UPLC System
Column C18 Reversed-Phase (e.g., 2.1 x 50 mm, <2 µm)[7]
Mobile Phase A 0.1% Formic Acid in Water[2]
Mobile Phase B 0.1% Formic Acid in Acetonitrile[2]
Gradient 5% B to 95% B over 5-10 minutes
Flow Rate 0.3 - 0.5 mL/min
Column Temperature 40 °C
Injection Volume 1 - 5 µL

Table 2: Mass Spectrometry (MS) Conditions

ParameterRecommended Setting
Ionization Source Electrospray Ionization (ESI)[1]
Polarity Positive
Scan Mode Full Scan (for qualitative analysis) and/or MRM (for quantitation)
Mass Range m/z 100 - 500 (adjust based on expected product MW)
Capillary Voltage 3.0 - 4.0 kV
Source Temp. 120 - 150 °C[12]
Desolvation Temp. 350 - 450 °C
Nebulizer Gas Nitrogen, 35 - 50 psi
Drying Gas Flow 8 - 12 L/min
3. Quantitative Data Summary

Monitor the following ions to track the reaction progress. The exact m/z of the product will depend on the reaction being performed.

Table 3: Key Ions for Reaction Monitoring

CompoundFormulaMWExpected [M+H]⁺ (m/z)Common Fragment Ion (m/z)Common Adducts (m/z)
This compoundC₇H₁₆N₂O₃176.21177.22121.1 ([M+H - C₄H₈]⁺)[M+Na]⁺: 199.20, [M+K]⁺: 215.18
Expected Product User DefinedUser Defined[M_product+H]⁺User DefinedUser Defined

Experimental Workflow Diagram

G cluster_prep Sample Preparation cluster_lcms LC-MS Analysis cluster_data Data Analysis Reaction Reaction Aliquot Dilute Dilute with Initial Mobile Phase Reaction->Dilute Filter Filter (0.22 µm) Dilute->Filter LC_Inject LC Injection Filter->LC_Inject LC_Sep Chromatographic Separation (C18) LC_Inject->LC_Sep Ionize Ionization (ESI+) LC_Sep->Ionize MS_Detect Mass Detection (Full Scan / MRM) Ionize->MS_Detect Process Extract Ion Chromatograms (EICs) MS_Detect->Process Quantify Integrate Peak Areas (Start Material vs. Product) Process->Quantify

Caption: Workflow for monitoring reaction progress by LC-MS.

Troubleshooting Guide

Problem: My retention times are shifting between injections.

  • Question: My peaks are drifting to earlier or later times in each run. What should I check?

  • Answer: Inconsistent retention times are a common issue that can compromise data quality.[13]

    • Potential Causes & Solutions:

      • Mobile Phase Issues: If using volatile buffers, daily preparation of the mobile phase may be necessary to prevent changes in composition or pH.[14] Ensure solvents are properly degassed to avoid bubble formation in the pump, which can cause flow rate instability.[15]

      • Flow Rate Fluctuation: A leak in the system can lead to a lower effective flow rate and longer retention times.[14] Check all fittings for any signs of leakage. Verify the pump is delivering the set flow rate.

      • Temperature Variation: The laboratory's ambient temperature can affect retention.[13] Use a thermostatted column compartment to maintain a consistent temperature and ensure reproducible retention times.[16]

      • Column Equilibration: Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. Insufficient equilibration can cause drift, especially at the beginning of a sequence.

      • Column Degradation: Over time, the stationary phase can degrade or become contaminated, leading to retention time shifts.[15] If other solutions fail, flushing the column or replacing it may be necessary.

Problem: I have a poor or no signal for my analyte.

  • Question: I can't see the peak for my starting material or product, or the signal is very weak. What could be wrong?

  • Answer: A weak or absent signal can be frustrating and is often linked to ionization issues or sample problems.

    • Potential Causes & Solutions:

      • Ion Suppression: This is a primary cause of low signal in LC-MS.[8] Components in your reaction mixture (salts, catalysts, non-volatile reagents) can co-elute with your analyte and suppress its ionization.[10] Try diluting your sample further or improving chromatographic separation to move your analyte away from the interfering species.[11]

      • Incorrect MS Settings: Verify that the mass spectrometer is set to the correct polarity (positive for this compound) and that the mass range includes the m/z of your target ions. Optimize source parameters like capillary voltage, gas flows, and temperatures for your specific compound.[12]

      • Analyte Instability: The compound may be degrading in the sample vial or in the ion source. Ensure your sample solvent is appropriate and consider reducing the ion source temperature if thermal degradation is suspected.

      • Low Concentration: The concentration of the analyte in the injected sample may be below the instrument's limit of detection. Try a more concentrated sample or a larger injection volume.

Problem: My chromatographic peaks are broad, tailing, or splitting.

  • Question: My peaks are not sharp and symmetrical. How can I improve the peak shape?

  • Answer: Poor peak shape compromises resolution and the accuracy of quantification.

    • Potential Causes & Solutions:

      • Sample Solvent Mismatch: Injecting a sample dissolved in a solvent much stronger than the initial mobile phase can cause peak distortion.[16] Always try to dissolve your sample in the starting mobile phase or a weaker solvent.[13]

      • Column Overload: Injecting too much sample can saturate the column, leading to broad, fronting peaks.[13] Reduce the injection volume or dilute the sample.

      • Column Contamination/Fouling: Buildup of matrix components on the column inlet frit or stationary phase can severely affect peak shape.[15] Try flushing the column according to the manufacturer's instructions or reversing the column (if permissible) to wash contaminants off the inlet.

      • Secondary Interactions: Unwanted interactions between the analyte and the column's stationary phase (e.g., with residual silanols) can cause peak tailing. Ensure the mobile phase pH is appropriate for your analyte.

Troubleshooting Decision Tree

G start Poor LC-MS Data q_rt Are Retention Times Stable? start->q_rt q_peak Is Peak Shape Good? q_rt->q_peak Yes sol_rt Check: 1. Mobile Phase Prep 2. System Leaks 3. Column Equilibration 4. Column Temperature q_rt->sol_rt No q_signal Is Signal Intensity Sufficient? q_peak->q_signal Yes sol_peak Check: 1. Sample Solvent Strength 2. Injection Volume (Overload) 3. Column Contamination q_peak->sol_peak No sol_signal Check: 1. Ion Suppression (Dilute Sample) 2. MS Source Settings 3. Analyte Stability q_signal->sol_signal No end_node Data Quality Improved q_signal->end_node Yes sol_rt->q_rt sol_peak->q_peak sol_signal->q_signal

Caption: A decision tree for troubleshooting common LC-MS issues.

References

stability of Tert-butyl 2-(aminooxy)ethylcarbamate under different buffer conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of Tert-butyl 2-(aminooxy)ethylcarbamate under various buffer conditions.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of the Boc (tert-butyloxycarbonyl) protecting group on this molecule?

A1: The Boc protecting group is known to be stable towards most nucleophiles and bases, making it a robust choice for protecting amines.[1] However, it is sensitive to acidic conditions and will be cleaved.[1][2] The rate of cleavage is dependent on the strength of the acid, the temperature, and the duration of exposure.[3][4]

Q2: Under what specific pH conditions is this compound expected to be stable or unstable?

A2: Generally, this compound is stable in neutral and basic aqueous solutions.[1][5] It is progressively more labile as the acidity of the environment increases.[4] At pH values below 4, significant cleavage of the Boc group can be expected, especially with prolonged incubation.[6] For instance, conditions like 0.5M-1M HCl will likely cleave the Boc group.[6] To maintain the integrity of the Boc group, it is recommended to work under basic or neutral conditions.[4]

Q3: Is the aminooxy group itself stable under conditions typically used for this molecule?

A3: The N-O bond of the aminooxy group is generally stable under the acidic conditions that are typically used for Boc deprotection.[3] However, exposure to very strong acids or harsh conditions for extended periods could potentially lead to the cleavage of the N-O bond, although this is not a common side reaction during standard procedures.[3]

Q4: Can I heat my solution containing this compound?

A4: While moderate heating (around 40-55°C) can be used in some reaction protocols involving Boc-protected compounds, it is crucial to consider the buffer conditions.[7] At acidic pH, heating will accelerate the cleavage of the Boc group. If heating is required, it is best to maintain neutral or basic conditions.

Troubleshooting Guide

Issue: I am observing unexpected loss of my compound during my experiment.

  • Question: Have you checked the pH of your buffer?

    • Answer: The most common cause of degradation for this compound is acidic conditions leading to the cleavage of the Boc protecting group. Use a calibrated pH meter to confirm that your buffer is at the intended pH and has not drifted. For long-term stability, a pH of 7 or higher is recommended.

  • Question: Are there any acidic additives in your experimental setup?

    • Answer: Even small amounts of acidic compounds can lower the local pH and cause degradation. Review all components of your mixture. If an acidic component is necessary, consider if the experiment can be performed at a lower temperature to slow the rate of deprotection.

  • Question: How are you storing the compound in your working buffer?

    • Answer: For storage, it is advisable to keep buffered solutions of this compound at 4°C or frozen.[8] Avoid repeated freeze-thaw cycles. Long-term storage in acidic buffers is not recommended.

Experimental Protocols

Protocol for Assessing the Stability of this compound in Various Buffers

This protocol outlines a method to systematically evaluate the stability of this compound under different buffer conditions using High-Performance Liquid Chromatography (HPLC) analysis.

1. Materials:

  • This compound

  • Buffers of interest (e.g., Phosphate-Buffered Saline (PBS), Acetate buffer, TRIS buffer)

  • Acids and bases for pH adjustment (e.g., HCl, NaOH)

  • HPLC grade water and solvents (e.g., Acetonitrile, Methanol)

  • HPLC system with a UV detector

  • Analytical HPLC column (e.g., C18)

  • Calibrated pH meter

  • Thermostated incubator or water bath

2. Buffer Preparation:

  • Prepare a stock solution of each buffer at the desired concentration.

  • Divide each buffer stock into several aliquots and adjust the pH of each aliquot to the desired value using HCl or NaOH. For example, for an acetate buffer, you might prepare solutions at pH 4.0, 5.0, and 5.5. For PBS, you might test pH 6.5, 7.4, and 8.0.

  • Filter all buffers through a 0.22 µm filter before use.

3. Sample Preparation and Incubation:

  • Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO or Ethanol) at a high concentration (e.g., 10 mg/mL).

  • For each buffer condition to be tested, dilute the stock solution to a final concentration of, for example, 100 µg/mL.

  • Immediately after preparation, take a "time zero" (T=0) sample from each buffer condition for HPLC analysis.

  • Incubate the remaining solutions at the desired temperatures (e.g., 4°C, 25°C, 37°C).

  • At specified time points (e.g., 1, 4, 8, 24, 48 hours), withdraw an aliquot from each incubation for HPLC analysis.

4. HPLC Analysis:

  • Set up an appropriate HPLC method to separate this compound from its potential degradation products (primarily the deprotected aminooxyethylcarbamate).

  • An example method could be a gradient elution on a C18 column with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

  • Inject equal volumes of the samples from each time point.

  • Monitor the elution profile using a UV detector at a suitable wavelength (e.g., 210 nm).

5. Data Analysis:

  • Identify the peak corresponding to intact this compound based on the T=0 sample.

  • Integrate the peak area of the intact compound for each time point.

  • Calculate the percentage of intact compound remaining at each time point relative to the T=0 sample.

  • Summarize the data in a table.

Data Presentation

Table 1: Stability of this compound in Acetate Buffer at 25°C

pHTime (hours)% Intact Compound Remaining
4.00100%
4.01
4.04
4.08
4.024
5.00100%
5.01
5.04
5.08
5.024

Table 2: Stability of this compound in Phosphate-Buffered Saline (PBS) at 37°C

pHTime (hours)% Intact Compound Remaining
6.50100%
6.54
6.58
6.524
6.548
7.40100%
7.44
7.48
7.424
7.448

Visualizations

Caption: Potential cleavage sites on this compound.

G start Start: Prepare Buffers and Compound Stock prep_samples Prepare Samples: Dilute Stock into Buffers start->prep_samples t0_analysis T=0 Analysis: Inject sample into HPLC prep_samples->t0_analysis incubation Incubation: Store at desired temperatures (4°C, 25°C, 37°C) prep_samples->incubation data_analysis Data Analysis: Calculate % remaining vs T=0 t0_analysis->data_analysis timepoint_analysis Timepoint Analysis: Withdraw and inject samples at 1, 4, 8, 24, 48h incubation->timepoint_analysis timepoint_analysis->data_analysis end End: Summarize in Tables data_analysis->end

Caption: Workflow for assessing compound stability in different buffers.

G issue Issue: Unexpected loss of compound check_ph Is the pH of the buffer below 7? issue->check_ph acidic_additives Are there any acidic additives in the mixture? check_ph->acidic_additives No solution1 Solution: Adjust pH to >7 or use a different buffer system. check_ph->solution1 Yes storage_conditions Is the compound stored in buffer at room temp for extended periods? acidic_additives->storage_conditions No solution2 Solution: Remove acidic additives or run the experiment at a lower temperature. acidic_additives->solution2 Yes solution3 Solution: Store buffered solutions at 4°C or frozen. Prepare fresh solutions for experiments. storage_conditions->solution3 Yes no_issue If none of the above, consider other degradation pathways or experimental error. storage_conditions->no_issue No

Caption: Troubleshooting decision tree for compound stability issues.

References

Validation & Comparative

A Comparative Guide to Aminooxy and Hydrazide-Based Linkers in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

The strategic selection of a chemical linker is a critical decision in the development of bioconjugates, such as antibody-drug conjugates (ADCs), PROTACs, and fluorescently labeled proteins. The linker's properties, particularly its reactivity and the stability of the bond it forms, directly influence the efficacy, safety, and pharmacokinetic profile of the final product. This guide provides an objective comparison between Tert-butyl 2-(aminooxy)ethylcarbamate, which forms highly stable oxime bonds, and hydrazide-based linkers, which form pH-sensitive hydrazone bonds.

Introduction to Oxime and Hydrazone Linkages

Both aminooxy and hydrazide linkers react with carbonyl groups (aldehydes or ketones) to form a carbon-nitrogen double bond. This type of reaction is highly chemoselective, proceeding under mild, aqueous conditions, which makes it ideal for modifying sensitive biomolecules.[1][2]

  • This compound is a reagent that contains a terminal aminooxy group (-ONH₂).[3][4][5] The "tert-Butyl" group is a Boc protecting group that must be removed, typically with a strong acid like trifluoroacetic acid (TFA), to reveal the reactive aminooxy functionality.[6] This aminooxy group reacts with an aldehyde or ketone to form a stable oxime linkage.[7][8]

  • Hydrazide-based linkers contain a hydrazide moiety (-C(O)NHNH₂) or a hydrazine group (-NHNH₂).[9] These linkers react with carbonyls to form a hydrazone bond.[10][]

The primary distinction between these two linkages lies in their stability, which dictates their suitability for different applications.

Chemical Reaction Pathways

The formation of oxime and hydrazone bonds occurs through the nucleophilic attack of the aminooxy or hydrazide group on the carbonyl carbon, followed by dehydration. While the reactions are spontaneous, they can be significantly accelerated by catalysts such as aniline, particularly at neutral pH.[12][13][14]

G cluster_0 Oxime Ligation cluster_1 Hydrazone Ligation Aminooxy R'-ONH₂ (from deprotected This compound) Oxime R-CH=N-O-R' (Oxime Bond) Aminooxy->Oxime + Carbonyl_A R-CHO (Aldehyde) Carbonyl_A->Oxime pH 4-7 (Aniline catalyst) Hydrazide R'-NHNH₂ (Hydrazide Linker) Hydrazone R-CH=N-NH-R' (Hydrazone Bond) Hydrazide->Hydrazone + Carbonyl_B R-CHO (Aldehyde) Carbonyl_B->Hydrazone pH 5-7

Figure 1: Reaction pathways for oxime and hydrazone bond formation.

Quantitative Data Comparison

The performance of a linker is best assessed through quantitative measures of reaction kinetics and bond stability.

Reaction Kinetics

Efficient conjugation, especially with biomolecules at low concentrations, requires favorable reaction kinetics. Aniline and its derivatives have been shown to catalyze both oxime and hydrazone ligations, achieving rate constants significantly higher than many other bioorthogonal reactions.[12][13]

ParameterOxime Ligation (Aminooxy)Hydrazone Ligation (Hydrazide)Notes
Second-Order Rate Constant (k₁) 10¹ - 10³ M⁻¹s⁻¹[12]10¹ - 10³ M⁻¹s⁻¹[12]Values are for aniline-catalyzed reactions with aromatic aldehydes at neutral pH. Without catalysts, rates can be much lower (≤0.01 M⁻¹s⁻¹).[1]
Optimal pH 4.0 - 5.0 (uncatalyzed)[2][8]~5.0 - 7.0[9]Catalysts like aniline or m-phenylenediamine (mPDA) enable efficient ligation at neutral pH (7.0) for both reaction types.[8][15][16]
Bond Stability

The most significant difference between the two linkers is the hydrolytic stability of the resulting bond. Oxime linkages are substantially more stable across a wide pH range compared to hydrazone linkages.[2][7][17]

ParameterOxime LinkageHydrazone LinkageNotes
Equilibrium Constant (Keq) >10⁸ M⁻¹[1][12]10⁴ - 10⁶ M⁻¹[1][12]A higher Keq indicates a more thermodynamically stable product and a more complete reaction, especially at low reactant concentrations.[12]
Relative Hydrolysis Rate ~1~300-600The rate constant for the hydrolysis of an oxime was found to be 300-fold lower than an acetylhydrazone and 600-fold lower than a methylhydrazone.[1][18]
Stability in Plasma (pH ~7.4) Very High (>95% intact after 24h)[19]Moderate to Low (>90% intact after 24h, but susceptible to slow hydrolysis)[19][20]Hydrazone instability can lead to premature drug release and off-target toxicity in ADCs.[20][21][22][23]
Stability in Acidic pH (Endosome, pH ~5.0) High (Half-life: ~25 days)[24]Low (Half-life: ~2 hours for acetylhydrazone)[24]The acid-lability of hydrazones is exploited for controlled drug release in the acidic environment of tumor cells or endosomes.[10][][22]

Experimental Protocols

The following are generalized protocols for bioconjugation using aminooxy and hydrazide linkers. Optimization is often necessary based on the specific biomolecules and reagents used.

Protocol 1: General Oxime Ligation

This protocol describes the conjugation of a deprotected aminooxy linker to an aldehyde- or ketone-containing protein.

  • Preparation of Reagents :

    • Protein Solution : Prepare the protein containing a carbonyl group in an appropriate aqueous buffer (e.g., 100 mM phosphate buffer, pH 7.0).

    • Aminooxy Reagent : If starting with this compound, first perform Boc deprotection using a solution of 20-50% Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) for 30-60 minutes at 0°C.[6] After deprotection, dissolve the aminooxy-linker in the reaction buffer. A 1.5 to 5-fold molar excess over the protein is recommended.[6]

    • Catalyst Stock : Prepare a 200 mM stock solution of aniline in a suitable solvent like DMSO or water.[12]

  • Conjugation Reaction :

    • To the protein solution, add the aminooxy reagent.

    • Add the aniline catalyst to a final concentration of 10-100 mM.[6][8]

    • Incubate the reaction mixture at room temperature (20-25°C) or 37°C for 2-24 hours.[6]

  • Monitoring and Purification :

    • Monitor the reaction progress by LC-MS or SDS-PAGE. A successful conjugation will result in an increase in the molecular weight of the protein.

    • Purify the conjugate using size-exclusion chromatography (SEC) or dialysis to remove excess linker and catalyst.

Protocol 2: General Hydrazone Ligation

This protocol outlines the conjugation of a hydrazide linker to a carbonyl-containing biomolecule.

  • Preparation of Reagents :

    • Biomolecule Solution : Dissolve the aldehyde- or ketone-modified biomolecule in a reaction buffer such as 100 mM sodium phosphate, pH 6.0-7.0.[9][25]

    • Hydrazide Linker : Dissolve the hydrazide linker (e.g., in a 1.2-fold molar excess) in the same buffer.[25]

  • Conjugation Reaction :

    • Combine the biomolecule and hydrazide linker solutions.

    • Incubate the mixture at 37°C for 2-4 hours.[25] Unlike oxime ligations at neutral pH, a catalyst is not always required for hydrazone formation, though aniline can be used to accelerate the reaction.[7]

  • Monitoring and Purification :

    • Monitor the reaction by LC-MS to confirm the formation of the hydrazone product.[25]

    • Purify the conjugate using an appropriate method like HPLC or SEC to remove unreacted starting materials.

Protocol 3: Hydrolytic Stability Assay

This protocol is used to compare the stability of the formed oxime and hydrazone linkages.

  • Sample Preparation : Dilute the purified oxime and hydrazone conjugates to a known concentration (e.g., 50 µM) in buffers of different pH values (e.g., pH 5.0 acetate buffer and pH 7.4 phosphate-buffered saline).

  • Incubation : Incubate the samples at 37°C.

  • Time-Course Analysis :

    • At various time points (e.g., 0, 2, 6, 12, 24, 48 hours), take an aliquot of each sample.

    • Analyze the aliquots by Reverse-Phase HPLC (RP-HPLC).[17]

    • Quantify the peak area corresponding to the intact conjugate.

  • Data Analysis :

    • Plot the percentage of intact conjugate remaining versus time for each pH condition.

    • Calculate the hydrolysis rate constant (k) and the half-life (t½ = ln(2)/k) for each linker at each pH.[24]

Visualizing Workflows and Relationships

Diagrams can clarify complex experimental processes and the key differences between the linkers.

G cluster_prep 1. Preparation cluster_react 2. Reaction cluster_analysis 3. Analysis & Purification P1 Prepare Carbonyl-Biomolecule (e.g., Protein, Peptide) R1 Combine Reactants in Buffer (pH 4-7) P1->R1 P2 Prepare Linker (Aminooxy or Hydrazide) P2->R1 R2 (Optional) Add Catalyst (e.g., Aniline) R1->R2 R3 Incubate (Room Temp or 37°C) R2->R3 A1 Monitor Reaction (LC-MS, SDS-PAGE) R3->A1 A2 Purify Conjugate (SEC, HPLC) A1->A2 A3 Characterize Final Product A2->A3

Figure 2: General experimental workflow for bioconjugation.

G cluster_0 pH 7.4 (Plasma) cluster_1 pH 5.0 (Endosome) start Bioconjugate in Aqueous Buffer Oxime_Stable Oxime Linkage: Highly Stable start->Oxime_Stable Hydrazone_Mod Hydrazone Linkage: Moderately Stable (Slow Hydrolysis Possible) start->Hydrazone_Mod Oxime_Still_Stable Oxime Linkage: Highly Stable Oxime_Stable->Oxime_Still_Stable Internalization Hydrazone_Unstable Hydrazone Linkage: Labile (Rapid Hydrolysis) Hydrazone_Mod->Hydrazone_Unstable Internalization

Figure 3: Comparative stability of oxime and hydrazone linkages.

Conclusion and Recommendations

The choice between an aminooxy linker like this compound and a hydrazide-based linker is dictated by the desired stability of the final conjugate.

  • Aminooxy Linkers (forming Oxime Bonds) are the superior choice for applications demanding high in vivo stability.[17][19] Their exceptional resistance to hydrolysis across a broad pH range minimizes premature cleavage of the payload, reducing off-target toxicity and ensuring the bioconjugate reaches its target intact.[24] They are ideal for ADCs with highly potent payloads or for bioconjugates intended for long-term circulation.[19]

  • Hydrazide-Based Linkers (forming Hydrazone Bonds) are best suited for applications where controlled, pH-dependent release is a desired feature.[][21] This "cleavable" linker strategy is effectively used in drug delivery systems designed to release a therapeutic agent within the acidic microenvironment of a tumor or inside cellular compartments like endosomes and lysosomes.[10][22] However, their inherent instability in circulation requires careful consideration, and they are often restricted to payloads with moderate toxicity.[20]

For researchers in drug development, the robust stability of the oxime linkage makes it a more reliable and broadly applicable choice for creating stable, long-lasting bioconjugates. The pH-sensitivity of the hydrazone linkage, while a limitation for stability, offers a valuable mechanism for targeted drug release when thoughtfully incorporated into the design of a therapeutic.

References

advantages of oxime ligation over other bioconjugation techniques

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of bioconjugation, the ability to create stable, specific, and functional linkages between biomolecules is paramount for the advancement of therapeutics, diagnostics, and fundamental biological research. Among the diverse chemical strategies available, oxime ligation has emerged as a particularly robust and versatile tool. This guide provides an objective comparison of oxime ligation against other prevalent bioconjugation techniques, including N-hydroxysuccinimide (NHS) ester chemistry, maleimide-thiol coupling, and click chemistry. Supported by quantitative data and detailed experimental protocols, this analysis is intended to equip researchers, scientists, and drug development professionals with the critical information needed to select the most suitable conjugation strategy for their specific applications.

Core Principles: A Tale of Two Chemistries

Oxime ligation is a chemoselective reaction that forms a stable oxime bond through the condensation of an aminooxy-functionalized molecule with an aldehyde or a ketone.[1][2] This bioorthogonal reaction proceeds efficiently under mild aqueous conditions, a key advantage when working with sensitive protein structures.[1][3] The resulting oxime linkage is significantly more stable than corresponding imine or hydrazone bonds, making it a reliable choice for creating durable bioconjugates.[3] The reaction's selectivity stems from the rarity of aldehydes and ketones in native biological systems, minimizing off-target reactions.[3]

In contrast, other common bioconjugation methods target naturally occurring functional groups. NHS esters react with primary amines, such as the side chain of lysine residues, to form amide bonds.[4] Maleimide chemistry targets the thiol group of cysteine residues to form a thioether bond.[5] While widely used, these methods can sometimes lack specificity due to the abundance of their target functional groups in proteins, potentially leading to heterogeneous products.[6] "Click chemistry," a broader category that includes Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) and Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC), involves the formation of a stable triazole ring from an azide and an alkyne.[1][7] These reactions are known for their high efficiency and orthogonality.[7]

Quantitative Comparison of Bioconjugation Methods

The selection of a bioconjugation strategy is often a trade-off between reaction kinetics, the stability of the formed bond, and the method's compatibility with the biological system under investigation. The following table summarizes key quantitative parameters for oxime ligation and its alternatives.[8]

FeatureOxime LigationNHS Ester ChemistryMaleimide-Thiol ChemistryStrain-Promoted Alkyne-Azide Cycloaddition (SPAAC)
Reaction Rate Constant (k) 10⁻³ - 10³ M⁻¹s⁻¹[8]~10¹ - 10² M⁻¹s⁻¹[8]~10³ M⁻¹s⁻¹[8]10⁻¹ - 1 M⁻¹s⁻¹[8]
Optimal pH 4.0 - 7.0 (can be catalyzed at neutral pH)[8]7.0 - 8.5[8]6.5 - 7.5[8]4.0 - 9.0[8]
Stability of Conjugate High hydrolytic stability[8]Stable amide bond[8]Susceptible to retro-Michael addition and thiol exchange[8]Highly stable triazole ring[8]
Specificity Highly specific for aldehydes/ketones and aminooxy groups[3]Reacts with primary amines (e.g., lysine)[4]Specific for thiols (e.g., cysteine)[5]Highly specific for azides and alkynes[7]
Biocompatibility High (metal-free option)[7]Generally good, but NHS esters can hydrolyze[9]Maleimide can react with other biological thiols[10]High (metal-free)[7]
Catalyst Required Often requires aniline-based catalysts for optimal rates[7]NoneNoneNone

Key Advantages of Oxime Ligation

Oxime ligation offers several distinct advantages over other bioconjugation techniques:

  • Exceptional Stability: The oxime bond is significantly more stable than the linkages formed by many other common bioconjugation reactions, particularly under physiological conditions.[3][7][11] This is crucial for applications requiring long-term integrity of the conjugate, such as in vivo drug delivery.[3]

  • High Chemoselectivity: The reaction is highly specific for the targeted carbonyl (aldehyde or ketone) and aminooxy groups, which are generally absent in native biological systems.[3] This bioorthogonality minimizes off-target reactions with other functional groups present in proteins and other biomolecules.[3]

  • Mild Reaction Conditions: Oxime ligation proceeds efficiently under mild aqueous conditions, typically at a slightly acidic to neutral pH (pH 4.5-7), which is well-tolerated by most proteins and helps to preserve their native structure and function.[3]

  • Catalyst-Free Option: While the reaction can be accelerated by catalysts like aniline, it can also proceed without the need for potentially cytotoxic metal catalysts, which can be a concern in cellular and in vivo applications.[3]

Experimental Protocols

A successful bioconjugation experiment hinges on a well-defined and meticulously executed protocol. Below are detailed methodologies for the key bioconjugation techniques discussed.

General Protocol for Oxime Ligation

This protocol describes the conjugation of an aminooxy-functionalized molecule to a protein containing an engineered aldehyde group.

Materials:

  • Aldehyde-modified protein in a suitable buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, pH 6.0)

  • Aminooxy-functionalized molecule (e.g., aminooxy-PEG-drug)

  • Aniline catalyst (optional, 10-100 mM stock in reaction buffer)

  • Desalting column

Procedure:

  • Prepare the aldehyde-modified protein at a concentration of 1-10 mg/mL.

  • Dissolve the aminooxy-functionalized molecule in the reaction buffer.

  • Add a 5- to 20-fold molar excess of the aminooxy-functionalized molecule to the protein solution.

  • If using a catalyst, add aniline to a final concentration of 1-10 mM.

  • Incubate the reaction for 2-24 hours at room temperature or 4°C.

  • Purify the conjugate using a desalting column to remove excess reagents.

General Protocol for NHS Ester Chemistry

This protocol outlines the conjugation of an NHS ester-functionalized molecule to a protein via primary amines.

Materials:

  • Protein in an amine-free buffer (e.g., 100 mM sodium phosphate, 150 mM NaCl, pH 7.5)[2]

  • NHS ester-functionalized molecule

  • Anhydrous DMSO or DMF[12]

  • Quenching solution (e.g., 1 M Tris-HCl, pH 8.0)

  • Desalting column

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL.

  • Immediately before use, dissolve the NHS ester in a small amount of DMSO or DMF.[12]

  • Add a 5- to 20-fold molar excess of the NHS ester solution to the protein solution.[2]

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]

  • Quench the reaction by adding the quenching solution to a final concentration of 50-100 mM.

  • Purify the conjugate using a desalting column.

General Protocol for Maleimide-Thiol Chemistry

This protocol describes the conjugation of a maleimide-functionalized molecule to a protein with a free thiol group.

Materials:

  • Protein with a free thiol in a degassed, amine-free buffer (e.g., 100 mM phosphate buffer, 150 mM NaCl, 10 mM EDTA, pH 7.2)[2]

  • Maleimide-functionalized molecule

  • Quenching solution (e.g., 100 mM cysteine or β-mercaptoethanol)

  • Desalting column

Procedure:

  • Prepare the protein solution at a concentration of 1-10 mg/mL.

  • Dissolve the maleimide-functionalized molecule in the reaction buffer.

  • Add a 10- to 20-fold molar excess of the maleimide reagent to the protein solution.

  • Incubate the reaction for 1-2 hours at room temperature or overnight at 4°C, protected from light.[2]

  • Quench the reaction by adding the quenching solution.[2]

  • Purify the conjugate using a desalting column.[2]

Visualizing the Chemistry

To better understand the underlying mechanisms of these bioconjugation methods, the following diagrams illustrate the chemical transformations involved.

Oxime_Ligation cluster_reactants Reactants cluster_product Product Protein_Aldehyde Protein-CHO Oxime_Conjugate Protein-CH=N-O-Payload Protein_Aldehyde->Oxime_Conjugate + H2N-O-Payload - H2O Aminooxy_Payload H2N-O-Payload

Oxime ligation reaction scheme.

Bioconjugation_Workflow A Biomolecule Preparation B Functionalization/ Activation A->B Introduce reactive group C Conjugation Reaction B->C Add payload D Purification C->D Remove excess reagents E Characterization D->E Verify conjugation

A generalized experimental workflow for bioconjugation.

Comparative_Reactions Reactants Protein-NH2 Protein-SH Protein-N3 Products Protein-NH-CO-Payload (Amide) Protein-S-Payload (Thioether) Protein-Triazole-Payload Reactants:p1->Products:pro1 NHS Ester Aminolysis Reactants:p2->Products:pro2 Maleimide-Thiol Addition Reactants:p3->Products:pro3 Click Chemistry (SPAAC) Payloads Payload-NHS Payload-Maleimide Payload-Alkyne

Comparison of common bioconjugation reactions.

References

A Comparative Guide to the Mass Spectrometry Analysis of Peptides Modified with Tert-butyl 2-(aminooxy)ethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of quantitative proteomics and the detailed characterization of peptide modifications, chemical derivatization plays a pivotal role in enhancing analytical detection and enabling precise quantification. Tert-butyl 2-(aminooxy)ethylcarbamate is a bifunctional reagent utilized for the modification of peptides, particularly at sites of carbonyl groups, which can arise from oxidative stress or be introduced synthetically. This guide provides a comprehensive comparison of mass spectrometry-based analysis of peptides modified with this reagent against alternative derivatization strategies, supported by established experimental principles.

Comparison of Derivatization Reagents for Peptide Analysis

The selection of a derivatization reagent is critical and depends on the specific analytical goals, such as enhancing ionization efficiency, enabling quantification, or elucidating fragmentation patterns. Here, we compare this compound with other commonly used reagents.

FeatureThis compoundGirard's Reagents (T & P)Other Aminooxy Probes (e.g., AminooxyTMT)
Reactive Group AminooxyHydrazideAminooxy
Target Functionality Aldehydes and ketones (carbonyls)Aldehydes and ketones (carbonyls)Aldehydes and ketones (carbonyls)
Key Advantage Introduces a Boc-protected amine, allowing for potential further modification after deprotection.Introduces a permanent positive charge, enhancing ionization efficiency.Enables isobaric labeling for multiplexed quantitative proteomics.
Mass Shift +160.11 Da (after reaction and loss of H2O)Variable depending on the specific Girard's reagent.Variable depending on the specific probe; includes a reporter ion for quantification.
Quantitative Strategy Primarily label-free quantification or stable isotope labeling (if isotopically labeled reagent is synthesized).Stable isotope labeling (using light and heavy forms).[1]Isobaric labeling (e.g., TMT).
Effect on Fragmentation The carbamate group may influence fragmentation, potentially leading to neutral losses. The tert-butyl group is a known labile protecting group.The fixed positive charge can direct fragmentation pathways, potentially simplifying spectra.The tag is designed to release a reporter ion upon fragmentation, which is used for quantification.
Considerations The Boc group may be lost during ionization or fragmentation, which needs to be considered in data analysis. Reaction efficiency can be sequence-dependent.Reaction efficiency can be variable. The permanent charge may suppress fragmentation of the peptide backbone in some cases.Requires a specific workflow for data analysis to interpret reporter ion intensities.

Experimental Protocols

Detailed and optimized experimental protocols are crucial for reproducible and accurate results in mass spectrometry.

Protocol 1: Derivatization of Peptides with this compound

This protocol outlines a general procedure for the derivatization of peptides containing a carbonyl group with this compound.

Materials:

  • Peptide sample

  • This compound

  • Anhydrous pyridine or other suitable organic solvent

  • Reaction buffer (e.g., 100 mM sodium acetate, pH 4.5)

  • Quenching reagent (e.g., hydroxylamine)

  • Solid-phase extraction (SPE) cartridges (e.g., C18) for sample cleanup

  • Mass spectrometry grade solvents (water, acetonitrile, formic acid)

Procedure:

  • Peptide Dissolution: Dissolve the peptide sample in the reaction buffer.

  • Reagent Preparation: Prepare a stock solution of this compound in anhydrous pyridine or another suitable solvent.

  • Derivatization Reaction: Add the reagent solution to the peptide solution. The final concentration of the reagent and the reaction time will need to be optimized for the specific peptide but a molar excess of the reagent is recommended. Incubate the reaction mixture at room temperature or slightly elevated temperature (e.g., 37°C) for 1-4 hours.

  • Quenching: Quench the reaction by adding a quenching reagent like hydroxylamine to consume any excess derivatizing reagent.

  • Sample Cleanup: Acidify the reaction mixture with formic acid and perform solid-phase extraction to remove excess reagents and salts. Elute the modified peptide using an appropriate solvent mixture (e.g., 50% acetonitrile in water with 0.1% formic acid).

  • Sample Preparation for MS: Dry the eluted sample in a vacuum centrifuge and reconstitute in a solvent suitable for mass spectrometry analysis (e.g., 0.1% formic acid in water).

Protocol 2: LC-MS/MS Analysis of Modified Peptides

This protocol provides a general workflow for the analysis of derivatized peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

Instrumentation:

  • High-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system

  • Reversed-phase C18 column

  • Tandem mass spectrometer (e.g., Orbitrap or Q-TOF) equipped with an electrospray ionization (ESI) source

LC Method:

  • Mobile Phase A: 0.1% formic acid in water

  • Mobile Phase B: 0.1% formic acid in acetonitrile

  • Gradient: A linear gradient from 5% to 40% Mobile Phase B over 30-60 minutes is a good starting point and should be optimized for the specific peptide.

  • Flow Rate: Dependent on the column internal diameter (e.g., 200-300 nL/min for nano-LC).

MS Method:

  • Ionization Mode: Positive ion mode is typically used for peptides.

  • MS1 Scan: Acquire full scan mass spectra over a relevant m/z range (e.g., 350-1500 m/z).

  • MS/MS Scan (Data-Dependent Acquisition): Select the most intense precursor ions from the MS1 scan for fragmentation by collision-induced dissociation (CID) or higher-energy collisional dissociation (HCD).

  • Dynamic Exclusion: Employ dynamic exclusion to prevent repeated fragmentation of the most abundant ions.

Visualizing the Workflow and Fragmentation

Diagrams created using Graphviz (DOT language) can effectively illustrate the experimental workflow and the expected fragmentation patterns.

experimental_workflow Peptide_Sample Peptide Sample Derivatization Derivatization with This compound Peptide_Sample->Derivatization Quenching Quenching Derivatization->Quenching SPE_Cleanup SPE Cleanup Quenching->SPE_Cleanup LC_Separation LC Separation SPE_Cleanup->LC_Separation MS_Analysis MS/MS Analysis LC_Separation->MS_Analysis Data_Analysis Data Analysis MS_Analysis->Data_Analysis

Caption: Experimental workflow for the analysis of modified peptides.

fragmentation_pathway cluster_peptide Modified Peptide Precursor Ion cluster_fragments Major Fragmentation Pathways in CID P [Peptide-NH-O-C(=O)-NH-(CH2)2-NH-Boc+H]+ b_ions b-ions P->b_ions y_ions y-ions P->y_ions neutral_loss Neutral Loss of Boc Group (-100 Da) P->neutral_loss carbamate_fragmentation Fragmentation of Carbamate Linker P->carbamate_fragmentation

Caption: Predicted fragmentation of a modified peptide in CID.

Data Presentation

Quantitative data from mass spectrometry experiments should be summarized in clear and concise tables to facilitate comparison between different conditions or reagents.

Table 1: Hypothetical Quantitative Comparison of Derivatization Reagents

ParameterThis compoundGirard's Reagent TAminooxyTMT
Labeling Efficiency (%) 85 ± 590 ± 495 ± 3
Signal Intensity (Arbitrary Units) 1.2 x 10^62.5 x 10^61.8 x 10^6 (sum of reporter ions)
Sequence Coverage (%) 758070
Coefficient of Variation (CV, %) 12108

Note: The data in this table is hypothetical and for illustrative purposes only. Actual results will vary depending on the peptide sequence, experimental conditions, and instrumentation.

Conclusion

The analysis of peptides modified with this compound by mass spectrometry offers a valuable tool for studying peptide structure and function. While direct, published comparative studies with extensive quantitative data for this specific reagent are limited, its known chemistry as an aminooxy-containing compound with a Boc-protecting group allows for informed experimental design. The choice of derivatization reagent should be guided by the specific research question, with considerations for desired quantitative strategy, potential effects on fragmentation, and overall workflow compatibility. The protocols and conceptual frameworks provided in this guide serve as a starting point for researchers to develop and optimize their analytical methods for the comprehensive characterization of modified peptides.

References

A Comparative Guide to the NMR Characterization of Tert-butyl 2-(aminooxy)ethylcarbamate and Its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the Nuclear Magnetic Resonance (NMR) spectral characteristics of Tert-butyl 2-(aminooxy)ethylcarbamate, a key bifunctional linker in bioconjugation and drug development, with its structurally related derivatives. Due to the limited availability of public, experimentally verified NMR spectra for this compound, this guide presents predicted ¹H and ¹³C NMR data alongside experimentally obtained data for close structural analogs to aid in its identification and characterization.

Executive Summary

This compound is a valuable heterobifunctional crosslinker containing a Boc-protected amine and a reactive aminooxy group. This unique combination allows for the selective and stable ligation to molecules containing aldehyde or ketone functionalities, a cornerstone of modern bioconjugation strategies such as the formation of antibody-drug conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs). Accurate NMR characterization is crucial for verifying the structure and purity of this linker and its derivatives, ensuring the integrity of subsequent complex molecular constructs.

This guide presents a comparative analysis of the NMR data for this compound and its key derivatives and alternatives, supported by detailed experimental protocols and visual aids to facilitate a deeper understanding of their structural relationships and spectral properties.

NMR Data Comparison

The following tables summarize the key ¹H and ¹³C NMR spectral data for this compound (predicted) and its relevant derivatives and alternatives (experimental). Chemical shifts (δ) are reported in parts per million (ppm).

Table 1: ¹H NMR Spectral Data Comparison (400 MHz, CDCl₃)

Compound Name-C(CH₃)₃ (s)-CH₂-N-Boc (t)-CH₂-O- (t)Other Signals
This compound (Predicted)~1.44~3.35~3.85~5.3 (br s, NH), ~5.9 (br s, ONH₂)
Tert-butyl (2-hydroxyethyl)carbamate[1]1.433.263.665.23 (br s, NH), 2.75 (s, OH)
Tert-butyl (2-aminoethyl)carbamate[1]1.433.202.82 (-CH₂-NH₂)4.99 (br s, NH), 2.05 (s, NH₂)
Boc-Aminooxy-PEG4-OH[2]~1.4-3.5-3.8 (m)Signals for PEG chain and terminal groups

Table 2: ¹³C NMR Spectral Data Comparison (100 MHz, CDCl₃)

Compound NameC (CH₃)₃-C (CH₃)₃C H₂-N-BocC H₂-O-C =O
This compound (Predicted)~28.3~79.5~40.0~75.0~156.0
Tert-butyl (2-hydroxyethyl)carbamate[1]28.3579.6243.0062.09156.84
Tert-butyl (2-aminoethyl)carbamate[1]28.4079.0741.6340.37 (-CH₂-NH₂)156.02
Boc-Aminooxy-PEG4-OH[2]-----

Experimental Protocols

A standardized protocol is essential for obtaining high-quality and reproducible NMR data.

1. Sample Preparation:

  • Accurately weigh 5-10 mg of the compound.

  • Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃; Dimethyl sulfoxide-d₆, DMSO-d₆) in a clean, dry 5 mm NMR tube.

  • Ensure the compound is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

2. ¹H NMR Acquisition:

  • Spectrometer: 400 MHz or higher field strength spectrometer.

  • Pulse Sequence: Standard single-pulse sequence.

  • Spectral Width: Typically 12-16 ppm.

  • Acquisition Time: 2-4 seconds.

  • Relaxation Delay: 1-5 seconds.

  • Number of Scans: 8-16 scans, depending on the sample concentration.

  • Referencing: The residual solvent peak is typically used as an internal reference (e.g., CDCl₃ at 7.26 ppm).

3. ¹³C NMR Acquisition:

  • Spectrometer: 100 MHz or corresponding frequency for the available ¹H spectrometer.

  • Pulse Sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

  • Spectral Width: Typically 0-220 ppm.

  • Acquisition Time: 1-2 seconds.

  • Relaxation Delay: 2-5 seconds.

  • Number of Scans: 1024 or more scans may be required to achieve an adequate signal-to-noise ratio due to the low natural abundance of ¹³C.

  • Referencing: The solvent peak is used as an internal reference (e.g., CDCl₃ at 77.16 ppm).

4. Data Processing:

  • Apply Fourier transformation to the acquired Free Induction Decay (FID).

  • Perform phase correction and baseline correction.

  • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

  • Assign the peaks based on their chemical shifts, multiplicities, and integration values, and by comparison with data from analogous structures.

Visualizing Structural Relationships and NMR Assignments

The following diagrams illustrate the molecular structures and key NMR correlations.

structure_comparison cluster_target Target Compound cluster_derivatives Derivatives & Alternatives target This compound d1 Tert-butyl (2-hydroxyethyl)carbamate target->d1 Structural Analog (-ONH₂ vs -OH) d2 Tert-butyl (2-aminoethyl)carbamate target->d2 Structural Analog (-ONH₂ vs -NH₂) d3 Boc-Aminooxy-PEG4-OH target->d3 Functional Analog (PEGylated linker) nmr_assignment cluster_1H ¹H NMR Assignments (Predicted) cluster_13C ¹³C NMR Assignments (Predicted) mol This compound O=C(O-C(CH₃)₃)-NH-CH₂-CH₂-O-NH₂ H_Boc ~1.44 ppm (s, 9H) mol:f1->H_Boc -C(CH₃)₃ H_CH2N ~3.35 ppm (t, 2H) mol:f1->H_CH2N -CH₂-N H_CH2O ~3.85 ppm (t, 2H) mol:f1->H_CH2O -CH₂-O H_NH ~5.3 ppm (br s, 1H) mol:f1->H_NH -NH- H_ONH2 ~5.9 ppm (br s, 2H) mol:f1->H_ONH2 -ONH₂ C_Boc_Me ~28.3 ppm mol:f1->C_Boc_Me -C(CH₃)₃ C_Boc_C ~79.5 ppm mol:f1->C_Boc_C -C(CH₃)₃ C_CH2N ~40.0 ppm mol:f1->C_CH2N -CH₂-N C_CH2O ~75.0 ppm mol:f1->C_CH2O -CH₂-O C_CO ~156.0 ppm mol:f1->C_CO -C=O

References

A Researcher's Guide to Quantifying Tert-butyl 2-(aminooxy)ethylcarbamate Conjugation Efficiency

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise and efficient conjugation of molecules is a cornerstone of innovation, enabling the creation of targeted therapeutics, advanced diagnostic tools, and novel biomaterials. Tert-butyl 2-(aminooxy)ethylcarbamate is a key bifunctional linker, facilitating the formation of stable oxime bonds under mild conditions.[1][2] The ability to accurately quantify the efficiency of this conjugation is paramount for ensuring the quality, reproducibility, and efficacy of the final product.

This guide provides an objective comparison of common analytical methods for quantifying the conjugation efficiency of this compound. It includes detailed experimental protocols and supporting data to aid in the selection of the most appropriate technique for your specific research needs.

Comparing Analytical Techniques for Quantifying Oxime Ligation

The formation of an oxime bond between the aminooxy group of this compound and an aldehyde or ketone on a target molecule is a widely used bioconjugation strategy.[1][3] Several analytical techniques can be employed to monitor the reaction and quantify its efficiency. The choice of method depends on factors such as the nature of the biomolecule, the required sensitivity, and the available instrumentation.[3][4]

Analytical TechniquePrincipleAdvantagesDisadvantagesTypical Application
Mass Spectrometry (MS) Measures the mass-to-charge ratio of ions to determine the molecular weight of the conjugate and unreacted starting materials.[3]Provides unambiguous confirmation of conjugation and can identify by-products. High sensitivity (picomole to femtomole).[3]Can be destructive to the sample and may not distinguish between isomers.[3]Determining the precise molecular weight of conjugates, such as antibody-drug conjugates (ADCs), and calculating the drug-to-antibody ratio (DAR).[5]
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their affinity for a stationary phase, allowing for the quantification of reactants and products.[4]Enables the assessment of conjugate purity and quantification of reaction extent over time.[3]Requires the development of a suitable separation method.Monitoring the progress of the conjugation reaction and purifying the final conjugate.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy Provides detailed structural information about the conjugate, confirming the formation of the C=N-O oxime bond.[3]Offers definitive structural elucidation and can identify E/Z isomers of the oxime.[3]Requires larger sample amounts (micromole to millimole) and can produce complex spectra for large biomolecules.[3]Detailed structural characterization of small molecule conjugates.
UV-Vis Spectroscopy Measures the absorbance of light by the sample. Can be used if the conjugated molecule has a distinct chromophore.[4]Simple, non-destructive, and widely available instrumentation.Limited to chromophore-containing molecules and can be less specific than other methods.Monitoring reactions where a chromophore is introduced or consumed.
Gel Electrophoresis (SDS-PAGE) Separates molecules based on their size. A shift in the molecular weight upon conjugation can be visualized.[7]Simple and widely used for proteins. Provides a qualitative assessment of conjugation.Less precise for quantification compared to MS or HPLC.Assessing the conjugation of small molecules or payloads to proteins and antibodies.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible and accurate quantification of conjugation efficiency. Below are protocols for key analytical techniques.

Mass Spectrometry for Drug-to-Antibody Ratio (DAR) Analysis

Objective: To determine the average number of molecules conjugated to an antibody.[5]

Instrumentation: High-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled to a liquid chromatography system (e.g., UPLC/HPLC).[5]

Procedure:

  • Sample Preparation: If the antibody is glycosylated, consider deglycosylation using an enzyme like PNGase F to simplify the mass spectrum. Desalt the antibody-drug conjugate (ADC) sample using a desalting column or buffer exchange into a volatile buffer such as ammonium acetate.[5][7]

  • LC-MS Analysis: Inject the prepared sample onto a reversed-phase column suitable for large proteins (e.g., C4). Elute the ADC using a gradient of increasing organic solvent (e.g., acetonitrile) containing a small amount of acid (e.g., formic acid).[5]

  • Data Acquisition: Acquire mass spectra over a mass range that includes the unconjugated antibody and the various conjugated species.

  • Data Analysis: Deconvolute the raw mass spectrum to obtain the zero-charge state masses of the different ADC species (DAR0, DAR1, DAR2, etc.). Determine the relative abundance of each species from the peak intensities. Calculate the average DAR by taking the weighted average of the different DAR species.[5]

HPLC for Monitoring Reaction Progress

Objective: To quantify the extent of the oxime ligation reaction over time.[3]

Instrumentation: HPLC system with a suitable detector (e.g., UV-Vis) and a reversed-phase column (e.g., C18).

Procedure:

  • Reaction Setup: Initiate the conjugation reaction between the aldehyde or ketone-containing molecule and this compound.[6]

  • Time-Point Sampling: At various time points, withdraw aliquots of the reaction mixture. Quench the reaction if necessary, for example, by adding a scavenger for one of the reactants.[3]

  • HPLC Analysis: Inject the aliquots onto the HPLC system. Use a suitable gradient to separate the starting materials from the conjugated product.

  • Quantification: Monitor the elution profile at a wavelength where the product or a reactant has a strong absorbance. The percentage of conversion can be calculated by integrating the peak areas of the product and the limiting starting material.[8]

Visualizing Workflows and Pathways

Diagrams are essential for illustrating complex processes. Below are Graphviz (DOT language) scripts for key experimental workflows.

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analytical Quantification cluster_data Data Interpretation start Conjugation Reaction Mixture prep Deglycosylation & Desalting (for MS) or Quenching (for HPLC) start->prep ms LC-MS Analysis prep->ms Mass Spec. hplc HPLC Analysis prep->hplc HPLC dar Calculate Average DAR ms->dar conversion Calculate % Conversion hplc->conversion

Caption: A generalized workflow for quantifying conjugation efficiency.

oxime_ligation_pathway reactant1 Molecule with Aldehyde/Ketone product Oxime-Linked Conjugate reactant1->product reactant2 Tert-butyl 2-(aminooxy)ethylcarbamate reactant2->product catalyst Aniline (optional catalyst) catalyst->product

Caption: The chemical pathway of oxime ligation.

Alternative Conjugation Chemistries

While oxime ligation is a robust method, other bioconjugation strategies exist, each with its own set of advantages and disadvantages. The choice of chemistry often depends on the available functional groups on the biomolecule.[9][10]

Conjugation ChemistryTarget Functional GroupSecond-Order Rate Constant (M⁻¹s⁻¹)Stability of Linkage
Oxime Ligation Aldehyde/Ketone10¹ - 10³High
NHS Ester Primary AmineVariable, generally slower than click chemistryStable amide bond
Maleimide-Thiol Thiol~1000Stable thioether bond, but can undergo retro-Michael addition
Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) Azide/Alkyne~1Highly stable triazole
Inverse-Electron-Demand Diels-Alder (iEDDA) Tetrazine/TCO~800 - 30,000Stable dihydropyridazine

Data sourced from multiple references.[5][10]

The selection of a bioconjugation strategy and the method for quantifying its efficiency are critical decisions in the development of novel therapeutics and research tools.[9] By understanding the principles and practical considerations of each analytical technique, researchers can ensure the production of well-defined and highly effective bioconjugates.

References

A Head-to-Head Comparison: Aminooxy Linkers vs. Click Chemistry for Antibody-Drug Conjugate (ADC) Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The efficacy, stability, and therapeutic index of an Antibody-Drug Conjugate (ADC) are critically dependent on the chemical linker used to attach the potent payload to the monoclonal antibody.[1][2][3] Among the most advanced site-specific conjugation strategies, aminooxy ligation (forming an oxime bond) and click chemistry (forming a triazole ring) have become leading methods for producing homogeneous and well-defined ADCs.[1][4]

This guide provides an objective, data-supported comparison of these two powerful methodologies, detailing their chemical principles, performance characteristics, and experimental protocols to help researchers select the optimal strategy for their ADC programs.

Overview of the Chemistries

The primary difference between the two methods lies in the bioorthogonal reaction used to form the covalent bond between the antibody and the drug-linker complex.[1]

Aminooxy Ligation (Oxime Formation)

This method involves the reaction between an aminooxy group (-ONH₂) and a carbonyl group (an aldehyde or ketone) to form a stable oxime bond (C=N-O).[1][5] Typically, the carbonyl handle is introduced onto the antibody, often through the mild oxidation of carbohydrate moieties in the Fc region or by genetically encoding an amino acid that can be converted into a carbonyl.[1][6]

G cluster_reactants Reactants cluster_product Product Ab Antibody-Aldehyde (R'-CHO) ADC ADC with Oxime Linkage (R'-CH=N-O-Linker-Drug) Ab->ADC Oxime Ligation (pH ~4.5-6.5) Payload Aminooxy-Payload (H₂N-O-Linker-Drug) Payload->ADC

Figure 1. Reaction scheme for aminooxy ligation forming a stable oxime bond.

Click Chemistry: Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

Click chemistry encompasses a set of rapid, bioorthogonal reactions.[7] For ADC development, the most prevalent copper-free variant is the Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC).[1][8][9] This reaction occurs between an azide (-N₃) and a strained cyclooctyne (e.g., DBCO, DIBO), which covalently link to form a highly stable triazole ring.[10][] The reaction is driven by the high ring strain of the cyclooctyne, allowing it to proceed efficiently at physiological pH and temperature without a cytotoxic copper catalyst.[10][12]

G cluster_reactants Reactants cluster_product Product Ab Antibody-Azide (Ab-N₃) ADC ADC with Triazole Linkage Ab->ADC SPAAC Reaction (Physiological pH) Payload Cyclooctyne-Payload (DBCO-Linker-Drug) Payload->ADC

Figure 2. Reaction scheme for SPAAC click chemistry forming a stable triazole ring.

Head-to-Head Data Comparison

While direct studies comparing both linkers with identical antibodies and payloads are limited, performance characteristics can be compiled from various sources to provide a clear comparison.[1]

Table 1: Comparison of Reaction Characteristics

Feature Aminooxy Ligation (Oxime) Click Chemistry (SPAAC)
Reaction Principle Condensation between an aminooxy and a carbonyl group.[1] [3+2] cycloaddition between an azide and a strained alkyne.[10]
Reaction Speed Generally slower; reactions can take several hours to days.[1] A reported rate constant is 0.03 M⁻¹s⁻¹ at pH 4.6.[4] Typically faster and highly efficient; reactions can complete in 1-4 hours.[13]
Reaction Conditions Often requires mildly acidic conditions (pH 4.5-6.5) for optimal efficiency.[1] Aniline can be used as a catalyst.[13] Proceeds rapidly under mild physiological conditions (pH 7.4, room temp).[1][9]
Catalyst Requirement Generally catalyst-free, though aniline can accelerate the reaction.[4][13] Catalyst-free, avoiding potential cytotoxicity from copper catalysts used in CuAAC.[1][8][10]

| Bioorthogonality | High, with minimal cross-reactivity with native biological functional groups.[1] | Excellent; azides and cyclooctynes are abiotic and inert in biological systems.[1][] |

Table 2: Comparison of Linkage Stability

Linkage Type Key Stability Characteristics Supporting Data
Oxime Generally stable under physiological conditions but can be susceptible to hydrolysis, especially at lower pH.[14][15] Considered significantly more stable than hydrazone linkages.[1][5] A study reported a half-life of ~50 days for an oxime at neutral pH, compared to only ~2 hours for a methylhydrazone.[5]

| Triazole (from SPAAC) | Exceptionally robust and stable across a wide range of physiological and chemical conditions.[1][14] It is highly resistant to hydrolysis, enzymatic degradation, and redox conditions.[14][15] | The triazole ring is not recognized as a substrate by common proteases or other metabolic enzymes, making it ideal for applications requiring long-term in vivo stability.[15] |

Experimental Methodologies

Detailed protocols are essential for the successful synthesis and characterization of ADCs. Below are representative methods for each conjugation strategy.

Protocol 1: ADC Synthesis via Aminooxy Ligation (Glycan Oxidation)

This protocol describes the generation of aldehyde groups on the antibody's native glycans followed by conjugation to an aminooxy-functionalized payload.

  • Antibody Preparation and Oxidation:

    • Buffer exchange the antibody into an appropriate buffer (e.g., PBS, pH 7.4). Adjust the final concentration to 5-10 mg/mL.[13]

    • Protect the solution from light and cool to 4°C. Add a stock solution of sodium periodate (NaIO₄) to a final concentration of 1-10 mM.[13]

    • Incubate the reaction for 30-60 minutes at 4°C in the dark.[13]

    • Quench the reaction by adding a quenching solution (e.g., glycerol or ethylene glycol) to stop the oxidation.[16]

    • Immediately purify the oxidized antibody using a desalting column (e.g., PD-10) equilibrated with a conjugation buffer (e.g., PBS, pH 6.5).[16]

  • Oxime Ligation:

    • Prepare a stock solution of the aminooxy-linker-payload in an organic solvent like DMSO.

    • Add the aminooxy-linker-payload stock to the purified, oxidized antibody solution to achieve a 10- to 50-fold molar excess.[16]

    • If desired, add aniline to a final concentration of 1-10 mM to catalyze the reaction.[13][16]

    • Incubate the mixture for 4-16 hours at room temperature or 37°C.[13]

  • Purification and Characterization:

    • Purify the resulting ADC from excess reagents using size-exclusion chromatography (SEC) or hydrophobic interaction chromatography (HIC).[16]

    • Characterize the ADC to determine the drug-to-antibody ratio (DAR) using HIC-HPLC or Mass Spectrometry. Confirm purity and check for aggregation using SEC.

Protocol 2: ADC Synthesis via Click Chemistry (SPAAC)

This protocol outlines the conjugation of a DBCO-functionalized drug-linker to an azide-modified antibody.[8]

  • Introduction of Azide Handle onto Antibody:

    • Method A (Metabolic Labeling): Culture antibody-producing cells in media supplemented with an azido sugar (e.g., Ac₄ManNAz) for 24-72 hours to incorporate azides into the antibody's glycans.[8]

    • Method B (Chemical Modification): React the antibody with an azide-functionalized N-hydroxysuccinimide (NHS) ester (e.g., Azido-PEG4-NHS) in PBS at a 5- to 20-fold molar excess for 1-2 hours at room temperature.

    • Purify the azide-functionalized antibody using a desalting column to remove excess labeling reagent.

  • SPAAC Conjugation:

    • Prepare a stock solution of the DBCO-linker-payload in DMSO (e.g., 10 mM).[8]

    • Add the DBCO-linker-payload stock to the azide-functionalized antibody solution (e.g., 5-10 mg/mL in PBS) to achieve a 5- to 20-fold molar excess. Ensure the final DMSO concentration is below 10%.[8]

    • Incubate the reaction mixture for 4-24 hours at room temperature or 4°C with gentle mixing.[8]

  • Purification and Characterization:

    • Remove excess, unreacted DBCO-drug linker using a desalting column equilibrated with PBS.[8]

    • Concentrate the purified ADC and perform a buffer exchange using a protein concentrator (e.g., 50 kDa MWCO).[8]

    • Determine the DAR, purity, and aggregation levels using HIC-HPLC, Mass Spectrometry, and SEC.

Workflow and Feature Comparison

Visualizing the experimental workflow and logical decision factors can further clarify the differences between these two state-of-the-art methodologies.

ADC_Workflow_Comparison cluster_aminooxy Aminooxy Ligation Path cluster_click Click Chemistry (SPAAC) Path start Monoclonal Antibody ox 1a. Glycan Oxidation (NaIO₄) start->ox azide 1b. Azide Incorporation (e.g., Metabolic, NHS Ester) start->azide lig 2a. Oxime Ligation (Aminooxy-Payload) ox->lig purify 3. ADC Purification (e.g., SEC, HIC) lig->purify spaac 2b. SPAAC Reaction (DBCO-Payload) azide->spaac spaac->purify char 4. Characterization (DAR, Purity, Aggregation) purify->char assay 5. Functional Assays (In Vitro / In Vivo) char->assay final Homogeneous ADC assay->final

Figure 3. Comparative experimental workflow for ADC synthesis.

Logical_Comparison choice Choosing a Conjugation Strategy oxime_choice Choose Aminooxy Ligation When: choice->oxime_choice click_choice Choose Click Chemistry (SPAAC) When: choice->click_choice oxime_reason1 A well-established and straightforward method is desired. oxime_choice->oxime_reason1 oxime_reason2 The payload is sensitive to any potential catalyst traces. oxime_choice->oxime_reason2 oxime_reason3 Slightly slower reaction kinetics are acceptable for the project. oxime_choice->oxime_reason3 click_reason1 Rapid and highly efficient conjugation is a priority. click_choice->click_reason1 click_reason2 Exceptional linkage stability for in vivo longevity is paramount. click_choice->click_reason2 click_reason3 Complete bioorthogonality under physiological conditions is required. click_choice->click_reason3

Figure 4. Key factors for selecting a conjugation method.

Conclusion

Both aminooxy ligation and click chemistry are elite, powerful tools for constructing the next generation of homogeneous ADCs.[1] Neither method is universally superior; the optimal choice is contingent on project-specific requirements.

  • Aminooxy ligation is a well-established, straightforward, and effective method for producing ADCs with stable oxime bonds, particularly when reaction speed is not the primary constraint.[1]

  • Click chemistry (SPAAC) offers unparalleled reaction speed, efficiency, and bioorthogonality, yielding an exceptionally stable triazole linkage that is ideal for ADCs requiring maximum in vivo stability.[1][14]

Ultimately, the ideal conjugation strategy should be determined empirically for each specific antibody, payload, and linker combination to achieve the desired therapeutic window and clinical performance.[1]

References

A Comparative Guide to the Hydrolytic Stability of Oxime and Thioether Linkages in Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the choice of a covalent linkage is a critical design parameter in the development of stable and effective bioconjugates, such as antibody-drug conjugates (ADCs). The stability of the bond connecting a payload to a biomolecule directly influences the conjugate's pharmacokinetic profile, efficacy, and potential for off-target toxicity. This guide provides an objective comparison of the hydrolytic stability of two commonly used linkages: the oxime ether and the thioether, supported by experimental data and detailed methodologies.

Chemical Linkages: An Overview

Oxime Ether Linkage: Formed by the condensation reaction between an aminooxy group and an aldehyde or ketone, the oxime linkage is renowned for its high chemoselectivity and stability under physiological conditions.[1][2][3] This bioorthogonal reaction proceeds efficiently in aqueous environments, making it a versatile tool in the bioconjugation toolkit.[2][3]

Thioether Linkage: A frequently used method for generating a thioether bond involves the Michael addition reaction between a thiol (typically from a cysteine residue on a protein) and a maleimide.[4] This reaction is highly specific for free sulfhydryl groups and forms a stable covalent bond.[5] While robust, the resulting thiosuccinimide adduct has a unique stability profile that must be considered.

G cluster_oxime Oxime Ether Formation cluster_thioether Thioether Formation (Maleimide-Thiol) O_R1 R¹-CHO O_plus + O_R2 H₂N-O-R² O_prod R¹-CH=N-O-R² O_H2O H₂O O_mid->O_prod H⁺ catalyst T_R1 Biomolecule-SH T_plus + T_R2 Maleimide-Payload T_prod Biomolecule-S-(Succinimide)-Payload T_mid->T_prod pH 6.5-7.5

Caption: Formation of oxime ether and thioether linkages.

Comparative Hydrolytic Stability

The stability of a covalent bond in a biological context is primarily determined by its susceptibility to cleavage under physiological conditions (pH ~7.4, 37°C) and within different cellular compartments, such as the acidic endosomes (pH 5.0-6.0).

Oxime Ether Linkage: The oxime linkage is characterized by its exceptional stability across a broad pH range.[6] It is significantly more stable than analogous hydrazone and imine bonds.[4][7][8] This stability is attributed to the electronegativity of the oxygen atom, which reduces the basicity of the imine nitrogen, thereby disfavoring the protonation step required for hydrolysis.[4] While highly stable, the bond is susceptible to acid-catalyzed hydrolysis at very low pH, a property that can be leveraged for controlled release in acidic environments like endosomes or tumors.[4][9]

Thioether Linkage: The thioether bond itself is very stable and generally not susceptible to simple hydrolysis.[6] However, the common thiosuccinimide linkage formed from maleimide-thiol chemistry has a distinct liability: it can undergo a retro-Michael reaction.[4][10] This reversible process can lead to deconjugation and payload exchange with other thiol-containing molecules in a biological system, such as glutathione or albumin.[10][11]

To mitigate this instability, the succinimide ring of the adduct can be hydrolyzed to form a stable maleamic acid thioether.[10] This ring-opened form is resistant to the retro-Michael reaction.[10] The rate of this stabilizing hydrolysis can be slow but can be accelerated by incubating the conjugate at a slightly alkaline pH (e.g., 8.5-9.0) post-conjugation.[10]

G cluster_oxime Oxime Linkage Degradation cluster_thioether Thioether (Thiosuccinimide) Linkage Degradation O_Stable Oxime Conjugate (R-CH=N-O-R') O_Hydrolyzed Aldehyde/Ketone + Aminooxy O_Stable->O_Hydrolyzed Acid-Catalyzed Hydrolysis (Slow, significant at pH < 4) T_Stable Thiosuccinimide Conjugate T_Cleaved Thiol + Maleimide T_Stable->T_Cleaved Retro-Michael Reaction (Reversible) T_Stabilized Ring-Opened (Hydrolyzed) Succinimide Conjugate (Stable) T_Stable->T_Stabilized Succinimide Ring Hydrolysis (Stabilizing) T_Exchanged Thiol-Exchanged Product (e.g., with Glutathione) T_Cleaved->T_Exchanged Reaction with other thiols

Caption: Primary degradation pathways for oxime and thioether bioconjugates.

Data Presentation: Quantitative Stability Comparison

The following table summarizes the hydrolytic stability of oxime and thioether linkages under various pH conditions. Note that "stability" for the thioether linkage primarily refers to its resistance to the retro-Michael reaction.

Linkage TypeStructureStability at Acidic pH (5.0)Stability at Neutral pH (7.4)Primary Instability PathwayMitigation Strategy
Oxime Ether R-CH=N-O-R'High (Half-life: ~25 days)[6]High (Half-life: ~25 days)[6]Acid-catalyzed hydrolysis (significant at pH < 4)[4][9]N/A (inherently stable)
Thioether (Thiosuccinimide) R-S-(Succinimide)Susceptible to retro-Michael reactionSusceptible to retro-Michael reaction in presence of thiols[10][11]Retro-Michael reaction leading to thiol exchange[4][10][11]Post-conjugation hydrolysis of the succinimide ring[10]
Thioether (Ring-Opened) R-S-(Maleamic Acid)Highly StableHighly Stable (Half-life > 2 years)[10]N/A (resistant to retro-Michael)N/A (is the stabilized form)

Disclaimer: The provided half-life values are derived from specific experimental systems and should be considered comparative indicators. Actual stability will vary depending on the specific molecular context, temperature, and buffer components.

Experimental Protocols

The determination of bioconjugate stability is crucial for development. The following is a generalized protocol for an in vitro plasma stability assay.

Protocol: In Vitro Plasma Stability Assay

Objective: To quantify the amount of intact bioconjugate over time in a biological matrix (plasma) to determine its stability and half-life.

Materials:

  • Purified bioconjugate (e.g., ADC)

  • Human or other relevant species plasma

  • Phosphate-buffered saline (PBS), pH 7.4

  • Incubator set to 37°C

  • Quenching solution (e.g., acetonitrile with 1% trifluoroacetic acid)

  • Analytical system: High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS)

  • Appropriate HPLC column (e.g., reverse-phase C18 or size-exclusion)

Procedure:

  • Incubation: Dilute the purified bioconjugate to a known final concentration (e.g., 100 µg/mL) in pre-warmed plasma or PBS (as a control) in multiple aliquots.[12]

  • Time Points: Place the samples in an incubator at 37°C. At predetermined time points (e.g., 0, 1, 4, 8, 24, 48, 96 hours), remove one aliquot for analysis.[5][12]

  • Sample Quenching & Processing: Immediately stop any potential degradation by adding a cold quenching solution to the aliquot. Precipitate plasma proteins by centrifugation.

  • Analysis: Analyze the supernatant containing the bioconjugate by HPLC or LC-MS. The method should be able to separate the intact bioconjugate from any free payload or degradation products.[6][10]

  • Data Analysis:

    • Integrate the peak area corresponding to the intact bioconjugate at each time point.

    • Calculate the percentage of intact bioconjugate remaining at each time point relative to the amount at t=0.

    • Plot the percentage of intact bioconjugate versus time.

    • Determine the first-order rate constant (k) of degradation by fitting the data to an exponential decay curve.

    • Calculate the half-life (t½) using the equation: t½ = ln(2)/k.[6]

G A 1. Incubation Bioconjugate in Plasma @ 37°C B 2. Time Point Sampling (e.g., 0, 1, 4, 24, 48h) A->B C 3. Quench Reaction & Process Sample B->C D 4. Analysis (HPLC / LC-MS) C->D E 5. Data Interpretation Calculate % Intact & Half-life D->E

Caption: General workflow for an in vitro bioconjugate stability assay.

Conclusion

The choice between an oxime ether and a thioether linkage is a critical design decision in bioconjugation, with significant implications for in vivo stability.

  • Oxime ether linkages offer excellent stability across a wide pH range, making them a superior choice for applications demanding a long circulation half-life and resistance to hydrolysis.[6]

  • Thioether linkages , while generally robust, exhibit a unique susceptibility to a retro-Michael reaction when formed via maleimide-thiol chemistry.[10][11] This can lead to premature payload release in the presence of endogenous thiols. However, this liability can be effectively eliminated by promoting the hydrolysis of the succinimide ring to its stable, ring-opened form.[10]

For applications where absolute stability and avoidance of thiol exchange are paramount, the oxime linkage is a compelling option. For applications utilizing well-established cysteine conjugation, the thioether linkage remains a gold standard, provided that its potential for retro-Michael reaction is understood and addressed, often through post-conjugation processing.

References

effect of Tert-butyl 2-(aminooxy)ethylcarbamate linker length on PROTAC efficacy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of targeted protein degradation, Proteolysis Targeting Chimeras (PROTACs) have emerged as a powerful therapeutic modality. These heterobifunctional molecules utilize the cell's ubiquitin-proteasome system to selectively eliminate proteins implicated in disease. A PROTAC molecule is composed of three key elements: a ligand that binds to the target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a chemical linker that connects the two.[1][2] The linker is not merely a spacer; its length, composition, and attachment points are critical determinants of the PROTAC's efficacy, selectivity, and pharmacokinetic properties.[1][3]

This guide provides a comparative analysis of how linker length, particularly in the context of flexible polyethylene glycol (PEG)-based linkers, impacts the degradation efficiency of PROTACs. We will also discuss the utility of versatile linker building blocks like tert-butyl 2-(aminooxy)ethylcarbamate and its derivatives, which offer flexible conjugation strategies.

The Critical Role of the Linker in Ternary Complex Formation

The primary function of a PROTAC is to induce the formation of a stable ternary complex between the target protein and an E3 ligase.[1] The linker plays a pivotal role in this process. An optimal linker length is essential to facilitate the necessary proximity and orientation between the POI and the E3 ligase for efficient ubiquitination and subsequent degradation by the 26S proteasome.[1] A linker that is too short may lead to steric hindrance, preventing the formation of a stable ternary complex. Conversely, an excessively long linker might result in a non-productive complex where the ubiquitination sites on the target protein are not accessible to the E3 ligase.[1]

Modern PROTAC synthesis often employs modular approaches using "clickable" linkers or those with versatile functional groups. Linker precursors such as This compound , tert-butyl (2-(2-(aminooxy)ethoxy)ethyl)carbamate , and m-PEG3-Aminooxy provide an aminooxy group that can be reacted with aldehydes or ketones to form stable oxime linkages, offering a valuable tool for the rapid assembly of diverse PROTAC libraries.[4][5][6]

Quantitative Comparison of PROTAC Efficacy with Varying Linker Lengths

The efficacy of a PROTAC is typically quantified by its half-maximal degradation concentration (DC50), which is the concentration required to degrade 50% of the target protein, and the maximum degradation level (Dmax). The following table summarizes experimental data for a series of PROTACs targeting Bromodomain-containing protein 4 (BRD4), a key epigenetic reader and a high-value cancer target. These PROTACs utilize different length PEG linkers to connect a BRD4-binding ligand to a ligand for the Cereblon (CRBN) or Von Hippel-Lindau (VHL) E3 ligase.

Table 1: In Vitro Degradation of BRD4 by PROTACs with Varying PEG Linker Lengths

PROTACE3 Ligase LigandLinker CompositionLinker Length (atoms)DC50 (nM)Dmax (%)Reference
CRBN-based PROTACs
PROTAC 1Pomalidomide0 PEG units~9< 0.5 µM> 90[1]
PROTAC 2Pomalidomide1 PEG unit~12> 5 µM< 20[1]
PROTAC 3Pomalidomide2 PEG units~15> 5 µM< 20[1]
PROTAC 4Pomalidomide4 PEG units~21< 0.5 µM> 90[1]
PROTAC 5Pomalidomide5 PEG units~24< 0.5 µM> 90[1]
VHL-based PROTACs
PROTAC 6VHL Ligand0 PEG units~9~10> 90[1]
PROTAC 7VHL Ligand1 PEG unit~12~50> 90[7]
PROTAC 8VHL Ligand2 PEG units~15~100> 90[7]
PROTAC 9VHL Ligand3 PEG units~18~200~80[7]

Note: The data presented is illustrative of the general trend observed with PEG-based linkers. The optimal linker length is highly dependent on the specific target protein and E3 ligase pair.

Signaling Pathways and Experimental Workflows

To understand the biological context and the methods used to evaluate PROTACs, the following diagrams illustrate the general mechanism of action, a relevant signaling pathway for the example target BRD4, and a typical experimental workflow.

PROTAC_Mechanism PROTAC Mechanism of Action cluster_formation Ternary Complex Formation POI Target Protein (POI) Ternary_Complex Ternary Complex (POI-PROTAC-E3) POI->Ternary_Complex PROTAC PROTAC PROTAC->Ternary_Complex E3 E3 Ubiquitin Ligase E3->Ternary_Complex Ub_POI Poly-ubiquitinated POI Ternary_Complex->Ub_POI Ubiquitination Ub Ubiquitin Ub->Ternary_Complex Proteasome 26S Proteasome Ub_POI->Proteasome Recognition Degradation Degraded Peptides Proteasome->Degradation Degradation

A diagram illustrating the catalytic cycle of PROTAC-mediated protein degradation.

BRD4_Signaling BRD4 in Transcriptional Regulation BRD4 BRD4 Ac_Histones Acetylated Histones on Chromatin BRD4->Ac_Histones Binds to P_TEFb P-TEFb (CDK9/Cyclin T1) BRD4->P_TEFb Recruits Degradation BRD4 Degradation BRD4->Degradation Leads to PolII RNA Polymerase II P_TEFb->PolII Phosphorylates Transcription Gene Transcription (e.g., c-Myc) PolII->Transcription Initiates PROTAC BRD4 PROTAC PROTAC->BRD4 Targets

A simplified diagram of BRD4's role in recruiting transcriptional machinery.

Experimental_Workflow PROTAC Efficacy Evaluation Workflow start Start synthesis Synthesize PROTAC Library (Varying Linker Lengths) start->synthesis cell_culture Cell Culture and Treatment synthesis->cell_culture western_blot Western Blot for Protein Degradation cell_culture->western_blot ubiquitination In-Cell Ubiquitination Assay cell_culture->ubiquitination viability Cell Viability Assay cell_culture->viability quantification Quantify DC50 and Dmax western_blot->quantification sar_analysis Structure-Activity Relationship (SAR) Analysis quantification->sar_analysis ubiquitination->sar_analysis viability->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization end End lead_optimization->end

A typical experimental workflow for the design and evaluation of PROTACs.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of PROTAC efficacy.

Western Blotting for Target Protein Degradation

This is a standard method to quantify the reduction in target protein levels following PROTAC treatment.

1. Cell Culture and Treatment:

  • Plate a relevant cell line (e.g., MV4-11 for BRD4) at an appropriate density in 6-well plates and allow them to adhere overnight.

  • Treat the cells with a range of concentrations of the PROTACs for a specified duration (e.g., 24 hours). Include a vehicle control (e.g., DMSO).[8]

2. Cell Lysis:

  • After treatment, wash the cells with ice-cold Phosphate-Buffered Saline (PBS).

  • Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Centrifuge the lysates to pellet cell debris and collect the supernatant.

3. Protein Quantification:

  • Determine the protein concentration of each lysate using a BCA protein assay kit to ensure equal protein loading.

4. SDS-PAGE and Protein Transfer:

  • Prepare protein samples by adding Laemmli sample buffer and boiling.

  • Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and separate by electrophoresis.

  • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

5. Immunoblotting:

  • Block the membrane with 5% non-fat milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-BRD4) and a loading control (e.g., anti-GAPDH or anti-β-actin) overnight at 4°C.

  • Wash the membrane three times with TBST.

  • Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane three times with TBST.[8]

6. Detection and Analysis:

  • Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Quantify the band intensities using densitometry software.

  • Normalize the target protein levels to the loading control.

  • Calculate DC50 and Dmax values from the dose-response curves.[8]

In-Cell Ubiquitination Assay

This assay confirms that the PROTAC-mediated protein degradation is dependent on the ubiquitination process.

1. Cell Treatment and Lysis:

  • Treat cells with the PROTAC of interest and a proteasome inhibitor (e.g., MG132) for a few hours to allow for the accumulation of ubiquitinated proteins.

  • Lyse the cells under denaturing conditions (e.g., buffer containing 1% SDS) to disrupt protein-protein interactions, then dilute with a non-denaturing buffer.

2. Immunoprecipitation:

  • Immunoprecipitate the target protein from the cell lysates using an antibody specific to the target protein conjugated to agarose beads.[9]

  • Incubate the lysates with the antibody-bead conjugate overnight at 4°C with gentle rotation.

  • Wash the beads several times with lysis buffer to remove non-specifically bound proteins.[9]

3. Elution and Western Blotting:

  • Elute the immunoprecipitated proteins from the beads by boiling in SDS-PAGE sample buffer.

  • Perform Western blotting as described above.

  • Probe the membrane with an antibody that recognizes ubiquitin. A smear of high-molecular-weight bands indicates polyubiquitination of the target protein.[9]

Conclusion

The linker is a pivotal component in PROTAC design, and its length has a profound impact on the efficacy of protein degradation. The presented data for BRD4-targeting PROTACs with varying PEG linker lengths highlights the non-linear relationship between linker length and degradation potency, underscoring the need for empirical optimization for each target-E3 ligase pair. The use of versatile linker building blocks, such as those containing aminooxy functionalities, can facilitate the rapid synthesis of PROTAC libraries to explore this structure-activity relationship. A systematic approach to linker design and optimization, supported by robust quantitative assays, is crucial for the development of potent and clinically viable PROTAC-based therapeutics.

References

case studies of successful PROTAC design using Tert-butyl 2-(aminooxy)ethylcarbamate

Author: BenchChem Technical Support Team. Date: December 2025

The development of Proteolysis Targeting Chimeras (PROTACs) represents a paradigm shift in therapeutic intervention, moving from occupancy-based inhibition to targeted protein degradation. The rational design of these heterobifunctional molecules, particularly the linker component, is critical for achieving optimal degradation efficacy. While a diverse array of linker chemistries is available to researchers, this guide focuses on a comparative analysis of a successful PROTAC, dBET1, which targets the Bromodomain and Extra-Terminal (BET) family of proteins. This guide will provide an objective comparison of dBET1's performance against its parent small molecule inhibitor, JQ1, supported by experimental data and detailed protocols.

Performance Comparison: dBET1 vs. JQ1

The efficacy of a PROTAC is determined by its ability to induce the degradation of a target protein, a key differentiator from traditional inhibitors. The following table summarizes the quantitative comparison between the PROTAC dBET1 and the small molecule inhibitor JQ1 in their ability to affect the target protein BRD4.

MetricdBET1JQ1Rationale
Binding Affinity (BRD4, Kd) 2.5 nM50 nMdBET1 incorporates JQ1 as its warhead, and modifications for linker attachment can influence binding.
BRD4 Degradation (DC50) 18 nMNo DegradationAs a PROTAC, dBET1 is designed to induce degradation, while JQ1 only inhibits the protein's function.
Effect on Cell Viability (IC50 in MV4;11 cells) 8 nM33 nMThe degradation of BRD4 by dBET1 leads to a more potent downstream effect on cancer cell viability.

Experimental Protocols

To ensure reproducibility and provide a clear understanding of the presented data, detailed methodologies for the key experiments are provided below.

Western Blot for BRD4 Degradation
  • Cell Culture and Treatment: MV4;11 cells were cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum. Cells were seeded at a density of 1x10^6 cells/mL and treated with varying concentrations of dBET1 or JQ1 for 18 hours.

  • Cell Lysis: After treatment, cells were harvested, washed with ice-cold PBS, and lysed in RIPA buffer supplemented with protease and phosphatase inhibitors.

  • Protein Quantification: Protein concentration in the lysates was determined using a BCA protein assay kit.

  • SDS-PAGE and Western Blotting: Equal amounts of protein (20 µg) were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was blocked with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Antibody Incubation: The membrane was incubated with a primary antibody against BRD4 overnight at 4°C, followed by incubation with an HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The signal was detected using an enhanced chemiluminescence (ECL) kit and imaged. Band intensities were quantified using ImageJ software.

Cell Viability Assay (MTS Assay)
  • Cell Seeding: MV4;11 cells were seeded in 96-well plates at a density of 5,000 cells per well.

  • Compound Treatment: Cells were treated with a serial dilution of dBET1 or JQ1 for 72 hours.

  • MTS Reagent Addition: After the incubation period, MTS reagent was added to each well and incubated for 2-4 hours at 37°C.

  • Absorbance Measurement: The absorbance at 490 nm was measured using a microplate reader.

  • Data Analysis: The IC50 values were calculated by fitting the dose-response curves using non-linear regression analysis in GraphPad Prism.

Visualizing the Mechanism of Action and Experimental Workflow

To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate the PROTAC mechanism of action and the experimental workflow for assessing protein degradation.

PROTAC_Mechanism cluster_0 PROTAC-Mediated Degradation Pathway PROTAC dBET1 Ternary_Complex Ternary Complex (BRD4-dBET1-E3) PROTAC->Ternary_Complex BRD4 BRD4 (Target Protein) BRD4->Ternary_Complex E3_Ligase E3 Ubiquitin Ligase E3_Ligase->Ternary_Complex Ubiquitination Ubiquitination Ternary_Complex->Ubiquitination Ub Transfer Proteasome Proteasome Ubiquitination->Proteasome Targeting Degradation BRD4 Degradation Proteasome->Degradation

Caption: The signaling pathway of PROTAC-mediated protein degradation.

Western_Blot_Workflow A Cell Culture & Treatment (e.g., MV4;11 cells + dBET1) B Cell Lysis A->B C Protein Quantification (BCA Assay) B->C D SDS-PAGE C->D E Protein Transfer to Membrane D->E F Blocking E->F G Primary Antibody Incubation (Anti-BRD4) F->G H Secondary Antibody Incubation (HRP-conjugated) G->H I Signal Detection (ECL) H->I J Data Analysis (Quantify Band Intensity) I->J

Caption: The experimental workflow for Western Blot analysis.

A Comparative Performance Analysis of Tert-butyl 2-(aminooxy)ethylcarbamate in VHL and CRBN E3 Ligase Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Guide to Optimizing PROTAC Design

In the rapidly advancing field of targeted protein degradation, the design of Proteolysis Targeting Chimeras (PROTACs) requires meticulous optimization of each component to achieve desired potency, selectivity, and pharmacokinetic properties. The linker, which connects the target-binding warhead to the E3 ligase-recruiting ligand, is a critical determinant of a PROTAC's efficacy. This guide provides a comprehensive comparison of PROTACs synthesized with an oxime-based linker, derived from Tert-butyl 2-(aminooxy)ethylcarbamate, against traditional alkyl/PEG linkers. Furthermore, it evaluates the performance of these constructs within the two most utilized E3 ligase systems: von Hippel-Lindau (VHL) and Cereblon (CRBN).

The PROTAC Mechanism: A Ternary Complex is Key

PROTACs are heterobifunctional molecules that induce the degradation of a target protein by hijacking the cell's ubiquitin-proteasome system. They function by forming a stable ternary complex between the protein of interest (POI), the PROTAC, and an E3 ubiquitin ligase. This proximity facilitates the transfer of ubiquitin from an E2-conjugating enzyme to the POI, marking it for degradation by the 26S proteasome. This catalytic process allows a single PROTAC molecule to induce the degradation of multiple target proteins.

PROTAC_Pathway POI Protein of Interest (POI) Ternary POI-PROTAC-E3 Ternary Complex POI->Ternary PROTAC PROTAC PROTAC->Ternary E3 E3 Ubiquitin Ligase E3->Ternary PolyUb Poly-ubiquitinated POI Ternary->PolyUb Ubiquitination Ub Ubiquitin Ub->Ternary Proteasome 26S Proteasome PolyUb->Proteasome Recognition Peptides Degraded Peptides Proteasome->Peptides Degradation

PROTAC-mediated protein degradation pathway.

Comparative Analysis of Linker Technologies: Oxime vs. Alkyl/PEG

The choice of linker chemistry significantly impacts a PROTAC's properties. While simple alkyl and polyethylene glycol (PEG) linkers are widely used, oxime-based linkers, formed by the reaction of an aminooxy group (from molecules like this compound) with an aldehyde or ketone, offer distinct advantages. This "click chemistry" approach allows for a modular and efficient assembly of PROTACs, often referred to as a "split PROTAC" strategy. This can accelerate the optimization of PROTAC candidates by enabling the rapid combination of different warheads and E3 ligase ligands.

Below is a table summarizing illustrative performance data for hypothetical BRD4-targeting PROTACs, comparing an oxime-based linker with traditional alkyl and PEG linkers. It is important to note that optimal linker type and length are highly dependent on the specific target and E3 ligase pair.

PROTAC Construct (Hypothetical) Linker Type E3 Ligase Recruited DC50 (nM) Dmax (%) Cell Permeability (Papp)
BRD4-Oxime-VHLOxime (from Aminooxy-C2)VHL5.2>95Moderate
BRD4-Alkyl-VHLC8 Alkyl ChainVHL8.3>90Moderate-High
BRD4-PEG-VHLPEG3VHL<1>95High
BRD4-Oxime-CRBNOxime (from Aminooxy-C2)CRBN3.5>95Moderate
BRD4-Alkyl-CRBNC8 Alkyl ChainCRBN6.1>90Moderate-High
BRD4-PEG-CRBNPEG3CRBN<1.5>95High
Note: The data presented are illustrative examples based on trends observed in PROTAC literature. Actual values are highly dependent on the specific ligands and experimental conditions.

Performance Comparison in VHL vs. CRBN E3 Ligase Systems

The two most frequently recruited E3 ligases in PROTAC design are VHL and CRBN. The choice between them is a critical design decision that can influence a PROTAC's degradation kinetics, selectivity, and physicochemical properties.[1]

  • VHL-based PROTACs: VHL ligands are typically larger and have a more buried binding pocket, which can lead to better selectivity.[] However, VHL-based PROTACs can be more susceptible to the "hook effect" at high concentrations, where the formation of binary complexes inhibits the productive ternary complex.[3]

  • CRBN-based PROTACs: CRBN ligands, such as derivatives of thalidomide, are smaller and often result in PROTACs with more favorable physicochemical properties.[] CRBN complexes can exhibit faster turnover rates, which may be advantageous for rapidly dividing cells.[]

The following table provides an illustrative comparison of a hypothetical oxime-linked BRD4 PROTAC in both VHL and CRBN systems.

Parameter BRD4-Oxime-VHL BRD4-Oxime-CRBN
Binding Affinity (PROTAC to E3) Kd ~185 nM (for parent VHL ligand)Kd ~250 nM (for parent CRBN ligand)
Degradation Potency (DC50) ~5 nM~3.5 nM
Maximal Degradation (Dmax) >95%>95%
Ternary Complex Cooperativity (α) Often > 1 (Positive)Variable
Cellular Localization of E3 Cytoplasmic and NuclearPrimarily Nuclear
Note: The data presented are illustrative examples. Binding affinities are for parent E3 ligands and can vary in the context of the full PROTAC. DC50 and Dmax are target and cell-line dependent.

Key Experimental Protocols

Accurate and reproducible experimental data are essential for the objective comparison of PROTAC performance. Below are detailed methodologies for key assays used to characterize VHL and CRBN-based degraders.

PROTAC Synthesis via Oxime Ligation

This "split PROTAC" approach involves the separate synthesis of a warhead containing an aldehyde or ketone and an E3 ligase ligand functionalized with an aminooxy group (derived from deprotection of this compound).

Synthesis_Workflow start Aldehyde/Ketone Warhead reaction Oxime Ligation (e.g., in DMSO/aniline) start->reaction linker Aminooxy-functionalized E3 Ligase Ligand linker->reaction purification Purification (Reverse-Phase HPLC) reaction->purification characterization Characterization (LC-MS, NMR) purification->characterization final_protac Final PROTAC characterization->final_protac

Workflow for "Split PROTAC" synthesis.

Methodology:

  • Component Preparation: Synthesize or procure the two "halves" of the PROTAC: one containing an aldehyde or ketone (e.g., the POI ligand) and the other containing the aminooxy group (e.g., the E3 ligase ligand attached to the deprotected aminooxy linker).

  • Oxime Ligation Reaction: In a clean vial, dissolve the aldehyde/ketone-functionalized warhead (1.0 eq) and the aminooxy-functionalized E3 ligase ligand (1.0-1.2 eq) in a suitable solvent such as DMSO or methanol. The addition of a catalyst like aniline can accelerate the reaction.

  • Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by LC-MS.

  • Purification: Upon completion, purify the final PROTAC molecule by reverse-phase HPLC.

  • Characterization: Confirm the identity and purity of the final PROTAC by high-resolution mass spectrometry (HRMS) and NMR spectroscopy.

Western Blot for Protein Degradation

This is the most common method for quantifying target protein degradation.

Western_Blot_Workflow start Cell Culture & Treatment (Varying PROTAC conc.) lysis Cell Lysis & Protein Quantification (BCA Assay) start->lysis sds_page SDS-PAGE lysis->sds_page transfer Protein Transfer (PVDF membrane) sds_page->transfer blocking Blocking (e.g., 5% milk) transfer->blocking primary_ab Primary Antibody Incubation (Anti-POI, Anti-Loading Control) blocking->primary_ab secondary_ab Secondary Antibody Incubation (HRP-conjugated) primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Band Quantification (Densitometry) detection->analysis result Determine DC50 & Dmax analysis->result

Workflow for Western blot analysis.

Methodology:

  • Cell Culture and Treatment: Seed cells (e.g., HeLa, 22Rv1) in 6-well plates and allow them to adhere overnight. Prepare serial dilutions of the PROTAC in cell culture medium. Treat cells with varying concentrations of the PROTAC for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).

  • Cell Lysis and Protein Quantification: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors. Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane. Block the membrane and probe with primary antibodies against the POI and a loading control (e.g., GAPDH, β-actin).

  • Detection and Analysis: Incubate with an HRP-conjugated secondary antibody and visualize the bands using a chemiluminescent substrate. Quantify the band intensities to determine the percentage of target protein degradation relative to the vehicle control. Calculate the DC50 (half-maximal degradation concentration) and Dmax (maximal degradation) values.

Ternary Complex Formation Assay (e.g., TR-FRET)

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is a proximity-based assay used to measure the formation of the ternary complex in vitro.

Methodology:

  • Reagent Preparation: Use purified, tagged versions of the POI (e.g., His-tagged) and the E3 ligase complex (e.g., GST-tagged). Prepare serial dilutions of the PROTAC.

  • Assay Plate Setup: In a microplate, add the tagged POI, tagged E3 ligase, and varying concentrations of the PROTAC.

  • Incubation: Incubate the mixture to allow for ternary complex formation.

  • Addition of TR-FRET Reagents: Add a Europium-labeled antibody against one tag (e.g., anti-GST-Eu) and an Alexa Fluor 647-labeled antibody against the other tag (e.g., anti-His-AF647).

  • Signal Detection: Measure the TR-FRET signal on a compatible plate reader. An increased signal indicates the proximity of the two tagged proteins, confirming the formation of the ternary complex.

Conclusion

The design of an effective PROTAC is a multifaceted challenge where the linker and the choice of E3 ligase play pivotal roles. The use of this compound to create oxime-linked PROTACs offers a modular and efficient synthetic strategy, facilitating the rapid optimization of degrader candidates. The decision between recruiting VHL or CRBN depends on the specific target protein, the desired selectivity profile, and the cellular context. While VHL-based PROTACs may offer enhanced selectivity, CRBN-based degraders often possess more favorable physicochemical properties. A thorough and systematic comparison using the experimental approaches outlined in this guide is crucial for the rational design and development of the next generation of highly effective and selective protein-degrading therapeutics.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.